TTT 3002

Catalog No.
S548056
CAS No.
871037-95-5
M.F
C27H23N5O3
M. Wt
465.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TTT 3002

CAS Number

871037-95-5

Product Name

TTT 3002

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

Molecular Formula

C27H23N5O3

Molecular Weight

465.5

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

solubility

Soluble in DMSO, not in water

Synonyms

TTT3002; TTT3002; TTT3002.

The exact mass of the compound (15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide is 465.18009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TTT-3002 FLT3 inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 at a Glance

TTT-3002 is a novel small-molecule tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases [1] [2] [3]. Its profile is defined by exceptional potency and a broad ability to overcome common resistance mechanisms associated with other FLT3 inhibitors.

Property Description / Value
Primary Target Mutant FLT3 (Receptor Tyrosine Kinase) [1]
Key Mutations Targeted FLT3-ITD (Internal Tandem Duplication), FLT3-TKD point mutations (e.g., D835Y), and resistance-conferring mutations (e.g., F691L gatekeeper) [1] [3]

| Reported Potency (IC₅₀) | FLT3 Autophosphorylation: 100 - 250 pM Cellular Proliferation: 490 - 920 pM [1] | | Protein Binding | Moderate binding in human plasma, potentially favoring a wider therapeutic window compared to other TKIs [3] | | Administration | Oral dosing [1] |

Quantitative Potency and Efficacy Data

The tables below summarize key experimental findings that demonstrate the potency of TTT-3002 against various FLT3 mutations and its effectiveness in cellular and animal models.

Table 1: In Vitro Potency of TTT-3002 against FLT3 Mutations [1] [3]

FLT3 Mutation Assay Type IC₅₀ (Half Maximal Inhibitory Concentration)
FLT3-ITD Inhibition of Autophosphorylation 100 - 250 pM
FLT3-ITD Cellular Proliferation 490 - 920 pM
FLT3/D835Y Inhibition of Autophosphorylation Potent activity (precise IC₅₀ not stated, but shown to be effective)
FLT3/ITD with F691L resistance Inhibition of Autophosphorylation Maintains activity (overcomes gatekeeper mutation)

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models [1] [3]

Model System Treatment Regimen Key Outcome
FLT3/ITD Transplantation Models 6 mg/kg, twice daily, orally Significantly improved survival and reduced tumor burden
FLT3 TKI-Resistant Model (Ba/F3-F691L/ITD) 6 mg/kg, twice daily, orally Significantly improved tumor burden vs. sorafenib (10 mg/kg once daily)

Detailed Experimental Protocols

The high potency of TTT-3002 was established through a series of standardized biochemical and cellular assays.

1. FLT3 Autophosphorylation Inhibition Assay [1]

  • Purpose: To measure direct inhibition of FLT3 kinase activity.
  • Methodology:
    • Human FLT3/ITD-mutant leukemia cell lines (e.g., MV4-11) are cultured.
    • Cells are treated with a dose range of TTT-3002 for 1 hour.
    • FLT3 protein is immunoprecipitated from whole cell extracts.
    • Immunoprecipitates are run on SDS-PAGE gels and analyzed by Western blotting using an anti-phospho-FLT3 antibody.
    • Blots are probed for total FLT3 to ensure equal loading.
    • IC₅₀ is calculated by quantifying the reduction in phosphorylated FLT3 relative to total FLT3.

2. Cellular Proliferation Inhibition Assay (MTT Assay) [1]

  • Purpose: To determine the cytotoxic effect of TTT-3002 on FLT3-dependent cells.
  • Methodology:
    • FLT3/ITD-mutant cells are seeded in 96-well plates.
    • Cells are treated with a dose range of TTT-3002 for 48-72 hours.
    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added. Metabolically active cells convert MTT to purple formazan crystals.
    • The crystals are solubilized, and the absorbance is measured with a microplate reader.
    • The IC₅₀ for proliferation is calculated based on the reduction in absorbance compared to untreated control cells.

3. In Vivo Efficacy Testing in Mouse Models [1] [3]

  • Purpose: To evaluate the anti-leukemic activity of TTT-3002 in a live animal.
  • Methodology:
    • Model Creation: Female BALB/c mice are injected via tail vein with murine pro-B cells (Ba/F3) engineered to express human FLT3/ITD (and sometimes luciferase for imaging).
    • Engraftment Confirmation: After 7 days, leukemic engraftment is confirmed via bioluminescence imaging.
    • Treatment: Mice are orally dosed with TTT-3002 (e.g., 6 mg/kg, twice daily) or a vehicle control for a set period (e.g., 2 weeks).
    • Monitoring: Tumor burden is tracked regularly by imaging. Overall survival is monitored as a key endpoint.

Mechanism of Action and Overcoming Resistance

TTT-3002's promising profile stems from its direct mechanism of action and its ability to target common resistance pathways.

G FLT3 Signaling and TTT-3002 Inhibition FLT3L FLT3 Ligand (FLT3L) FLT3_WT Wild-type FLT3 FLT3L->FLT3_WT FLT3_Mut Mutant FLT3 (ITD/TKD) STAT5 STAT5 FLT3_Mut->STAT5 Constitutive Activation PI3K PI3K FLT3_Mut->PI3K MEK MEK FLT3_Mut->MEK TTT3002 TTT-3002 TTT3002->FLT3_Mut Inhibits Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Proliferation BlockedDiff Blocked Differentiation

[caption]FLT3 signaling pathway and TTT-3002 inhibition mechanism. Mutant FLT3 constitutively activates proliferation and survival pathways [2] [4].

A key differentiator for TTT-3002 is its ability to maintain potency against mutations that cause resistance to other FLT3 inhibitors.

  • Broad Mutation Coverage: Unlike first-generation inhibitors like Sorafenib or Quizartinib (AC220), which are ineffective against FLT3/TKD point mutations (e.g., D835Y), TTT-3002 demonstrates potent activity against these and other activation loop mutations [3].
  • Overcoming the Gatekeeper Mutation: The F691L "gatekeeper" mutation in FLT3 (analogous to the T315I mutation in BCR-ABL) is a common resistance mechanism that impairs the binding of many TKIs. TTT-3002 maintains significant activity against F691L, a major advantage over other inhibitors like Crenolanib [3].
  • Favorable Protein Binding: Some FLT3 TKIs (e.g., Lestaurtinib) show a dramatic loss of potency in the presence of human plasma due to high plasma protein binding. TTT-3002 is only moderately bound, suggesting its high in vitro potency is more likely to translate to effective in vivo dosing in patients [3].

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the comprehensive workflow used to discover and validate TTT-3002.

G Preclinical Evaluation Workflow for TTT-3002 Start In Vitro Profiling A1 Biochemical Assays (Phospho-Inhibition) Start->A1 A2 Cellular Assays (Proliferation & Apoptosis) A1->A2 A3 Selectivity Screening (Primary HSCs) A2->A3 B Resistance Profiling A3->B B1 Test against TKI-Resistant Mutations (F691L, D835Y) B->B1 B2 Test on Patient Samples Resistant to other TKIs B1->B2 C In Vivo Validation B2->C C1 Mouse Xenograft Models C->C1 C2 Pharmacokinetic/Protein Binding Studies C1->C2

[caption]Key stages of TTT-3002 preclinical evaluation, from in vitro profiling to in vivo validation [1] [3].

Conclusion and Future Directions

  • Picomolar potency against FLT3-ITD in biochemical and cellular assays.
  • A broad spectrum of activity that includes troublesome TKD and gatekeeper resistance mutations.
  • Efficacy in vivo with oral bioavailability and moderate plasma protein binding.
  • Selective cytotoxicity against mutant FLT3-driven cells with minimal toxicity to normal hematopoietic stem cells [1].

These robust preclinical data supported its potential for clinical development. Future research directions based on this foundation would likely involve combination therapies, for example, with BCL-2 inhibitors like Venetoclax, which have shown synergistic effects in eliminating FLT3/ITD leukemia cells in preclinical models [5].

References

Quantitative Profile of TTT-3002

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Characteristic Context / Comparison
FLT3/ITD Inhibition (IC₅₀) < 250 pM [1] Most potent FLT3 inhibitor in preclinical studies [2].
LRRK2 Inhibition (IC₅₀) 0.7 - 1.2 nM [3] Sub-nanomolar potency against wild-type and mutant (R1441C, G2019S) LRRK2 [3].
Primary Targets FLT3, LRRK2 [2] [3] -
Key Resistance Mutations Overcome FLT3/ITD with F691L, D835Y [2] "Gatekeeper" F691L mutation causes resistance to other TKIs [2].
Plasma Protein Binding Moderate (compared to other FLT3 TKIs) [4] ~9-fold shift in IC₅₀ in human plasma; much lower than lestaurtinib (>100-fold) [4].

Experimental Protocols for Key Assays

The following methodologies are crucial for evaluating TTT-3002's activity, drawn from published research.

Assay Purpose Detailed Protocol Key Measurements

| In Vitro Kinase Inhibition [3] | 1. Use recombinant LRRK2 protein (e.g., GST-tagged fragment 970-2527). 2. Incubate with TTT-3002 and specific peptide substrate LRRKtide. 3. Measure concentration-dependent inhibition of LRRK2-catalyzed phosphorylation. | Half-maximal inhibitory concentration (IC₅₀) derived from inhibition curves. | | Cellular FLT3 Inhibition & Apoptosis [2] [4] | 1. Culture FLT3-mutant cells (e.g., MOLM-14, Ba/F3). 2. Treat with TTT-3002 for 1-48 hours. 3. Analyze via Western Blot (FLT3 autophosphorylation, STAT5, AKT, ERK) or Flow Cytometry (Annexin V/7-AAD staining). | Inhibition of phosphorylation; induction of apoptosis (Annexin V+ cells). | | Plasma Protein Binding (Modified PIA) [4] | 1. Treat FLT3/ITD cells with TTT-3002 in 50% human plasma or physiological Alpha-1-acid glycoprotein (AGP). 2. Compare to standard culture conditions (10% FBS). 3. Assess cytotoxicity after 48 hours (e.g., MTT assay). | Shift in IC₅₀ value indicates level of plasma protein binding and potential in vivo activity reduction. | | In Vivo Efficacy [2] | 1. Transplant FLT3 TKI-resistant leukemia cells (e.g., Ba/F3-F691L/ITD) into mice. 2. Administer TTT-3002 orally (e.g., 6 mg/kg, twice daily). 3. Monitor tumor burden via bioluminescence imaging. | Reduction in tumor burden and improvement in survival. |

Mechanism of Action and Resistance

TTT-3002 is classified as a Type I tyrosine kinase inhibitor, binding to the active conformation of the kinase's ATP-binding pocket [2] [5]. This allows it to target both FLT3-ITD and activation loop point mutations (like D835Y) that confer resistance to Type II inhibitors [2] [6]. A key feature of TTT-3002 is its picomolar potency and ability to overcome the F691L "gatekeeper" mutation, a common resistance mechanism to other FLT3 inhibitors such as quizartinib and crenolanib [2].

The experimental workflow for evaluating TTT-3002's activity, from in vitro assays to in vivo models, can be visualized as follows:

G InVitro In Vitro Kinase Assay CellBased Cellular Assays InVitro->CellBased ProtBind Plasma Protein Binding CellBased->ProtBind InVivo In Vivo Efficacy Model ProtBind->InVivo

Experimental workflow for TTT-3002 evaluation

Clinical and Preclinical Context

While TTT-3002 has not advanced to late-stage clinical trials, its profile positions it as a potential strategy to overcome limitations of other FLT3 inhibitors.

  • Compared to Other FLT3 Inhibitors: TTT-3002 maintains activity against a broader spectrum of resistance mutations (F691L, D835Y) compared to quizartinib (inactive against D835) and crenolanib (inactive against F691L) [2] [7].
  • Overcoming Plasma Protein Binding: A major challenge for some TKIs is inhibition by human plasma proteins, which reduces their effective concentration [4]. TTT-3002 shows only a moderate shift in potency in human plasma, suggesting this may be less of a liability [4].

Conclusion

> Please note that the information presented here is derived from preclinical studies. As an investigational compound, clinical efficacy and safety data for TTT-3002 in humans is not available. For the most current research, consulting specialized scientific databases is recommended.

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Chemical Class Synthetic organic (Indolocarbazole) [1]
Molecular Weight 465.18 g/mol [1]
Primary Target FLT3 (FMS-like tyrosine kinase 3), including ITD and D835 point mutations [2] [3]
Other Reported Targets LRRK2 (Leucine-rich repeat kinase 2) [1]
Lipinski's Rule of 5 Zero rules broken [1]

Summary of Preclinical Efficacy Data

The tables below consolidate key quantitative findings from cellular and animal models.

In Vitro Cellular Activity (Human Leukemia Cell Lines) [2] [4]

Assay / Cell Line IC₅₀ (Half Maximal Inhibitory Concentration)
FLT3 Autophosphorylation (MV4-11) 100 - 250 pM (picomolar)
Cell Proliferation (MV4-11) 490 - 920 pM
Cytotoxicity (Primary AML Patient Blasts) Effective, with minimal toxicity to normal hematopoietic cells

In Vivo Efficacy (Mouse Models of AML) [2] [4]

Model Dosage Regimen Key Outcome
Ba/F3-ITD Luc Transplantation 6 mg/kg, twice daily, oral gavage Significantly improved survival and reduced tumor burden.
NUP98-HOXD13/ITD Transplantation 6 mg/kg, twice daily, oral gavage Improved survival, reduced white blood cell counts, and reduced spleen weight.

Detailed Experimental Protocols

The following workflows outline key methodologies used to evaluate TTT-3002.

G start In Vitro Cellular Assays a Cell Culture (FLT3-mutant lines, e.g., MV4-11) start->a b Compound Treatment (TTT-3002 dose range) a->b c Viability/Proliferation Assay (MTT or Trypan Blue) b->c d Protein Analysis (Immunoprecipitation & Western Blot) b->d e IC₅₀ Calculation (Linear regression analysis) c->e d->e

Workflow 1: In vitro cellular activity assays.

Key Procedures:

  • Cell Lines: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) and Ba/F3 cells engineered to express various FLT3 mutants [4] [3].
  • Growth Inhibition: Cell proliferation and viability measured using MTT assay or Trypan blue exclusion. IC₅₀ values calculated using software like CalcuSyn [4].
  • Mechanism Studies: Cells treated with TTT-3002 for ~1 hour. FLT3 protein immunoprecipitated from cell extracts, followed by Western blotting with antibodies against FLT3 and phospho-tyrosine to detect inhibition of autophosphorylation [4] [3].

G start In Vivo Animal Models a Mouse Engraftment (Injection of FLT3-mutant cells) start->a b Confirmation of Engraftment (e.g., Bioluminescence Imaging) a->b c Drug Administration (Oral gavage, typically 6 mg/kg BID) b->c d Efficacy Monitoring (Survival, tumor burden, blood counts) c->d e Terminal Analysis (Histopathology, flow cytometry) d->e

Workflow 2: In vivo efficacy assessment in mouse models.

Key Procedures:

  • Transplantation Models: Mice are engrafted with FLT3/ITD-driven leukemic cells (e.g., Ba/F3-ITD luciferase+ cells or primary BM from leukemic mice) [4] [3].
  • Treatment: TTT-3002 hydrochloride is suspended in 1 mM HCl and administered by oral gavage, often at 6 mg/kg twice daily [4].
  • Assessment: Engraftment and tumor burden monitored via bioluminescent imaging. Disease progression assessed through peripheral blood counts, spleen weight, and histopathological examination of tissues [4].

Activity Against Resistance Mutations

A significant feature of TTT-3002 is its activity against mutations that confer resistance to other FLT3 inhibitors [3].

Mutation Type Significance TTT-3002 Activity
FLT3/D835Y Common activating point mutation; resistant to many TKIs (sorafenib, quizartinib). Potent activity [2] [3].
FLT3-ITD with F691L "Gatekeeper" mutation (analogous to T315I in BCR-ABL); confers resistance to multiple TKIs. Active; overcomes resistance [3].

Rationale for Targeting FLT3 in AML

The diagrams below illustrate the therapeutic rationale for TTT-3002.

G a FLT3 Mutation (ITD or D835) b Constitutive FLT3 Activation a->b c Survival & Proliferation Signal Activation b->c d STAT5, PI3K/AKT, RAS/MAPK Pathways c->d e AML Development & Progression d->e f TTT-3002 g Inhibition of FLT3 Autophosphorylation f->g g->c Blocks

Pathway 1: FLT3 signaling and TTT-3002 mechanism.

  • FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis [4].
  • In ~35% of AML patients, activating mutations (most commonly Internal Tandem Duplication - ITD) cause ligand-independent, constitutive signaling, promoting leukemia cell survival and proliferation and conferring a poor prognosis [4].
  • TTT-3002 acts as a tyrosine kinase inhibitor (TKI), competing with ATP to block FLT3 autophosphorylation and its downstream signaling cascades (STAT5, PI3K/AKT, RAS/MAPK) [4] [5].

Differentiation from Other FLT3 Inhibitors

TTT-3002 addresses key limitations of other FLT3 inhibitors in clinical development.

Feature TTT-3002 Other FLT3 Inhibitors (e.g., Sorafenib, Quizartinib)
Potency (IC₅₀) Picomolar (pM) range [2]. Nanomolar (nM) range; less potent [5].
Activity on D835 Mutations Potent activity [2] [3]. Largely ineffective [3].
Activity on F691L Gatekeeper Mutation Active [3]. Often confers resistance [3].
Human Plasma Protein Binding Moderate [3]. Some (e.g., Lestaurtinib) exhibit very high binding, reducing free drug concentration [3].

Future Directions and Significance

  • Clinical Potential: TTT-3002 demonstrates preclinical potential as a treatment for FLT3-mutant AML. Its high potency, ability to overcome common resistance mechanisms, and minimal toxicity to normal blood-forming cells in models make it a promising candidate [2] [4] [3].
  • Development Status: The compound was characterized in academic preclinical studies. Further development is required to determine its clinical fate [4] [3].

References

Molecular Profile & Primary Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a small molecule kinase inhibitor with a molecular weight of 465 g/mol belonging to the indolocarbazole class [1]. Its primary and most well-characterized mechanism is the potent inhibition of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.

  • Target in AML: In approximately 35% of AML patients, constitutively activating mutations in the FLT3 gene drive leukemia progression. The most common is the internal tandem duplication (FLT3/ITD), found in about 25% of AML cases and conferring a poor prognosis [1].
  • Potency: TTT-3002 is characterized as "one of the most potent FLT3 inhibitors discovered to date" [2]. In cellular assays using human FLT3/ITD mutant leukemia cell lines, the half maximal inhibitory concentration (IC₅₀) for inhibiting FLT3 autophosphorylation was between 100 to 250 picoMolar (pM). The IC₅₀ for inhibiting cell proliferation in the same lines was 490 to 920 pM [2] [1].
  • Downstream Signaling: By inhibiting FLT3, TTT-3002 also suppresses the phosphorylation and activation of key downstream signaling pathways, including STAT5, AKT, and MAPK/ERK, which are critical for cell survival and proliferation [1] [3].

The diagram below illustrates the mechanism of TTT-3002 in blocking the FLT3 signaling cascade in an AML cell.

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (ITD or D835 Mutant) FLT3_Ligand->FLT3_Receptor Dimerization Constitutive Dimerization & Activation FLT3_Receptor->Dimerization AutoP FLT3 Autophosphorylation Dimerization->AutoP STAT5 p-STAT5 AutoP->STAT5 AKT p-AKT AutoP->AKT MAPK p-MAPK AutoP->MAPK Survival Cell Survival & Proliferation STAT5->Survival AKT->Survival MAPK->Survival Apoptosis Apoptosis Blockade Survival->Apoptosis TTT3002 TTT-3002 TTT3002->AutoP Inhibits

TTT-3002 inhibits mutant FLT3 autophosphorylation and downstream survival signals.

Efficacy and Selectivity Profile

The potency of TTT-3002 has been rigorously evaluated across various experimental settings. The table below summarizes key quantitative efficacy data from preclinical studies.

Assay/Condition Target/Model Key Finding (IC₅₀ or Fold Improvement) Context & Comparison
FLT3 Autophosphorylation FLT3/ITD cell lines 100 - 250 pM [2] [1] Up to 6-7 fold lower than AC220 (quizartinib) [3].
Cellular Proliferation FLT3/ITD cell lines 490 - 920 pM [2] [1] Measured via MTT assay.
Resistance Mutations FLT3/D835Y point mutant Potent activity [2] [3] Effective against a mutation that confers resistance to other TKIs.
Resistance Mutations FLT3/F691L "gatekeeper" mutant Potent activity [4] Overcame a major resistance mutation to other FLT3 inhibitors.
In Vivo Efficacy Mouse FLT3/ITD transplant model >100 days mean survival [3] Placebo-treated mice lived ~18 days. Tumor burden significantly reduced.
Cytotoxicity Primary human FLT3/ITD AML blasts Induced cell death [2] Minimal toxicity to normal hematopoietic stem/progenitor cells [2] [1].

Key Experimental Methodologies

The preclinical data for TTT-3002 were generated using standard and validated experimental protocols.

  • Cell-Based Potency and Viability Assays

    • Proliferation IC₅₀: The half-maximal inhibitory concentration for cell proliferation was determined using the MTT assay. Cells were seeded and treated with a range of TTT-3002 concentrations for a set time (e.g., 48 hours). Viability was measured colorimetrically, and IC₅₀ values were calculated by regression analysis relative to DMSO-treated controls [1].
    • Colony-Forming Unit (CFU) Assay: To assess effects on clonogenic potential, cells were plated in methylcellulose medium with the compound. The number of colonies (e.g., CFU-granulocyte-macrophage) was counted after 7-14 days of incubation [1].
  • Target Engagement and Signaling Analysis

    • Immunoprecipitation and Western Blotting: To measure inhibition of FLT3 autophosphorylation (target engagement), cells were treated with TTT-3002 for short periods (e.g., 1 hour). Whole-cell extracts were immunoprecipitated with an FLT3 antibody, followed by Western blotting. Membranes were probed with antibodies against phosphotyrosine (to detect active FLT3) and total FLT3. Downstream pathway inhibition (p-STAT5, p-AKT, p-ERK) was analyzed directly from whole-cell lysates [1].
  • In Vivo Efficacy Models

    • Mouse Transplantation Models: Two common models were used [1]:
      • Ba/F3-ITD Luciferase Model: Mice were injected with murine Ba/F3 cells engineered to express human FLT3/ITD and a luciferase reporter. Tumor burden was monitored in real-time using bioluminescence imaging (IVIS Spectrum). Mice were treated with TTT-3002 (e.g., 6 mg/kg, orally, twice daily) starting several days post-inoculation.
      • NUP98-HOXD13/ITD Model: This model uses bone marrow (BM) from genetically engineered mice that develop a more complex, myelodysplasia-like leukemia. Engraftment and disease progression in recipient mice were monitored via peripheral blood counts, spleen weight, and flow cytometry for donor cell markers (CD45.2).

Limitations and Challenges in Translation

A critical challenge identified for TTT-3002 and other similar TKIs is plasma protein binding, which can significantly reduce its effective potency in humans [5].

  • Protein Binding: The activity of FLT3 TKIs can be inhibited by binding to human plasma proteins, particularly alpha-1-acid glycoprotein (AGP). In a modified plasma inhibitory assay (PIA), the presence of 50% human plasma caused a ~9-fold shift in the IC₅₀ of TTT-3002. While this is less dramatic than the >100-fold shift observed for midostaurin or lestaurtinib, it still represents a significant reduction in potency [5].
  • Species Specificity: This inhibitory effect is observed with human plasma and AGP, but not with bovine or murine plasma, a crucial point that may explain why potent in vitro and mouse in vivo activity does not always translate directly to clinical success [5].

Alternative Application: LRRK2 Inhibition for Parkinson's Disease

Beyond oncology, TTT-3002 has been identified as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research [6].

  • Potency: In vitro kinase assays showed TTT-3002 inhibits LRRK2 (wild-type and mutant variants G2019S and R1441C) with IC₅₀ values of 0.7 to 1.2 nM [6].
  • In Vivo Validation: In C. elegans models of LRRK2-linked neurodegeneration, TTT-3002 rescued dopaminergic neuron deficits and behavioral phenotypes, demonstrating both preventive and reversal effects when administered pre- or post-symptom onset [6].

Conclusion

TTT-3002 represents a promising preclinical candidate characterized by exceptional picomolar potency against primary and resistant FLT3 mutants, compelling efficacy in animal models, and minimal toxicity to normal hematopoietic cells. However, its potential clinical efficacy may be modulated by plasma protein binding. Its off-target activity against LRRK2 also highlights its utility as a tool compound in neurodegenerative disease research.

References

Molecular Characterization & Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following data summarizes its activity against FLT3 D835Y in comparison with other mutations.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of TTT-3002

Assay Type FLT3/ITD FLT3/D835Y FLT3/ITD with F691L "Gatekeeper" Mutation Key Context
Anti-proliferation (Cell Viability) [2] [3] < 1.0 nM 4.1 nM Active (specific value not provided) Maintains potency against resistant mutations
FLT3 Autophosphorylation [1] 100 - 250 pM Potent activity confirmed Information not provided Most potent FLT3 inhibitor reported at the time

Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation IC₅₀)

FLT3 Inhibitor IC₅₀ against FLT3/D835Y Activity Relative to TTT-3002
TTT-3002 [3] 4.1 nM (Benchmark)
Sorafenib [2] [3] > 2000 nM Inactive / Significantly less potent
Quizartinib (AC220) [2] [3] > 100 nM Inactive / Significantly less potent
Lestaurtinib (CEP-701) [3] 9.8 nM Approximately 2-fold less potent
Midostaurin (PKC412) [3] 10.0 nM Approximately 2-fold less potent

Detailed Experimental Protocols

The key findings on TTT-3002 are based on the following standardized experimental methods:

  • Cell-Based Proliferation (MTT) Assay: The half-maximal inhibitory concentration (IC₅₀) for cell proliferation was determined using the MTT colorimetric assay [1]. Briefly, FLT3-mutant human leukemia cell lines (e.g., MV4-11 for ITD) or Ba/F3 cells engineered to express specific FLT3 mutants (e.g., D835Y) were seeded in 96-well plates and cultured with serially diluted TTT-3002 for a set period (typically 48-72 hours). MTT reagent was added, and the optical density of the formazan product, which correlates with the number of viable cells, was measured at 570 nm. IC₅₀ values were calculated by linear regression analysis relative to a DMSO vehicle control [2] [1].
  • Immunoprecipitation and Western Blotting for FLT3 Phosphorylation: To measure direct target inhibition, cells were treated with TTT-3002 for a short period (e.g., 1 hour) [2] [1]. Whole-cell protein extracts were prepared, and the FLT3 receptor was isolated from the lysate via immunoprecipitation using an FLT3-specific antibody. The immunoprecipitated proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated tyrosine (e.g., 4G10) and total FLT3. The level of phosphorylated FLT3, indicative of its activation state, was visualized and quantified using methods like enhanced chemiluminescence or a LI-COR imager, and the IC₅₀ for autophosphorylation was determined [2] [1].
  • In Vivo Mouse Models: The in vivo efficacy of TTT-3002 was evaluated in mouse transplantation models of leukemia [2] [1]. For example, mice were injected via tail vein with Ba/F3 cells engineered to express a resistant FLT3 mutant (e.g., F691L/ITD) and a luciferase reporter gene. After engraftment was confirmed by bioluminescence imaging, mice were treated with TTT-3002 (e.g., 6 mg/kg) or a control inhibitor (e.g., sorafenib) via oral gavage for several weeks. Tumor burden was monitored weekly by measuring bioluminescence, and survival was tracked. Studies also assessed disease progression in organs by measuring spleen weight and performing histopathological analysis on bone marrow and other tissues [2] [1].

Mechanism of Action & Resistance

The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.

G FL FLT3 Ligand (FL) WT_FLT3 Wild-Type FLT3 (Cell Membrane) FL->WT_FLT3 Binds DIM Receptor Dimerization WT_FLT3->DIM MUT_FLT3 Mutant FLT3 (ITD/D835Y) (Constitutively Active) MUT_FLT3->DIM Ligand-Independent AUTO_P Autophosphorylation DIM->AUTO_P SIG Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) AUTO_P->SIG Outcomes Cell Survival Proliferation Inhibition of Apoptosis SIG->Outcomes TTT3002 TTT-3002 TTT3002->AUTO_P Inhibits

FLT3 Signaling and TTT-3002 Inhibition

  • Overcoming Resistance: The D835Y mutation is located in the activation loop of the FLT3 kinase domain and stabilizes the active conformation, which reduces the binding affinity of many type II inhibitors like sorafenib and quizartinib [2] [4]. TTT-3002 was identified for its ability to overcome this mechanism, maintaining potent activity against D835Y and other activation loop mutants, as well as the gatekeeper F691L mutation that confers resistance to other agents [2].
  • Protein Binding: A potential reason for the clinical failure of earlier FLT3 inhibitors (e.g., lestaurtinib) is high binding to human plasma proteins, which drastically reduces the fraction of free, active drug available [2]. Studies indicated that TTT-3002 is only moderately protein bound in human plasma, predicting a better likelihood of achieving effective FLT3 inhibition in patients [2].

Conclusion and Research Context

References

TTT-3002 indolocarbazole class

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002: An Overview

TTT-3002 is identified as a next-generation FLT3 inhibitor from the indolocarbazole class that is under development for the treatment of Acute Myeloid Leukemia (AML) [1]. The table below summarizes its key characteristics based on the search results:

Attribute Description
Drug Class Next-generation FLT3 inhibitor; Indolocarbazole [1].
Molecular Target FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase [1].
Therapeutic Context Developed for FLT3-mutated AML, a high-risk disease with poor prognosis [2] [1].
Development Status Preclinical and/or early clinical stage (specific phase not detailed) [1].
Stated Rationale New generation inhibitors like TTT-3002 are theorized to potentially overcome resistance to first-generation FLT3 inhibitors [1].

The Indolocarbazole Class & Its Mechanisms

Indolocarbazoles (ICZs) are a class of alkaloids first isolated in 1977. While TTT-3002's specific data is scarce, the established biological activities of its parent class provide strong insight into its potential mechanisms of action [3].

The following diagram illustrates the primary mechanisms of action associated with indolocarbazole compounds in mammalian cells, which are highly relevant for understanding TTT-3002's potential function.

G ICZ Indolocarbazole (ICZ) PKI Protein Kinase Inhibition ICZ->PKI  e.g., Staurosporine TopoI Topoisomerase I Inhibition ICZ->TopoI  e.g., Rebeccamycin DNABind Intercalative DNA Binding ICZ->DNABind Downstream1 Disrupted Cell Signaling PKI->Downstream1 Downstream2 Impaired DNA Replication TopoI->Downstream2 Downstream3 DNA Damage & Cell Death DNABind->Downstream3

The table below compares the key features of two foundational indolocarbazole natural products:

Feature Staurosporine Rebeccamycin
Primary Mechanism Broad-spectrum protein kinase inhibitor (nanomolar potency) [3]. Topoisomerase I inhibitor and DNA intercalator [3].
Structural Key Non-halogenated, both indole nitrogens glycosylated [3]. Halogenated (often chlorinated), one indole nitrogen with a β-glycosidic bond [3].
Research Impact Served as a prototype for the development of specific kinase inhibitors [3]. Demonstrated activity against leukemia and melanoma in mice [3].

References

TTT-3002 IC50 FLT3 autophosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Core Quantitative Data on TTT-3002

The table below summarizes the key potency data for TTT-3002 from cellular assays.

Measurement Type Cell System / Mutation IC50 Value Context & Comparison
Inhibition of FLT3 Autophosphorylation [1] Human FLT3-ITD mutant leukemia cell lines 100 - 250 pM (0.1 - 0.25 nM) One of the most potent FLT3 inhibitors discovered to date.
Cellular Proliferation [1] [2] Human FLT3-ITD mutant leukemia cell lines 490 - 920 pM (0.49 - 0.92 nM) Confirms potent anti-leukemic activity.
Cellular Proliferation [3] [2] Ba/F3 cells expressing FLT3-ITD <1.0 nM More potent than most other TKIs in the same assay.
Cellular Proliferation [3] [2] Ba/F3 cells expressing FLT3/D835Y 4.1 nM Maintains potency against this common resistance mutation.

Profile Against FLT3 Mutations and Key Features

TTT-3002's promising profile is defined by its ability to target a broad spectrum of FLT3 mutations.

  • Activity Against Resistance Mutations: It shows potent activity against the FLT3/D835Y point mutation [1] [4] and maintains efficacy against several other activation loop mutations (e.g., D835A, D835G, D835N) [3] [2]. It is also active against the "gatekeeper" F691L mutation that confers resistance to other FLT3 inhibitors like quizartinib and sorafenib [4].
  • Overcoming Clinical Resistance: TTT-3002 maintains activity against relapsed AML patient samples that have become resistant to sorafenib and quizartinib (AC220) [4].
  • Favorable Protein Binding: A key potential differentiator is its moderate binding to human plasma proteins. This suggests it is less likely to suffer from the significant loss of potency in the human body that has hampered other FLT3 inhibitors [4].
  • In Vivo Efficacy: Oral administration of TTT-3002 significantly improved survival and reduced tumor burden in several mouse models of FLT3-ITD AML [1] [4].
  • Selective Toxicity: The compound is cytotoxic to leukemic blasts from FLT3-ITD AML patients while showing minimal toxicity to normal hematopoietic stem cells [1].

Experimental Protocols for Key Assays

The core data supporting TTT-3002's profile were generated using standard preclinical methodologies.

FLT3 Autophosphorylation Inhibition (Western Blot)

This assay measures the compound's direct ability to inhibit the phosphorylation (activation) of FLT3.

  • Cell Culture: Human leukemia cell lines harboring FLT3-ITD mutations (e.g., MV4;11) are cultured.
  • Compound Treatment: Cells are treated with a range of concentrations of TTT-3002 (dissolved in DMSO) for a defined period (e.g., 1 hour) at 37°C.
  • Cell Lysis: Treated cells are lysed to extract total protein.
  • Immunoprecipitation: The FLT3 protein is isolated from the lysate using a specific FLT3 antibody (e.g., S-18).
  • Western Blotting:
    • The immunoprecipitated proteins are separated by size using SDS-PAGE gel electrophoresis.
    • Proteins are transferred to a membrane and probed with an antibody against phosphorylated tyrosine to detect active FLT3.
    • The same blot is re-probed with a total FLT3 antibody to confirm equal protein loading.
  • Analysis: The IC50 is determined by quantifying the reduction in phosphorylated FLT3 signal relative to total FLT3 across different drug concentrations [1] [4].
Cellular Proliferation Inhibition (MTT Assay)

This assay evaluates the compound's overall effect on leukemia cell growth and survival.

  • Cell Plating: FLT3-dependent cells (e.g., Ba/F3 cells engineered to express FLT3-ITD or specific point mutations) are plated in 96-well plates.
  • Compound Treatment: Cells are treated with a serial dilution of TTT-3002. As these cells are dependent on mutant FLT3 for growth, effective inhibition will stop proliferation.
  • Incubation: Cells are incubated for 48-72 hours.
  • Viability Measurement: MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product.
  • Analysis: The formazan product is solubilized, and its absorbance is measured. The proliferation IC50 is calculated as the concentration that reduces cell viability by 50% compared to untreated controls [3] [2].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by TTT-3002 and the experimental workflow for profiling its efficacy.

cluster_pathway FLT3-ITD Signaling Pathway & Inhibitor Mechanism FLT3_ITD FLT3-ITD Mutation Downstream Constitutive Activation of Downstream Pathways FLT3_ITD->Downstream ProSurvival Pro-Survival & Proliferation (STAT5, PI3K/AKT, RAS/ERK) Downstream->ProSurvival Apoptosis Suppression of Apoptosis ProSurvival->Apoptosis Inhibits Leukemia Leukemic Cell Growth Apoptosis->Leukemia TTT3002 TTT-3002 TTT3002->FLT3_ITD Inhibits

This simplified signaling network shows how constitutively active mutant FLT3 drives leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [5] [6].

Start 1. Generate Model Systems A1 Engineer Ba/F3 or Leukemia Cell Lines Start->A1 A2 Express FLT3-ITD or Specific Point Mutations (e.g., D835Y, F691L) A1->A2 B 2. In Vitro Profiling A2->B B1 Biochemical/Cellular Potency Assays (Autophosphorylation, MTT) B->B1 B2 Plasma Protein Binding Assay B->B2 C 3. Ex Vivo Validation B1->C B2->C C1 Test on Primary AML Patient Blasts C->C1 D 4. In Vivo Efficacy C1->D D1 Mouse Xenograft Models (Oral Dosing, Tumor Burden, Survival Analysis) D->D1

The experimental workflow for evaluating TTT-3002 progresses from in vitro models to in vivo validation, systematically assessing its potency and therapeutic potential [1] [4] [3].

Interpretation and Research Implications

  • Picomolar Potency: IC50 values in the pM range are exceptionally low, suggesting TTT-3002 has high affinity for its target and could be effective at low doses [1].
  • Addressing Heterogeneity and Resistance: Its broad activity against various FLT3 mutations positions TTT-3002 as a promising candidate to overcome the resistance that limits first- and second-generation FLT3 TKIs [4] [3].
  • Clinical Translation Potential: The favorable plasma protein binding profile and proven in vivo efficacy in mouse models are strong positive indicators for its potential to advance to clinical trials [4].

References

Mechanism of Action: FLT3 and Downstream Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

In AML, mutant FLT3 (including Internal Tandem Duplication, ITD) exhibits constitutive, ligand-independent activity, providing a survival and proliferative advantage to leukemic cells [1]. TTT-3002 directly targets this aberrant signaling.

  • Direct FLT3 Inhibition: TTT-3002 potently inhibits FLT3 autophosphorylation. In human FLT3/ITD mutant leukemia cell lines, the half maximal inhibitory concentration (IC₅₀) for this effect ranges from 100 to 250 picomolar (pM) [1].
  • Downstream Pathway Suppression: The constitutive activation of mutant FLT3 stimulates several critical downstream signaling cascades. TTT-3002 treatment effectively inhibits phosphorylation (and thus activation) of these key proteins [1]:
    • STAT5: A transcription factor that promotes cell survival and proliferation.
    • AKT: A central node in the PI3K/AKT pathway, which inhibits apoptosis and supports growth.
    • MAPK/ERK: A pathway that drives cellular proliferation.

The diagram below illustrates how TTT-3002 targets this signaling network.

G FLT3_Ligand FLT3 Ligand FLT3_WT FLT3 (Wild-Type) FLT3_Ligand->FLT3_WT  Activation Downstream Downstream Pathways (STAT5, AKT, MAPK) FLT3_WT->Downstream  Normal Signaling FLT3_ITD FLT3/ITD (Mutant) FLT3_ITD->Downstream  Constitutive  Signaling TTT3002 TTT-3002 TTT3002->FLT3_ITD  Inhibits Cell_Response Cellular Response (Proliferation, Survival) Downstream->Cell_Response

TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream pro-survival signaling.

Quantitative Activity and Experimental Data

TTT-3002 demonstrates exceptional potency in preclinical models, as summarized in the tables below.

Table 1: In Vitro Cellular Activity of TTT-3002 in FLT3/ITD Mutant Cell Lines [1]

Assay Type Cellular Process Measured IC₅₀ Value (pM)
FLT3 Autophosphorylation Inhibition FLT3 enzyme activity 100 - 250 pM
Cell Proliferation Inhibition (MTT assay) Overall cell growth 490 - 920 pM

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models of FLT3/ITD AML [1]

Model Type Treatment Dose & Regimen Key Experimental Findings
Ba/F3-ITD Luc transplantation 6 mg/kg, twice daily, orally, for 2-4 weeks Significant improvement in survival; reduced tumor burden as measured by bioluminescent imaging.
NUP98-HOXD13 (NHD13)/ITD BM transplantation 6 mg/kg, twice daily, orally Significant improvement in survival; reduced white blood cell counts and spleen weight (a measure of tumor burden).

Key Experimental Protocols

The robust data for TTT-3002 were generated using standard, rigorous biochemical and cellular techniques.

Table 3: Core Methodologies for Evaluating TTT-3002 [1]

Method Application in TTT-3002 Research Key Procedural Details
Western Blotting (Immunoblotting) Analyze phosphorylation (activation) of FLT3, STAT5, AKT, and MAPK/ERK. Cells cultured with inhibitor; proteins extracted; FLT3 immunoprecipitated; proteins separated by gel electrophoresis, transferred to membrane, probed with specific antibodies.
Cell Proliferation/Viability Assays (MTT) Determine IC₅₀ for inhibition of cell growth. Cells seeded with/without inhibitor; metabolic activity measured colorimetrically after 24-72 hours; IC₅₀ calculated relative to control.
In Vivo Transplantation Models Evaluate drug efficacy in a live animal. FLT3/ITD mutant cells transplanted into mice; drug administered via oral gavage; engraftment/disease progression monitored via blood counts, imaging, and survival.
Primary Patient Sample Cytotoxicity Test drug efficacy against human AML blasts. Mononuclear cells isolated from patient bone marrow or blood; cells cultured with TTT-3002; cytotoxicity measured via apoptosis assays or colony-forming unit (CFU) assays.

The following workflow outlines the major experimental phases cited in the preclinical evaluation of TTT-3002.

G Biochemical Biochemical Assays CellLine Cell Line Studies Biochemical->CellLine  Validate in  Cellular System InVivo In Vivo Mouse Models CellLine->InVivo  Assess Efficacy  in Whole Organism Primary Primary Patient Samples InVivo->Primary  Confirm Relevance  in Human Disease

Sequential workflow for preclinical evaluation of TTT-3002, from cellular assays to human samples.

Research Considerations and Combination Strategies

A significant challenge for staurosporine-derived FLT3 TKIs like TTT-3002 is plasma protein binding, primarily by Alpha-1-acid glycoprotein (AGP) [2].

  • Impact of AGP: The presence of human AGP can significantly reduce the anti-leukemic activity of TTT-3002 in cell-based assays, increasing the observed IC₅₀ [2].
  • Potential Solution: Research indicates that mifepristone, which has a high affinity for AGP, can be used in combination to "displace" TTT-3002, restoring its potency despite the presence of the plasma protein [2]. This suggests a viable combinatorial strategy to overcome this pharmacokinetic hurdle in a clinical setting.

Conclusion for Researchers

TTT-3002 stands out in preclinical studies for its picomolar potency against FLT3/ITD and resistant FLT3/D835Y mutations, its efficacy in reducing tumor burden and improving survival in vivo, and its selective cytotoxicity toward mutant cells while sparing normal hematopoietic progenitors [1]. Future development should address the challenge of plasma protein binding to translate this exceptional preclinical potential into clinical success [2].

References

TTT-3002 in vitro activity leukemia cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity in Leukemia Cell Lines

The table below summarizes the key in vitro findings for TTT-3002 against various FLT3-dependent cell lines.

Cell Line / Mutation Type Assay Type IC50 Value Context & Significance
FLT3/ITD (e.g., in MV4-11 cells) FLT3 Autophosphorylation Inhibition [1] 100 - 250 pM [1] Potency was 6- to 7-fold lower than other potent FLT3 inhibitors (e.g., AC220) in clinical trials [2] [3] [4].
Cellular Proliferation Inhibition (MTT assay) [1] 490 - 920 pM [1] Demonstrates direct cytotoxic effects.
FLT3/D835Y (Activating Point Mutation) FLT3 Autophosphorylation Inhibition [1] [5] Potent activity (specific picomolar IC50 not stated) Active against a mutation that confers resistance to many other FLT3 TKIs (e.g., sorafenib, quizartinib) [1] [5].
FLT3/ITD with TKI-Resistance Mutations (e.g., F691L "gatekeeper" mutation) FLT3 Autophosphorylation Inhibition [5] Potent activity (specific picomolar IC50 not stated) Overcomes common resistance mutations that arise during treatment with other inhibitors like crenolanib and ponatinib [5].

Experimental Protocols for Key Assays

The robust activity of TTT-3002 was established through standard, rigorous in vitro methodologies.

  • Cell Culture and Reagents: Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11) were cultured in standard media. TTT-3002 was provided by TauTaTis, Inc., dissolved in DMSO, and stored as frozen stock solutions [1] [5].
  • Growth Inhibition and Cytotoxicity (MTT Assay): Cells were seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell counts were measured by Trypan blue exclusion. Cellular proliferation was quantified using the MTT assay, where metabolically active cells convert a tetrazolium salt to a colored formazan product. The IC50 was calculated from the optical density relative to DMSO-treated control cells [1].
  • FLT3 Autophosphorylation Inhibition: Cells were treated with TTT-3002 for one hour. Whole-cell extracts were prepared, and FLT3 protein was isolated via immunoprecipitation using an FLT3-specific antibody (S-18). Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against FLT3 and phosphotyrosine (4G10) to detect total and phosphorylated FLT3 levels [1] [5].
  • Colony-Forming Unit (CFU) Assay: Primary leukemic blasts from AML patients or normal bone marrow cells were plated in methylcellulose medium with TTT-3002. Colonies were counted 7 to 14 days after plating to assess the drug's toxicity to leukemic cells and its minimal impact on normal hematopoietic progenitors [1].

The following diagram illustrates the logical workflow of these key in vitro experiments.

G Start Start: In Vitro Assessment of TTT-3002 CellPrep Cell Preparation (FLT3-mutant lines, primary blasts) Start->CellPrep Compound Compound Treatment (TTT-3002 dose range) CellPrep->Compound Assays Parallel In Vitro Assays Compound->Assays MTT Proliferation Assay (MTT / Trypan Blue) Assays->MTT Western Signaling Assay (IP & Western Blot) Assays->Western CFU Toxicity & Specificity Assay (Colony-Forming Unit) Assays->CFU Results Analysis of Results (IC50 Calculation) MTT->Results Western->Results CFU->Results End Outcome: Potent & Selective FLT3 Inhibition Results->End

FLT3 Signaling Pathway and Drug Mechanism

TTT-3002 blocks the constitutively active FLT3 receptor and its downstream pro-survival pathways.

G MutantFLT3 Mutant FLT3 (ITD/D835Y) Constitutive Activation Downstream Downstream Signaling Pathways MutantFLT3->Downstream TTT3002 TTT-3002 TTT3002->MutantFLT3  Inhibits STAT5 STAT5 Pathway (Cell Survival) Downstream->STAT5 AKT PI3K/AKT Pathway (Cell Growth) Downstream->AKT MAPK RAS/MAPK Pathway (Proliferation) Downstream->MAPK Outcomes Cellular Outcomes • Proliferation Block • Induced Cytotoxicity • Minimal effect on normal cells STAT5->Outcomes AKT->Outcomes MAPK->Outcomes

Key Advantages in Drug Development Profile

Based on the preclinical data, TTT-3002 presents several compelling characteristics for further development [1] [5] [6]:

  • Overcoming Resistance: Its activity against the F691L gatekeeper mutation and D835Y point mutation addresses a major clinical limitation of earlier-generation FLT3 TKIs.
  • Favorable Drug Properties: Moderate plasma protein binding means a higher fraction of the drug remains active in the blood, improving the likelihood of achieving effective FLT3 inhibition in patients.
  • Selective Toxicity: The compound is cytotoxic to leukemic blasts from patients while showing minimal toxicity to normal hematopoietic stem and progenitor cells.

References

Quantitative Pharmacokinetic & Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all quantitative data available from preclinical mouse model studies.

Parameter Value Experimental Context
Cmax (Maximum serum concentration) 613 nM Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2].
AUC0→∞ (Area under the curve) 3127 nM·h Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2].
Half-life (t1/2) 3.6 hours Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2].
Apparent Volume of Distribution (Vd) 21 L/kg Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2].
Apparent Clearance (CL) 4.1 L/h/kg Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2].
IC50 (FLT3/ITD Autophosphorylation) 100 - 250 pM Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, Molm-14) [1] [3].
IC50 (Cell Proliferation) 490 - 920 pM Human FLT3/ITD mutant leukemia cell lines [1] [3].
IC50 (FLT3 D835 Phosphorylation) 0.2 nM (200 pM) Engineered cell lines with FLT3 D835 point mutation [4] [2].
Effective In Vivo Dose 6 mg/kg, twice daily Oral gavage in mouse transplantation models; shown to eliminate leukemic cells and improve survival with minimal toxicity [1] [4] [2].
Plasma Protein Binding Moderate (compared to other TKIs) Human plasma samples; noted as a key advantage over earlier inhibitors like CEP-701 which had high protein binding [4].

Mechanism of Action and Signaling Pathway

TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) that targets mutant forms of FLT3, a receptor tyrosine kinase. The following diagram illustrates its mechanism of action and the downstream signaling pathways it affects.

G FLT3_Mutant Mutant FLT3 (ITD or D835) P Phosphorylation (Constitutive) FLT3_Mutant->P TTT3002 TTT-3002 Inhibitor TTT3002->P  Inhibits STAT5 STAT5 Pathway P->STAT5 PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Outcomes Cell Survival Proliferation Inhibition of Apoptosis STAT5->Outcomes PI3K_AKT->Outcomes RAS_MAPK->Outcomes

Mechanism of TTT-3002 as a FLT3 tyrosine kinase inhibitor.

Key Experimental Findings and Methodologies

The preclinical profile of TTT-3002 was established through several key experiments:

  • In Vitro Potency and Selectivity: Activity was tested in FLT3-dependent human leukemia cell lines (e.g., MV4-11, Molm-14). FLT3 autophosphorylation was measured via immunoprecipitation and western blotting after a 1-hour incubation with TTT-3002. Cell proliferation was assessed using MTT assays after 24-72 hours of exposure [1] [2].
  • In Vivo Efficacy Models:
    • Transplantation Models: Mice were engrafted with FLT3/ITD-positive leukemic cells (e.g., Ba/F3-ITD) via tail vein injection. Treatment with TTT-3002 (6 mg/kg, orally, twice daily) began after engraftment was confirmed. Tumor burden was monitored by bioluminescence imaging, and survival was tracked [1] [4].
    • Patient-Derived Samples: Mononuclear cells from FLT3/ITD-positive AML patients and healthy donors were isolated via Ficoll centrifugation. Cytotoxicity of TTT-3002 was tested on these primary cells, demonstrating specific toxicity to leukemic blasts while sparing normal hematopoietic progenitors [1].
  • Resistance Profiling: TTT-3002 was tested against a panel of engineered cell lines expressing various FLT3 activating point mutations (like D835Y) and resistance-conferring mutations (like F691L) that arise during treatment with other TKIs (e.g., Sorafenib, Quizartinib). Inhibition was assessed by measuring phosphorylation levels [4].
  • Plasma Protein Binding Studies: The inhibitory activity of TTT-3002 was compared in standard cell culture medium versus 100% human plasma from healthy donors and AML patients. This "plasma shift" assay demonstrated that TTT-3002 maintains potency in human plasma, unlike some other inhibitors whose effective concentration increases significantly due to high protein binding [4].

Conclusion for Researchers

The available data from the mid-2010s positions TTT-3002 as a highly potent and selective FLT3 inhibitor with a favorable preclinical profile. Its key differentiators include picomolar potency, activity against a broad spectrum of resistance mutations, and only moderate plasma protein binding, which may translate to better target coverage in patients.

  • Searching for "TTT-3002" on clinical trial registries (e.g., ClinicalTrials.gov).
  • Looking for more recent review articles on FLT3 inhibitors in acute myeloid leukemia.
  • Investigating the development pipeline of TauTaTis, Inc., the original developer.

References

Quantitative Potency Profiling

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative data.

Assay Type Cell Line / System Target / Effect IC₅₀ Value Context / Comparison
Biochemical (FLT3 Autophosphorylation) Human FLT3/ITD mutant leukemia cell lines (e.g., MOLM-14) Inhibition of FLT3 autophosphorylation 100 - 250 pM [1] [2] 6-7 fold lower IC₅₀ than quizartinib (AC220) [3]
Cellular (Proliferation) Human FLT3/ITD mutant leukemia cell lines Inhibition of cell proliferation 490 - 920 pM [1] [2] Measured via MTT assay [1]
Biochemical (LRRK2 Kinase Activity) Recombinant LRRK2 proteins (WT, G2019S, R1441C) In vitro kinase activity (LRRKtide substrate) 0.7 - 1.2 nM [4] TTT-3002 showed sub-nanomolar potency [4]

Detailed Experimental Protocols

The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.

Experiment Goal Core Protocol Summary
Growth Inhibition & Cytotoxicity (MTT Assay) Cells seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell counts measured by Trypan blue exclusion or MTT assay after 24-72 hours. IC₅₀ calculated from optical density at 570nm relative to DMSO control [1].
Target Engagement & Pathway Analysis (Western Blot) Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting. Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5, AKT, MAPK). Detection via fluorescent or chemiluminescent secondary antibodies [1] [5].
In Vivo Efficacy (Mouse Xenograft) BALB/C mice injected with 2 x 10⁶ FLT3/ITD luciferase-expressing cells via tail vein. After 7 days, treated with 6 mg/kg TTT-3002 HCl (suspended in 1mM HCl) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored weekly via bioluminescence imaging after D-luciferin injection [1] [5].
Modified Plasma Inhibitory Assay (PIA) FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for 48 hours. Cytotoxicity measured via MTT assay and compared to standard 10% FBS conditions to model in vivo protein binding [6].

Mechanism of Action and Signaling Pathway

TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for in vitro assessment.

G FLT3_Mutant FLT3 Mutant (ITD, D835Y, etc.) ConstitutiveActivation Constitutive Activation FLT3_Mutant->ConstitutiveActivation DownstreamPathways Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) ConstitutiveActivation->DownstreamPathways Survival Cell Survival & Proliferation DownstreamPathways->Survival Apoptosis Induces Apoptosis & Inhibits Proliferation Survival->Apoptosis  TTT-3002 Reverses TTT3002 TTT-3002 (ATP-competitive TKI) TTT3002->FLT3_Mutant  Inhibits

TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.

G A Seed cells in plate (1-2.5 x 10⁵ cells/mL) B Add TTT-3002 (Dose range) A->B C Incubate (1 hour for WB; 48-72h for MTT) B->C D1 Western Blot (Target Engagement) C->D1 D2 MTT Assay (Proliferation/Viability) C->D2 E1 Analyze p-FLT3, p-STAT5, etc. D1->E1 E2 Measure OD 570nm Calculate IC₅₀ D2->E2

In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.

Key Pharmacodynamic Strengths and Challenges

  • Broad-Spectrum Activity Against Resistance Mutations: A significant strength of TTT-3002 is its activity against a range of difficult-to-treat FLT3 mutations. It is effective against the FLT3/D835Y point mutation, against which many TKIs (like sorafenib and quizartinib) are ineffective [1] [5]. Furthermore, it maintains potency against several resistance-conferring point mutations that arise in FLT3/ITD alleles during treatment with other TKIs, most notably the "gatekeeper" F691L mutation [5].
  • Activity in Primary Patient Samples: TTT-3002 demonstrated cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients, including those resistant to sorafenib and quizartinib, while showing minimal toxicity to normal hematopoietic stem/progenitor cells from healthy donors [1] [5].
  • Challenge of Human Plasma Protein Binding: A major challenge for its clinical translation is binding to human plasma proteins, specifically Alpha-1-Acid Glycoprotein (AGP). This binding sequesters the drug, significantly reducing its free, active concentration. In modified Plasma Inhibitory Assays (PIA), the presence of 50% human plasma caused a 9-fold increase in the IC₅₀ of TTT-3002 [6]. While this shift is less severe than for other TKIs like midostaurin or lestaurtinib, it remains a critical pharmacological hurdle [6] [7].
  • Potential Strategy to Overcome Protein Binding: Research indicates that the AGP-mediated inhibition of TTT-3002 and other TKIs can be reversed. Co-administration of mifepristone, which has a high affinity for AGP, acts as a "decoy" and displaces the TKI, restoring its anti-leukemic activity in vitro and in mouse models [6] [8] [7].

The most current information on TTT-3002 is from 2021, focusing on overcoming the plasma protein binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial registries would be the recommended next step.

References

Quantitative Data on Protein Binding and Potency

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key quantitative findings on TTT-3002's binding and activity from the search results.

Table 1: Protein Binding and Resulting Potency Shifts

Metric Value for TTT-3002 Comparative Value for Other TKIs Source
Protein Binding Constant for AGP 1.41 µM⁻¹ Midostaurin: 12.6 µM⁻¹; Lestaurtinib: 49.2 µM⁻¹ [1]
Fold Increase in IC50 per mg/dL AGP 0.33-fold Midostaurin: 3.00-fold; Lestaurtinib: 11.73-fold [1]
Fold-Change in IC50 (in 50% Human Plasma) ~9-fold Quizartinib: ~37-fold; Lestaurtinib, Midostaurin, Sorafenib: >100-fold [2]
Predicted In Vivo IC50 34 nM Midostaurin: 4.7 µM; Lestaurtinib: 4.8 µM [1]

Table 2: In-Vitro Biochemical and Cellular Potency

Assay Type Cell Line / Context IC50 Value
FLT3 Autophosphorylation FLT3/ITD mutant cell lines 100 - 250 pM (0.1 - 0.25 nM) [3]
Cellular Proliferation FLT3/ITD mutant cell lines 490 - 920 pM (0.49 - 0.92 nM) [3]
Cellular Proliferation (with AGP) MOLM-14 cells (with AGP) 12 nM [1]

Experimental Protocols for Key Findings

The core methodologies used to characterize TTT-3002's protein binding and activity are outlined below.

Modified Plasma Inhibitory Assay (PIA)

This cell-based assay is crucial for simulating the in vivo impact of plasma proteins on drug efficacy [2].

  • Purpose: To measure the inhibitory activity of a drug in the presence of human plasma, moving beyond standard culture conditions (e.g., 10% Fetal Bovine Serum) to better predict clinical performance.
  • Procedure:
    • Cell Culture: FLT3/ITD-dependent leukemia cell lines (e.g., MOLM-14) are cultured.
    • Treatment: Cells are treated with a range of TTT-3002 concentrations in the presence of either:
      • 50% plasma from healthy human donors or patients with AML.
      • Physiological concentrations (e.g., 1 mg/mL) of purified human Alpha-1-Acid Glycoprotein (AGP).
      • (Control) Standard culture medium with 10% FBS.
    • Endpoint Measurement: After a set period (e.g., 48 hours), a colorimetric MTT assay is performed to determine the half-maximal inhibitory concentration (IC50).
    • Pathway Analysis (Optional): Western blot analysis can be performed on treated cells to study specific pathway inhibition (e.g., FLT3 autophosphorylation, and phosphorylation of STAT5, AKT, ERK1/2) [2].
Competitive Binding and Disinhibition Assay

This protocol tests strategies to overcome plasma protein binding [2] [1].

  • Purpose: To evaluate if a "decoy" drug can displace TTT-3002 from plasma proteins and restore its anti-leukemic activity.
  • Procedure:
    • FLT3/ITD-dependent cells are cultured with human plasma or purified AGP.
    • Cells are co-treated with TTT-3002 and a candidate displacing agent (e.g., Mifepristone), which has a high binding affinity for AGP.
    • The IC50 for TTT-3002 is re-measured. Successful disinhibition is demonstrated by a significant reduction in the IC50, bringing it closer to the potency observed without plasma proteins [1].

Mechanism of Action and Competitive Binding

The diagram below illustrates how TTT-3002 inhibits FLT3 signaling and how its activity is modulated by plasma protein binding.

G cluster_pathway FLT3 Signaling Pathway & TTT-3002 Inhibition FLT3_Active Mutant FLT3 (Constitutively Active) Downstream Downstream Signaling (STAT5, AKT, MAPK) FLT3_Active->Downstream Effect Cellular Effects (Proliferation, Survival) Downstream->Effect TTT TTT-3002 TTT->FLT3_Active Binds & Inhibits TTT_Bound TTT-3002 (AGP-Bound) TTT->TTT_Bound Bound by AGP Alpha-1-Acid Glycoprotein (AGP) AGP->TTT_Bound Decoy Displacing Agent (e.g., Mifepristone) Decoy->TTT Frees TTT-3002 Decoy->AGP Competitively Binds

The competitive binding mechanism provides a promising combinatorial strategy to enhance TTT-3002's efficacy in the clinical setting [2] [4] [1].

Significance for Drug Development

The characteristics of TTT-3002 highlight several key considerations for researchers:

  • Overcoming a Key Limitation: Moderate plasma protein binding is a significant advantage, potentially leading to more consistent and potent target inhibition in patients compared to other FLT3 TKIs like midostaurin and lestaurtinib [5] [2].
  • A Combinatorial Strategy: The proof-of-concept with mifepristone demonstrates that the efficacy of existing TKIs can be rescued, offering a viable path to revitalize drugs whose clinical performance has been limited by protein binding [2] [4].
  • Informing Trial Design: This research underscores the importance of evaluating drug candidates in physiologically relevant conditions (like the modified PIA) that account for human-specific factors like AGP, which are not present in standard rodent models [2].

References

Comprehensive Application Note: Preclinical Evaluation of TTT-3002 in FLT3-Mutant Acute Myeloid Leukemia Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FLT3 Mutations in AML and TTT-3002

FMS-like tyrosine kinase 3 (FLT3) represents one of the most frequently mutated genes in acute myeloid leukemia (AML), with approximately 25-30% of adult AML patients harboring FLT3 internal tandem duplication (ITD) mutations and 7-10% possessing tyrosine kinase domain (TKD) point mutations. These mutations drive constitutive activation of FLT3 signaling, leading to uncontrolled proliferation and survival of leukemic blasts. The presence of FLT3-ITD mutations is clinically associated with increased relapse rates and inferior overall survival, creating an urgent need for targeted therapeutic approaches [1] [2] [3].

TTT-3002 is a novel, potent small-molecule tyrosine kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol. Preclinical studies have identified it as one of the most potent FLT3 inhibitors discovered to date, demonstrating exceptional activity against both FLT3-ITD and FLT3-TKD mutations, including the challenging D835Y mutation that confers resistance to many existing FLT3 inhibitors [4] [5]. This application note provides detailed methodologies and protocols for evaluating TTT-3002 in preclinical mouse models of FLT3-mutant AML, enabling researchers to assess its therapeutic potential and mechanism of action.

Quantitative Assessment of TTT-3002 Potency

In Vitro Potency and Selectivity Profiles

Table 1: In vitro potency of TTT-3002 against FLT3-dependent cell lines

Cell Line/Model FLT3 Mutation Status Assay Type IC₅₀ Value Comparative IC₅₀ with AC220 (Quizartinib)
MOLM-14 FLT3/ITD heterozygous FLT3 Autophosphorylation 100-250 pM 6-7 fold lower than AC220
MOLM-14 FLT3/ITD heterozygous Cellular Proliferation (MTT) 490-920 pM Not reported
Ba/F3-ITD FLT3/ITD transfected FLT3 Autophosphorylation ~200 pM Not reported
Primary FLT3/ITD AML blasts FLT3/ITD positive Cytotoxicity Sub-nanomolar range Not reported

TTT-3002 exhibits remarkable potency at picomolar concentrations against FLT3/ITD-dependent leukemia cell lines, with IC₅₀ values for inhibition of FLT3 autophosphorylation ranging from 100-250 pM. The compound demonstrates superior biochemical potency compared to other FLT3 inhibitors in clinical development, requiring 6-7 fold lower concentrations than quizartinib (AC220) to achieve equivalent FLT3 inhibition [4] [5]. Beyond direct FLT3 targeting, TTT-3002 effectively inhibits downstream signaling pathways including STAT5, AKT, and MAPK/ERK at similarly low concentrations, confirming comprehensive pathway suppression.

Table 2: In vivo efficacy of TTT-3002 in mouse models of FLT3-mutant AML

Mouse Model Transplanted Cells TTT-3002 Dosage Administration Route Treatment Duration Key Findings
BALB/C Ba/F3-ITD Luciferase+ 6 mg/kg Oral gavage Twice daily for 2-4 weeks Elimination of leukemic cells within 10 days
C57BL/6 CD45.1+ NUP98-HOXD13/ITD BM 6 mg/kg Oral gavage Twice daily Significant improvement in survival and reduced tumor burden
BALB/C (Control) Ba/F3-ITD Luciferase+ Placebo Oral gavage Same schedule Mean survival: 18 days
BALB/C (Treated) Ba/F3-ITD Luciferase+ 6 mg/kg Oral gavage Twice daily Mean survival: >100 days

The pharmacodynamic profile of TTT-3002 demonstrates sustained target engagement, with a single oral dose achieving greater than 90% inhibition of FLT3 signaling that persists for at least 12 hours. This prolonged suppression is crucial for maintaining constant pathway inhibition in leukemic cells and translates to robust anti-leukemic efficacy in vivo [5].

Plasma Protein Binding Considerations

A significant challenge in FLT3 inhibitor development is plasma protein binding, particularly by alpha-1-acid glycoprotein (AGP), which can sequester inhibitors and reduce their bioavailable concentration. TTT-3002 demonstrates variable susceptibility to plasma protein binding, with human AGP causing significant rightward shifts in IC₅₀ values in modified plasma inhibitory assays (PIA). This effect can be mitigated by co-treatment with mifepristone, which competes for AGP binding sites and restores TTT-3002 activity. Researchers should incorporate assessment of plasma protein binding in experimental designs, particularly when translating in vitro findings to in vivo models [6].

Detailed Experimental Protocols

In Vivo Mouse Model Generation and TTT-3002 Treatment
3.1.1 Ba/F3-ITD Luciferase Transplant Model

Purpose: To evaluate TTT-3002 efficacy in a standardized, quantifiable FLT3/ITD-driven leukemia model.

Materials:

  • Ba/F3 cells stably expressing FLT3/ITD and luciferase (Luc)
  • BALB/C mice (6-8 weeks old)
  • TTT-3002 hydrochloride
  • 1 mM HCl solution
  • d-luciferin
  • IVIS Spectrum imaging system (Caliper LifeSciences)

Procedure:

  • Cell preparation: Harvest logarithmically growing Ba/F3-ITD Luc+ cells and resuspend in PBS at 2×10⁶ cells/100µL.
  • Transplantation: Inject 2×10⁶ cells via lateral tail vein into BALB/C mice (Day 0).
  • Engraftment verification: On day 7 post-inoculation, administer d-luciferin (3mg) intraperitoneally and image using IVIS Spectrum to confirm leukemic engraftment.
  • Randomization: Randomize mice with confirmed engraftment into treatment and control groups.
  • Drug formulation: Prepare TTT-3002 hydrochloride suspended in 1 mM HCl by brief sonication 1 hour prior to dosing.
  • Treatment administration: Administer 6 mg/kg TTT-3002 via oral gavage twice daily for 2-4 weeks.
  • Monitoring: Perform weekly bioluminescent imaging to assess treatment response.
  • Endpoint analysis: Record survival data and collect tissues for histological examination at experimental endpoints [4].
3.1.2 NUP98-HOXD13/ITD Transplant Model

Purpose: To evaluate TTT-3002 in a genetically complex, immunocompetent AML model.

Materials:

  • Bone marrow donor cells from leukemic NUP98-HOXD13/ITD mice (CD45.2+)
  • Wild-type C57BL/6 CD45.1+ helper bone marrow cells
  • Sublethally irradiated (750 rads) C57BL/6 CD45.1+ recipient mice

Procedure:

  • Cell preparation: Mix 5×10⁵ NUP98-HOXD13/ITD BM cells with 5×10⁵ wild-type CD45.1+ helper BM cells.
  • Transplantation: Inject cell mixture via lateral tail vein into sublethally irradiated C57BL/6 CD45.1+ recipients.
  • Engraftment monitoring: Collect peripheral blood every 2 weeks for complete blood counts and flow cytometric analysis of CD45.1/CD45.2 expression.
  • Treatment: Begin TTT-3002 (6 mg/kg, twice daily oral gavage) upon confirmation of leukemic engraftment.
  • Disease progression assessment: Monitor white blood cell counts, spleen weight, CD45.2 engraftment percentage, and histopathology.
  • Histopathological analysis: Isolate femur, tibia, hips, and spine at endpoint. Prepare BM cells by crushing and cytospin preparation. Stain PB and BM smears with Wright-Giemsa stain and image using Olympus BX46 microscope with DP72 camera [4].
Ex Vivo Assessment of TTT-3002 on Primary AML Samples

Purpose: To evaluate TTT-3002 efficacy against primary human AML blasts while assessing selectivity for malignant versus normal hematopoietic cells.

Materials:

  • Primary AML patient samples (newly diagnosed or relapsed)
  • Normal bone marrow mononuclear cells from healthy donors
  • Human cord blood for CD34+ isolation
  • Ficoll centrifugation medium
  • CD34 MicroBead Kit (Miltenyi Biotech)
  • Methylcellulose media (MethoCult H4230 or M3434, Stem Cell Technologies)

Procedure:

  • Sample preparation: Isolate mononuclear cells from primary AML samples by Ficoll centrifugation and cryopreserve in liquid nitrogen until use.
  • CD34+ cell isolation: Isolate CD34+ stem/progenitor cells from human cord blood using CD34 MicroBead Kit according to manufacturer's instructions.
  • Viability assessment: Thaw cells and assess viability before experimentation.
  • Cytotoxicity assays: Culture primary AML blasts with TTT-3002 across a concentration range (0.001-100 nM) for 48-72 hours. Assess viability using MTT assay or Trypan blue exclusion.
  • Colony-forming unit (CFU) assays: Plate primary AML cells or normal CD34+ cells at densities of 5×10² to 2×10⁴ cells/mL in methylcellulose. Incubate at 37°C for 7-14 days before counting colonies (burst-forming unit erythroid, CFU-granulocyte-macrophage, CFU-granulocyte, and CFU-macrophage).
  • Differential toxicity assessment: Compare IC₅₀ values for AML blasts versus normal hematopoietic progenitors to determine therapeutic index [4].

Signaling Pathways and Experimental Workflows

FLT3/ITD Signaling Pathway and TTT-3002 Inhibition Mechanism

G FLT3_Ligand FLT3_Ligand FLT3_WT FLT3_WT FLT3_Ligand->FLT3_WT Binding Downstream1 STAT5 Pathway Activation FLT3_WT->Downstream1 Transient Activation Downstream2 PI3K/AKT Pathway Activation FLT3_WT->Downstream2 Transient Activation Downstream3 RAS/MAPK Pathway Activation FLT3_WT->Downstream3 Transient Activation FLT3_ITD FLT3_ITD FLT3_ITD->Downstream1 Constitutive Activation FLT3_ITD->Downstream2 Constitutive Activation FLT3_ITD->Downstream3 Constitutive Activation FLT3_TKD FLT3_TKD FLT3_TKD->Downstream1 Constitutive Activation FLT3_TKD->Downstream2 Constitutive Activation FLT3_TKD->Downstream3 Constitutive Activation Cellular_Effects Cellular Effects: Proliferation ↑ Apoptosis ↓ Differentiation Block Downstream1->Cellular_Effects Downstream2->Cellular_Effects Downstream3->Cellular_Effects TTT3002 TTT3002 TTT3002->FLT3_ITD Inhibits TTT3002->FLT3_TKD Inhibits

Figure 1: FLT3 Signaling Pathway and TTT-3002 Inhibition Mechanism

This diagram illustrates the fundamental difference between wild-type FLT3 signaling, which requires ligand binding for transient activation, and mutated FLT3 (ITD or TKD), which demonstrates constitutive activation independent of ligand binding. TTT-3002 effectively inhibits both FLT3-ITD and FLT3-TKD mutants, disrupting the downstream STAT5, PI3K/AKT, and RAS/MAPK pathways that drive leukemic proliferation, survival, and differentiation block [1] [2] [3].

In Vivo Efficacy Assessment Workflow

G Model_Selection Model Selection Step1 Ba/F3-ITD Luc+ Cells or NUP98-HOXD13/ITD BM Model_Selection->Step1 Step2 Tail Vein Injection into Recipient Mice Step1->Step2 Step3 Engraftment Verification (Bioluminescence or Flow Cytometry) Step2->Step3 Step4 Randomization to Treatment & Control Groups Step3->Step4 Step5 TTT-3002 Administration (6 mg/kg, BID, Oral Gavage) Step4->Step5 Step6 Weekly Monitoring: - Tumor Burden - Survival - Morbidity Step5->Step6 Step7 Endpoint Analysis: - Histopathology - Flow Cytometry - Molecular Analysis Step6->Step7

Figure 2: In Vivo Efficacy Assessment Workflow

The systematic approach for evaluating TTT-3002 efficacy in FLT3-mutant AML mouse models begins with appropriate model selection, each offering distinct advantages. The Ba/F3-ITD Luciferase model provides quantifiable bioluminescent tracking of disease burden, while the NUP98-HOXD13/ITD model offers a more genetically complex, immunocompetent system. Critical steps include proper verification of engraftment before randomization, consistent dosing regimens, and comprehensive endpoint analyses that correlate therapeutic response with pathological and molecular findings [4].

Conclusion and Research Applications

TTT-3002 represents a promising therapeutic candidate for FLT3-mutant AML, demonstrating exceptional preclinical potency against both ITD and TKD mutations. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating TTT-3002 in relevant preclinical models, from initial in vitro screening to sophisticated in vivo assessment. The differential cytotoxicity observed between FLT3-mutant leukemic blasts and normal hematopoietic cells suggests a favorable therapeutic index, though further investigation is needed to fully understand potential on-target toxicities.

Future research directions should include:

  • Combination therapy studies with conventional chemotherapy and other targeted agents
  • Investigation of resistance mechanisms through prolonged exposure models
  • Toxicology and pharmacokinetic profiling in additional preclinical species
  • Evaluation of central nervous system penetration for potential meningeal disease coverage

The comprehensive dataset generated using these protocols supports the continued development of TTT-3002 as a potential clinical candidate for FLT3-mutant AML and provides tools for assessing next-generation FLT3 inhibitors.

References

Application Note: TTT-3002 for Tumor Burden Reduction in FLT3-Mutant AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction TTT-3002 is a novel, potent tyrosine kinase inhibitor (TKI) that targets constitutively activating mutations in FLT3, a receptor tyrosine kinase commonly mutated in AML [1] [2]. FLT3 internal tandem duplication (FLT3/ITD) mutations confer a poor prognosis, and many existing FLT3 TKIs have limitations, including insufficient potency, high plasma protein binding, and inactivity against certain point mutations like D835Y or the resistance-conferring F691L gatekeeper mutation [1]. TTT-3002 was identified to overcome these limitations, demonstrating picomolar half-maximal inhibitory concentrations (IC₅₀) in cellular assays and significant tumor burden reduction in mouse models of FLT3-mutant AML [2] [3].

Quantitative Summary of TTT-3002 Efficacy

The table below summarizes key quantitative findings from preclinical studies on TTT-3002.

Model/Parameter Results and Efficacy Data
In Vitro Potency (FLT3/ITD cell lines) IC₅₀ for FLT3 autophosphorylation: 100 - 250 pM; IC₅₀ for cell proliferation: 490 - 920 pM [2].

| In Vivo Efficacy (Mouse Transplantation) | • BaF3-F691L/ITD Model: TTT-3002 (6 mg/kg, twice daily) significantly reduced tumor burden over a 2-week treatment period [1]. • BaF3-ITD Model: TTT-3002 (6 mg/kg, twice daily) eliminated leukemic cells within 10 days and improved median survival to >100 days vs. 18 days for placebo [2] [4]. | | FLT3 Signaling Inhibition | A single dose caused >90% inhibition of FLT3 signaling, lasting at least 12 hours [4]. | | Comparison to Other TKIs | TTT-3002 potency was 6- to 7-fold lower than quizartinib (AC220), the most potent FLT3 inhibitor in clinical trials at the time of study [4]. |

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the referenced studies to evaluate TTT-3002.

Protocol 1: In Vivo Tumor Burden Reduction in a Mouse Transplantation Model

This protocol assesses the efficacy of TTT-3002 in reducing established tumors and improving survival.

  • 1. Cell Line and Culture: Generate luciferase-expressing Ba/F3 cells transformed with a FLT3/ITD mutation (e.g., Ba/F3-ITD Luc+) or a TKI-resistant mutant (e.g., Ba/F3-F691L/ITD Luc+). Maintain cells in appropriate culture medium [1] [2].
  • 2. Mouse Transplantation:
    • Use female BALB/c mice (e.g., 6-8 weeks old).
    • Inject 2 × 10⁶ Ba/F3-ITD Luc+ cells via the tail vein (Day 0) [1] [2].
  • 3. Engraftment Confirmation:
    • On Day 7 post-inoculation, confirm engraftment using bioluminescence imaging.
    • Inject mice with D-luciferin (3 mg, intraperitoneally) and image using an IVIS Spectrum or similar system [1].
  • 4. Drug Treatment:
    • TTT-3002 Formulation: Suspend TTT-3002 hydrochloride in 1 mM HCl. Sonicate briefly (1 hour prior to dosing) to ensure a homogeneous suspension [1] [2].
    • Dosing Regimen: Administer TTT-3002 via oral gavage at 6 mg/kg, twice daily, for 2 to 4 weeks [1] [2].
    • Control Group: Treat control mice with the vehicle only.
  • 5. Tumor Burden Monitoring:
    • Monitor tumor burden weekly via bioluminescence imaging as described in Step 3 [2].
    • Assess overall survival daily [2].
  • 6. Endpoint Analysis:
    • Primary Endpoints: Bioluminescence intensity (photons/sec), survival time.
    • Secondary Endpoints: Histopathological analysis of bone marrow and spleen, flow cytometric analysis of bone marrow for apoptosis (Annexin V/7-AAD staining) and FLT3-positive cells [1].
Protocol 2: Ex Vivo Plasma Inhibitory Activity (PIA) Assay

This assay evaluates the ability of plasma from drug-treated subjects to inhibit FLT3 phosphorylation in primary AML blasts.

  • 1. Plasma Sample Collection: Collect plasma from animals or humans at various time points after TTT-3002 administration. Store at -80°C until use [1].
  • 2. Target Cell Preparation: Use FLT3/ITD-mutant primary AML blasts or FLT3-dependent cell lines (e.g., MV4-11). Culture cells in RPMI medium with 10% FBS [1] [2].
  • 3. Inhibition Assay:
    • Incubate the target cells with the collected plasma (or a serial dilution of it) for 90 minutes at 37°C [1].
    • Include a control with plasma from vehicle-treated subjects.
  • 4. Signal Inhibition Analysis:
    • Lyse the cells and perform immunoprecipitation for FLT3.
    • Analyze the levels of total FLT3 and phosphorylated FLT3 (pFLT3) by Western blotting using a phospho-tyrosine antibody (e.g., 4G10) [1] [2].
    • Quantify band intensity to determine the percentage of FLT3 inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of TTT-3002 and the workflow for the key in vivo experiment, created using Graphviz DOT language.

G TTT-3002 Inhibits FLT3 Oncogenic Signaling FLT3_Mutant FLT3 Mutant (ITD, D835Y, F691L) FLT3_Signaling Constitutive FLT3 Autophosphorylation FLT3_Mutant->FLT3_Signaling TTT3002 TTT-3002 Inhibition Inhibition TTT3002->Inhibition Downstream Downstream Pathways (STAT5, AKT, MAPK) FLT3_Signaling->Downstream Outcome Cell Survival & Proliferation Downstream->Outcome Inhibition->FLT3_Signaling

G In Vivo Tumor Burden Assessment Workflow Start Inject 2x10^6 BaF3-FLT3/ITD Luc+ Cells (i.v., Day 0) A Confirm Engraftment (Bioluminescence Imaging, Day 7) Start->A B Randomize into Groups (Day 7) A->B C Treat with TTT-3002 (6 mg/kg, p.o., b.i.d.) or Vehicle for 2-4 Weeks B->C D Monitor Tumor Burden (Weekly Bioluminescence) C->D E Endpoint Analysis: Survival, Histopathology, FACS D->E

Key Conclusions for Researchers

  • Potency and Broad-Spectrum Activity: TTT-3002 demonstrates exceptional potency against FLT3/ITD and maintains activity against challenging mutations like D835Y and the gatekeeper F691L, which confer resistance to other TKIs like sorafenib and quizartinib [1] [4].
  • Effective In Vivo Tumor Reduction: The consistent results across multiple mouse models show that TTT-3002 is not only capable of inhibiting FLT3 signaling but also of significantly reducing tumor burden and extending survival [1] [2].
  • Consideration for Clinical Translation: A noted advantage of TTT-3002 is its moderate binding to human plasma proteins compared to other TKIs like lestaurtinib. This suggests a lower effective concentration may be required in patients to achieve thorough FLT3 inhibition, potentially improving its therapeutic window [1].

References

TTT-3002 Profiling and Kinase Inhibition Data

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is characterized as a potent and relatively selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) [1]. The quantitative profiling data for this inhibitor is summarized in the table below.

Table 1: In Vitro Kinase Inhibition Profile of TTT-3002 [1]

LRRK2 Variant IC₅₀ (nM) Experimental Context
LRRK2 (Wild-Type) 0.70 nM In vitro kinase assay using LRRKtide substrate
LRRK2 (G2019S) 0.70 nM In vitro kinase assay using LRRKtide substrate
LRRK2 (R1441C) 1.2 nM In vitro kinase assay using LRRKtide substrate

Additional profiling against a panel of 140 kinases indicated that TTT-3002 maintains good selectivity at low nanomolar concentrations, though selectivity decreases at higher concentrations (above 10-100 nM) [1].

Experimental Workflow for In Vitro Kinase Assay

Below is a generalized protocol for measuring the IC₅₀ of a kinase inhibitor like TTT-3002, based on the methods used in the identified research [1].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TTT-3002 against various LRRK2 variants.

Materials:

  • Recombinant Protein: GST-tagged LRRK2 (residues 970–2527) encompassing wild-type, G2019S, and R1441C variants.
  • Inhibitor: TTT-3002, dissolved in DMSO to create a high-concentration stock solution.
  • Substrate: LRRKtide, a specific peptide substrate for LRRK2.
  • Cofactor: Adenosine triphosphate (ATP).
  • Detection Reagents: Components for detecting phosphate transfer, such as those for an ADP-Glo Kinase Assay.
  • Equipment: Multi-well plate, pipettes, plate reader or luminescence detector.

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of TTT-3002 in DMSO, then further dilute in the assay buffer to create a concentration series covering a broad range (e.g., from 10 µM down to 0.1 nM). Maintain a constant final concentration of DMSO (e.g., 1%) across all samples to avoid solvent effects.
  • Reaction Setup: In a 96-well plate, combine the following components for each reaction:
    • LRRK2 enzyme (at a reported final concentration of 3–8 nM in the cited study)
    • TTT-3002 inhibitor at the desired concentration or vehicle control (DMSO)
    • LRRKtide substrate
    • ATP (at a concentration near the Km for the enzyme)
  • Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  • Reaction Termination and Detection: Stop the reaction by adding an equal volume of ADP-Glo Reagent. After incubating to deplete remaining ATP, add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-driven luminescence signal. The generated light signal is inversely proportional to kinase activity.
  • Data Analysis: Normalize the luminescence readings from inhibitor-treated wells to the average of the DMSO control (100% activity) and blank (0% activity) wells. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data with a four-parameter logistic curve to calculate the IC₅₀ value.

TTT-3002 LRRK2 Signaling Pathway

The diagram below illustrates the molecular mechanism of TTT-3002 based on the available literature.

Important Information Constraints and Recommendations

Please note a significant discrepancy between your query and the available data:

  • Primary Research Context: The searched scientific literature exclusively discusses TTT-3002 as a potent LRRK2 inhibitor investigated for Parkinson's disease, with no mention of its use for bone marrow blast inhibition or in hematological cancers [1] [2].

For your research on targeting bone marrow blasts, the following FLT3 inhibitors are highly relevant and have established protocols in Acute Myeloid Leukemia (AML) [3] [4]:

  • Midostaurin: Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4].
  • Gilteritinib: Approved as monotherapy for relapsed/refractory FLT3-mutated AML [4].
  • Quizartinib: Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4].

References

TTT-3002 and FLT3 Inhibition: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a novel FLT3 tyrosine kinase inhibitor (TKI) identified as one of the most potent to date, with picomolar IC₅₀ values against FLT3 internal tandem duplication (FLT3/ITD) mutations in biochemical assays [1]. Its key preclinical characteristics include:

  • Broad-Spectrum Activity: Effective against various FLT3 activating point mutations (FLT3/PMs), including the most common D835 mutations [1].
  • Overcoming Resistance: Maintains activity against several resistance-conferring point mutations within the FLT3/ITD allele, notably the F691L "gatekeeper" mutation, which often causes resistance to other FLT3 TKIs like quizartinib (AC220) and sorafenib [1].
  • Favorable Protein Binding: Only moderately bound by human plasma proteins, suggesting a higher fraction of the drug may remain active in patients compared to other inhibitors like lestaurtinib [1].

Key Experimental Data and Findings

The table below summarizes quantitative data on TTT-3002's potency and its performance in biological assays compared to other FLT3 inhibitors [1].

Parameter TTT-3002 Quizartinib (AC220) Lestaurtinib (CEP-701) Sorafenib
IC₅₀ vs. FLT3/ITD (in vitro) Picomolar range Not specified 2-3 nM Not specified
Activity vs. FLT3/D835 mutations Active Inactive Not specified Inactive
Activity vs. FLT3/F691L mutation Active Inactive Not specified Inactive
Shift in IC₅₀ in 100% Human Plasma Moderate shift Not specified Large shift (to ~700 nM) Not specified
Activity in Resistant Patient Samples Active Resistant Not specified Resistant

The activity of TTT-3002 against FLT3 signaling was effectively measured using flow cytometry. The following diagram outlines the core experimental workflow.

G Start FLT3-Mutant Cell Line or Primary Patient Sample A In vitro Treatment with TTT-3002 or Control Start->A B Cell Staining A->B C Flow Cytometry Analysis B->C D Data Analysis C->D End Assessment of: - FLT3 Phosphorylation - Apoptosis (Annexin V+) - Cell Surface Marker Expression D->End

Experimental Workflow for FLT3 Inhibition Analysis

Detailed Protocol: Flow Cytometry Analysis of FLT3 Inhibition and Apoptosis

This protocol is adapted from methods used to characterize TTT-3002 and is applicable for in vitro analysis of FLT3-mutant cell lines or primary patient samples [1].

Materials
  • Cells: FLT3/ITD-mutant cell lines (e.g., Ba/F3-F691L/ITD Luc+) or primary AML patient blasts [1].
  • Inhibitor: TTT-3002, dissolved in DMSO and prepared as a 10 µM stock solution in RPMI with 0.1% DMSO [1].
  • Antibodies and Dyes [1]:
    • Anti-mouse CD135-PE (FLT3 receptor)
    • Annexin V-APC
    • 7-Amino-Actinomycin (7-AAD)
  • Equipment: Flow cytometer (e.g., BD FACSCalibur) and analysis software (e.g., FlowJo) [1].
Staining and Analysis Procedure
  • Cell Treatment and Preparation: Culture cells with TTT-3002 or a DMSO vehicle control for a predetermined time (e.g., 1 hour for phosphorylation analysis, longer for apoptosis). Harvest cells and wash with PBS [1].
  • Surface Marker Staining (for FLT3 expression): Resuspend approximately 1x10⁶ cells in 100 µL of staining buffer. Add 5 µL of CD135-PE antibody and incubate for 40 minutes at 4°C in the dark. Wash cells to remove unbound antibody [1].
  • Apoptosis Staining: Resuspend the stained cells in Annexin V binding buffer. Add Annexin V-APC and 7-AAD and incubate for 10-15 minutes at room temperature in the dark. Proceed to immediate analysis by flow cytometry [1].
  • Flow Cytometry Data Acquisition and Analysis:
    • Acquire a minimum of 10,000 events per sample on the flow cytometer.
    • Use forward and side scatter to gate on the viable cell population.
    • Analyze the fluorescence intensity of CD135-PE to assess FLT3 receptor levels.
    • Use Annexin V-APC and 7-AAD to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/dead cells (Annexin V+/7-AAD+).

FLT3 Signaling Pathway and Inhibitor Mechanism

TTT-3002 exerts its effects by inhibiting the constitutively active FLT3 receptor, which disrupts critical downstream pro-survival and proliferation pathways. The following diagram illustrates this signaling network and the points of inhibition [1] [2] [3].

G FLT3_WT FLT3 (Wild-Type) Dimer Receptor Dimerization & Autophosphorylation FLT3_WT->Dimer FLT3_ITD FLT3 (ITD or TKD Mutant) FLT3_ITD->Dimer Constitutive Activation FLT3_L FLT3 Ligand FLT3_L->FLT3_WT Downstream Downstream Signaling Pathways Dimer->Downstream Effects Cellular Outcomes: Proliferation Survival Blocked Differentiation Downstream->Effects TTT3002 TTT-3002 Inhibition TTT3002->FLT3_ITD Binds ATP-binding pocket TTT3002->Dimer

FLT3 Signaling and TTT-3002 Inhibitor Mechanism

Conclusion

TTT-3002 represents a promising next-generation FLT3 TKI in preclinical development. Its ability to target a broad spectrum of FLT3 mutations, including difficult-to-treat resistance mutations like F691L, and its favorable pharmacological properties position it as a potential candidate for overcoming the limitations of current FLT3-targeted therapies in AML [1]. The flow cytometry protocols outlined here provide a framework for researchers to validate and further investigate the efficacy of this compound.

References

TTT-3002 immunoprecipitation western blotting protocol

Author: Smolecule Technical Support Team. Date: February 2026

⚬ Known Experimental Details for TTT-3002

The core methodology for analyzing FLT3 inhibition by TTT-3002 is described in one study [1]. The general workflow and specific parameters used are summarized below.

Table 1: Documented Experimental Parameters for TTT-3002 IP-Western

Experimental Aspect Documented Detail
Basic Technique Immunoprecipitation of whole cell extracts for FLT3, followed by SDS-PAGE and Western blotting [1].
Cell Treatment Cells cultured with TTT-3002 for 1 hour at 37°C [1].
Primary Target FLT3 autophosphorylation [1].
Key Antibodies FLT3 (S-18) antibody for immunoprecipitation; anti-phospho-FLT3 for detection [1].
Supporting Evidence Flow cytometry for apoptosis (Annexin V-APC) and cell surface marker analysis (e.g., CD135/FLT3) [1].

⚬ Generalized Detailed Protocol for IP-Western Blotting

The following protocol synthesizes standard immunoprecipitation and western blotting techniques [2] [3] [4], which can be adapted for studying TTT-3002.

Cell Lysis and Protein Extraction
  • Lysis Buffer: Use a non-denaturing, ice-cold lysis buffer (e.g., RIPA or NP-40 based) to preserve protein-protein interactions and native protein conformation. Freshly add protease and phosphatase inhibitors to prevent protein degradation and maintain phosphorylation states [2] [4].
  • Procedure: Wash cells with cold PBS. Add lysis buffer to the cell pellet and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 12,000 RPM for 10 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube [3].
  • Protein Quantification: Determine the protein concentration of the extract using a spectrophotometer to ensure equal loading [3].
Immunoprecipitation
  • Antibody-Bead Complex: Incubate a high-quality, IP-validated antibody (e.g., against FLT3) with Protein A or G sepharose/magnetic beads for at least 1 hour. The choice between Protein A or G depends on the host species of your antibody [2].
  • Pre-clearing (Optional): Incubate your protein extract with bare beads to remove proteins that bind nonspecifically. This can reduce background [4].
  • Forming the Immune Complex: Incubate the pre-cleared lysate with the antibody-bead complex overnight at 4°C with gentle agitation [4].
  • Washing: Wash the beads thoroughly with lysis buffer 3-5 times to remove nonspecifically bound proteins. Centrifuge briefly between washes and carefully remove the supernatant with a pipette [2].
Western Blotting
  • Sample Elution & Denaturation: Elute the proteins from the beads by boiling in 1X SDS-PAGE sample loading buffer for 5-10 minutes [2].
  • Gel Electrophoresis: Load the samples and a protein molecular weight marker onto a polyacrylamide gel (e.g., with a 10% separating gel). Run the gel at a low voltage (e.g., 60-140 V) until the dye front migrates off the gel [3].
  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane using the wet transfer method. Ensure the membrane is placed between the gel and the positive electrode. Transfer typically takes 45-90 minutes at 4°C [3].
  • Blocking and Antibody Incubation:
    • Blocking: Block the membrane with 5% skim milk or BSA in TBST for 1 hour to prevent nonspecific antibody binding [3].
    • Primary Antibody: Incubate with the primary antibody (e.g., anti-phospho-FLT3) diluted in blocking buffer overnight at 4°C [3].
    • Washing: Wash the membrane 3 times for 5 minutes each with TBST [3].
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody specific to the host of the primary antibody, diluted in blocking buffer, for 1 hour at room temperature. Wash again 3 times with TBST [3].
  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) reagent. Expose to film or use a digital imaging system to visualize the bands [3].

⚬ Experimental Workflow and Signaling Context

The diagrams below outline the general experimental workflow and the specific signaling pathway targeted by TTT-3002.

G cluster_notes Key Considerations Start Start Experiment Lysate Prepare Cell Lysate Start->Lysate IP Immunoprecipitation with FLT3 Antibody Lysate->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute Gel SDS-PAGE Separation by Size Elute->Gel Transfer Transfer to Membrane (Blotting) Gel->Transfer Block Block Membrane Transfer->Block Ab1 Incubate with Primary Antibody Block->Ab1 Ab2 Incubate with HRP-Secondary Antibody Ab1->Ab2 Detect Detection (ECL Substrate) Ab2->Detect Analyze Analyze Results Detect->Analyze Note1 Use fresh protease/ phosphatase inhibitors Note2 Include controls: Isotype, No Drug Note3 Optimize antibody concentrations

IP-Western Blotting Workflow

G FLT3Mut Mutant FLT3 (ITD or D835) AutoP Constitutive Autophosphorylation FLT3Mut->AutoP Pathways Activation of Downstream Pathways AutoP->Pathways STAT5 STAT5 Pathways->STAT5 AKT AKT Pathways->AKT ERK ERK Pathways->ERK Outcomes Leukemia Cell Survival Proliferation, Blocked Apoptosis TTT3002 TTT-3002 Inhibition Inhibits Autophosphorylation TTT3002->Inhibition Inhibition->AutoP

FLT3 Signaling Pathway and TTT-3002 Inhibition

⚬ Critical Controls and Troubleshooting

  • Essential Controls:

    • Negative Control: Use an isotype control antibody or beads alone during IP to identify nonspecific binding [4].
    • Treatment Control: Include a sample from cells not treated with TTT-3002 to show baseline FLT3 phosphorylation.
    • Specificity Control: For co-immunoprecipitation, use a cell line that does not express the target protein (bait) as a negative control [2].
    • Loading Control: Probe the western blot for total FLT3 or a housekeeping protein (e.g., β-actin) to ensure equal protein loading [3].
  • Common Issues:

    • High Background: Ensure thorough washing during IP and after antibody incubation in western blotting. Optimize antibody concentrations and use a fresh blocking solution [5] [2].
    • No Signal: Verify antibody activity and specificity for the target. Confirm that the protein transfer was efficient by staining the membrane with Ponceau S [3].
    • Nonspecific Bands: Check antibody cross-reactivity. Using a different antibody or antibody validated for IP might be necessary [4].

Quantitative Data on TTT-3002 Potency

The high potency of TTT-3002 against various FLT3 mutants, which underpins its use in these assays, is summarized in the table below.

Table 2: Documented Potency of TTT-3002 against FLT3 Mutants [1] [6]

FLT3 Mutation / Context TTT-3002 Activity (IC₅₀) Comparative Context
FLT3/ITD (Autophosphorylation) 100 - 250 pM Most potent FLT3 inhibitor discovered to date [6].
FLT3/ITD (Cell Proliferation) 490 - 920 pM -
FLT3/D835Y (Point Mutation) Active Overcomes inactivity of other TKIs (e.g., Sorafenib, AC220) [1].
F691L Gatekeeper Mutation Active Overcomes a key resistance mutation to other FLT3 TKIs [1].
Activity in Human Plasma Moderately protein bound Smaller IC₅₀ shift compared to other TKIs (e.g., Midostaurin, Lestaurtinib) [1] [7].

Conclusion and Future Directions

This guide consolidates the established research on TTT-3002 with standard IP-WB methodologies. The key to success will be optimizing this general protocol using the specific cell lines and antibodies relevant to your FLT3 mutation of interest, guided by the quantitative data on TTT-3002's potency.

References

Comprehensive Application Notes and Protocols: TTT-3002 Plasma Inhibitory Activity (PIA) Assay in FLT3-Mutant AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FLT3 in AML and the Plasma Inhibitory Activity (PIA) Assay

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with particularly poor outcomes in patients harboring mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. FLT3 mutations occur in approximately 23% of AML cases, with internal tandem duplication (FLT3/ITD) representing the most common mutation type and conferring significantly worse prognosis. The constitutive activation of FLT3 triggers downstream signaling pathways (STAT5, AKT, and MAPK/ERK) that drive leukemogenesis through enhanced proliferation, differentiation blockade, and inhibition of apoptosis. Despite the development of numerous FLT3 tyrosine kinase inhibitors (TKIs), clinical efficacy has remained limited, due to factors including acquired resistance mutations, plasma protein binding, and adaptive signaling reactivation [1] [2].

The Plasma Inhibitory Activity (PIA) assay was developed as a crucial pharmacodynamic tool to bridge the gap between drug plasma concentrations and biological activity in patients. This assay addresses a critical challenge in TKI development: high plasma protein binding can dramatically reduce drug bioavailability, leading to inadequate target inhibition despite apparently sufficient plasma drug levels. For instance, lestaurtinib (CEP-701) demonstrates a >300-fold shift in IC50 when tested in 100% human plasma compared to standard culture conditions, explaining its failure in clinical trials despite promising preclinical data [1] [3]. The PIA assay therefore serves as an essential functional measure of a drug's ability to inhibit FLT3 signaling in the physiologically relevant context of patient plasma, providing critical insights for dose selection and clinical trial design [4].

TTT-3002 represents a novel FLT3 inhibitor with picomolar potency against FLT3/ITD mutations and demonstrated activity against a broad spectrum of resistance-conferring point mutations, including the challenging F691L gatekeeper mutation and various D835 mutations. Its relatively moderate plasma protein binding compared to other TKIs positions it as a promising candidate for clinical development [1]. These application notes provide detailed methodologies for implementing PIA assays to evaluate TTT-3002, enabling accurate assessment of its target inhibition potential in physiologically relevant conditions.

Original Plasma Inhibitory Activity (PIA) Assay Protocol

Principle and Applications

The original PIA assay serves as a surrogate pharmacodynamic measure that directly evaluates the functional capacity of patient plasma samples collected during TTT-3002 treatment to inhibit FLT3 phosphorylation. This method correlates plasma drug levels with biological activity, providing crucial information about whether administered doses achieve sufficient target inhibition in patients. The assay has demonstrated particular utility in clinical trial contexts, where it helps establish whether biologically active drug levels are maintained throughout the dosing interval and identifies potential protein binding-related resistance mechanisms [4].

Materials and Reagents
  • FLT3-mutant cell lines: MV4;11 (FLT3/ITD heterozygous) or MOLM-14 (FLT3/ITD heterozygous, KMT2A-rearranged)
  • Patient plasma samples: Collected in heparin or EDTA tubes at various time points during TTT-3002 treatment, centrifuged to isolate plasma, and stored at -80°C
  • TTT-3002 reference standard: Prepared as 10mM stock solution in DMSO, stored at -80°C
  • Cell culture medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS)
  • Lysis buffer: Cell Signaling Technology Cell Lysis Buffer or equivalent RIPA buffer supplemented with protease and phosphatase inhibitors
  • Antibodies: Anti-FLT3 (S-18 for immunoprecipitation), anti-phospho-FLT3 (Tyr591), and appropriate HRP-conjugated secondary antibodies
  • Electrophoresis and immunoblotting equipment
Step-by-Step Procedure
  • Cell Preparation:

    • Maintain FLT3-mutant cell lines in exponential growth phase in RPMI 1640 with 10% FBS
    • Harvest cells and wash twice with PBS to remove serum components
    • Resuspend in culture medium at 1-2 × 10⁶ cells/mL
  • Plasma Treatment:

    • Thaw patient plasma samples on ice and centrifuge at 14,000 × g for 10 minutes to remove precipitates
    • Combine 100μL of cell suspension with 100μL of patient plasma in 96-well plates
    • Include controls: cells with naive plasma (negative control), cells with TTT-3002 spiked naive plasma (positive control)
    • Incubate at 37°C in 5% CO₂ for 2 hours
  • Cell Lysis and Protein Extraction:

    • Transfer cell-plasma mixtures to microcentrifuge tubes
    • Wash cells once with cold PBS to remove plasma components
    • Lyse cells in 50-100μL ice-cold lysis buffer for 30 minutes on ice
    • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C
    • Quantify protein concentration using BCA assay
  • FLT3 Immunoprecipitation and Immunoblotting:

    • Immunoprecipitate 200-500μg total protein with anti-FLT3 antibody overnight at 4°C
    • Capture immune complexes with protein A/G beads for 2-4 hours at 4°C
    • Wash beads 3-4 times with lysis buffer
    • Elute proteins in 2× Laemmli buffer by boiling for 5 minutes
    • Separate proteins by SDS-PAGE (6-8% gel) and transfer to nitrocellulose membranes
    • Probe with anti-phospho-FLT3 and anti-total FLT3 antibodies
    • Detect using ECL or similar chemiluminescent substrate
    • Quantify band intensities using densitometry software
Data Analysis and Interpretation

Calculate the percentage of FLT3 phosphorylation inhibition using the formula:

% Inhibition = [1 - (pFLT3 intensitysample / pFLT3 intensitynaive plasma control)] × 100

Compare inhibition levels with plasma TTT-3002 concentrations measured by LC-MS/MS. Effective target inhibition is typically considered ≥85% reduction in FLT3 phosphorylation. The assay can identify inadequate target coverage despite sufficient plasma drug levels, suggesting protein binding-related limitations [1] [4].

Modified Plasma Inhibitory Activity (PIA) Assay Protocol

Enhanced Functional Assessment

The modified PIA assay expands upon the original format by incorporating functional endpoints beyond target phosphorylation, including proliferation, apoptosis, and downstream signaling pathway inhibition. This approach provides a more comprehensive assessment of TTT-3002's biological activity in the context of human plasma, capturing effects on cell viability and signaling adaptation that may not be evident from phosphorylation status alone. The modified format also enables systematic evaluation of specific plasma protein interactions, particularly with alpha-1-acid glycoprotein (AGP), which has been identified as a key binder of staurosporine-derived FLT3 TKIs [3].

Materials and Reagents
  • FLT3-mutant cell lines: MV4;11 or MOLM-14 as in original PIA
  • Human plasma: Pooled from healthy donors or individual AML patients
  • Purified human AGP: Prepared as 10mg/mL stock in PBS
  • TTT-3002 and comparator TKIs: Midostaurin, lestaurtinib, quizartinib, sorafenib
  • Cell culture medium: RPMI 1640 with 10% FBS
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or Cell Counting Kit-8
  • Annexin V-APC apoptosis detection kit
  • Antibodies for downstream signaling: anti-pSTAT5, anti-pAKT, anti-pERK, anti-cleaved PARP
Step-by-Step Procedure
  • Plasma/AGP Preparation:

    • Prepare experimental conditions:
      • Standard culture medium (10% FBS in RPMI 1640) as control
      • 50% human plasma in RPMI 1640
      • Physiological AGP concentration (1mg/mL) in RPMI 1640 with 1% FBS
    • Add TTT-3002 in serial dilutions (typically 0.1nM-1000nM) to each condition
  • Cell Proliferation and Viability Assessment:

    • Plate cells at 3,000-5,000 cells/well in 96-well plates
    • Add pre-mixed drug/plasma conditions to cells
    • Incubate for 48-72 hours at 37°C in 5% CO₂
    • Add 10μL MTT reagent (5mg/mL) per well and incubate 4 hours
    • Solubilize formazan crystals with 100μL DMSO or designated solubilization solution
    • Measure absorbance at 570nm with reference at 650nm
    • Calculate percentage viability relative to untreated controls
  • Apoptosis Analysis:

    • Treat 2.5×10⁵ cells/mL with TTT-3002 in various plasma conditions for 24 hours
    • Harvest cells and wash with cold PBS
    • Resuspend in 1× binding buffer at 1×10⁶ cells/mL
    • Add Annexin V-APC and incubate for 15 minutes in the dark
    • Add propidium iodide or 7-AAD immediately before analysis
    • Analyze by flow cytometry within 1 hour
  • Downstream Signaling Analysis:

    • Treat cells with TTT-3002 in plasma/AGP conditions for 2-24 hours
    • Prepare whole cell lysates as described in original PIA protocol
    • Perform direct immunoblotting (without immunoprecipitation) for pSTAT5, pAKT, pERK, and corresponding total proteins
    • Include apoptosis markers (cleaved PARP, cleaved caspase-3) for time-course experiments
Data Analysis and Interpretation

Calculate IC₅₀ values for each condition using non-linear regression analysis of viability curves. Determine the plasma shift ratio (IC₅₀ in plasma/IC₅₀ in standard medium) to quantify protein binding effects. For apoptosis data, calculate the percentage of Annexin V-positive cells and compare across conditions. Signaling data should assess both initial inhibition (2 hours) and potential adaptive reactivation (24 hours), particularly for ERK signaling [3] [2].

TTT-3002 Plasma Protein Binding and Comparative Pharmacology

Quantitative Analysis of Plasma Protein Binding

Table 1: Plasma Protein Binding Characteristics of FLT3 Inhibitors

Compound IC₅₀ in Standard Medium (nM) IC₅₀ in 50% Human Plasma (nM) Plasma Shift Ratio Primary Binding Protein
TTT-3002 0.001-0.01 [1] 0.009-0.09 [3] 9-fold [3] AGP [3]
Lestaurtinib 2-3 [1] >1000 [3] >300-fold [1] [3] AGP [3]
Midostaurin 10-30 [3] >1000 [3] >100-fold [3] AGP [3]
Quizartinib 1-5 [1] [3] 37-185 [3] 37-fold [3] Unknown
Sorafenib 10-50 [1] >1000 [3] >100-fold [3] Unknown

TTT-3002 demonstrates significantly reduced plasma protein binding compared to other FLT3 inhibitors, with only a 9-fold shift in IC₅₀ in the presence of 50% human plasma. This contrasts dramatically with first-generation inhibitors like lestaurtinib and midostaurin, which show >100-fold reductions in potency. The primary binding protein for TTT-3002 is alpha-1-acid glycoprotein (AGP), as demonstrated by experiments showing similar inhibition patterns with purified AGP at physiological concentrations (1mg/mL) [3]. This moderate binding profile suggests TTT-3002 may achieve more consistent and reliable target inhibition in patients at achievable plasma concentrations.

Strategies to Overcome Plasma Protein Binding

Research has identified several strategies to mitigate the effects of plasma protein binding on TKI efficacy:

  • Combination with Binding Displacers: Co-treatment with mifepristone, which has higher affinity for AGP, can displace TKIs and restore antileukemia activity. In experimental models, mifepristone co-treatment reduced the IC₅₀ shift for midostaurin from >100-fold to near baseline levels [3].

  • Structure-Guided Drug Design: The relatively moderate protein binding of TTT-3002 may reflect intentional design strategies to avoid AGP binding, providing a template for future inhibitor development.

  • Dose Optimization: Using PIA data to guide dosing rather than relying solely on plasma drug concentrations ensures biologically effective dosing regimens [3].

TTT-3002 Resistance Mutation Profiling and Signaling Adaptation

Comprehensive Mutation Coverage

Table 2: TTT-3002 Activity Against FLT3 Resistance Mutations

FLT3 Mutation Type Representative Mutations TTT-3002 IC₅₀ (nM) Comparative Activity vs. Other TKIs
Activation Loop Mutations D835Y, D835V, D835H <1 nM [1] Superior to sorafenib, quizartinib (inactive) [1]
Gatekeeper Mutation F691L <1 nM [1] Superior to crenolanib (inactive) [1]
ATP-Binding Pocket N676K <1 nM [1] Superior to midostaurin (selects for this mutation) [1]
Dual Mutations FLT3-ITD with D835Y/H <1 nM [1] Comparable to crenolanib [1]
FLT3/ITD alone ITD in JM domain 0.001-0.01 nM [1] Most potent FLT3 inhibitor to date [1]

TTT-3002 demonstrates unprecedented breadth against both primary FLT3 activating mutations and secondary resistance mutations that emerge under TKI selective pressure. Its maintained activity against the F691L gatekeeper mutation (analogous to T315I in BCR-ABL) is particularly notable, as this mutation confers resistance to multiple FLT3 TKIs including quizartinib and crenolanib. Similarly, TTT-3002 effectively inhibits D835 activation loop mutations that render leukemic cells insensitive to sorafenib and quizartinib. This comprehensive mutation coverage suggests TTT-3002 may have utility both in treatment-naive patients and those who have developed resistance to prior FLT3-targeted therapies [1].

Signaling Adaptation and ERK Reactivation

Studies have identified adaptive feedback reactivation of ERK signaling as a mechanism limiting the efficacy of FLT3 inhibitors. Following initial inhibition with TTT-3002 and other FLT3 TKIs, rebound phosphorylation of ERK occurs within 16-24 hours, despite maintained suppression of FLT3 autophosphorylation and STAT5/AKT signaling. This reactivation is associated with increased RAS-GTP loading and phosphorylation of MEK and p90RSK, representing a compensatory survival mechanism that diminishes the antileukemic effects of FLT3 inhibition [2].

Experimental evidence indicates that combining TTT-3002 with MEK inhibitors (e.g., PD0325901, trametinib) abrogates this ERK reactivation and results in synergistic antileukemic activity both in vitro and in vivo. This combination strategy addresses the intrinsic adaptive resistance that may limit single-agent efficacy, providing a rationale for combination approaches in clinical development of TTT-3002 [2].

Experimental Design and Technical Considerations

Workflow Integration

The following diagram illustrates the integrated experimental workflow for comprehensive TTT-3002 PIA assessment:

G Integrated PIA Assessment Workflow cluster_sample Sample Preparation cluster_assays Parallel Assay Implementation cluster_analysis Data Analysis & Integration Start Study Design SP1 Collect Patient Plasma (Pre-dose & Multiple Time Points) Start->SP1 SP2 Prepare TTT-3002 Dilution Series Start->SP2 SP3 Culture FLT3-Mutant Cell Lines Start->SP3 A1 Original PIA Assay (FLT3 Phosphorylation) SP1->A1 A2 Modified PIA Assay (Proliferation & Viability) SP1->A2 A3 Apoptosis Analysis (Annexin V/7-AAD) SP1->A3 A4 Signaling Adaptation (Time-Course Immunoblotting) SP1->A4 SP2->A1 SP2->A2 SP2->A3 SP2->A4 SP3->A1 SP3->A2 SP3->A3 SP3->A4 AN1 Calculate Plasma Inhibition % A1->AN1 AN2 Determine IC50 Shifts & Plasma Shift Ratios A2->AN2 A3->AN2 AN3 Assess Adaptive Signaling Reactivation A4->AN3 AN4 Correlate with Plasma Drug Levels AN1->AN4 AN2->AN4 AN3->AN4 End Study Conclusions AN4->End Clinical Dose Optimization

Key Technical Considerations
  • Plasma Sample Handling: Process plasma samples promptly after collection using centrifugation to remove cellular components. Multiple freeze-thaw cycles should be avoided as they may affect protein binding characteristics. When comparing across patient samples, consider potential individual variations in AGP levels, particularly in inflammatory states.

  • Cell Line Selection: MV4;11 and MOLM-14 cells both harbor FLT3/ITD mutations but differ in other genetic characteristics. MV4;11 cells are more sensitive to FLT3 inhibition, while MOLM-14 cells may better represent the genetic heterogeneity of AML. Using multiple cell lines provides broader insights into drug activity.

  • Time Course Considerations: For signaling analyses, include early (1-2 hour) and late (16-24 hour) time points to capture both initial inhibition and potential adaptive reactivation. This is particularly important for assessing ERK pathway reactivation.

  • Combination Studies: When testing TTT-3002 in combination with MEK inhibitors or other agents, use fixed-ratio designs and analyze synergy using established methods (e.g., Chou-Talalay). Include appropriate single-agent controls for comparison.

  • Data Normalization: Normalize all experimental data to vehicle controls treated with corresponding plasma/AGP conditions without TTT-3002 to account for potential effects of plasma components on baseline cell viability and signaling.

Conclusion

The comprehensive PIA assay protocols detailed in these application notes provide a robust framework for evaluating the pharmacodynamic activity of TTT-3002 in physiologically relevant conditions. The moderate plasma protein binding of TTT-3002, combined with its potent activity against a broad spectrum of resistance mutations, positions it as a promising candidate for clinical development in FLT3-mutant AML. Implementation of these assays in preclinical and clinical contexts will facilitate optimal dose selection and combination strategy development, potentially overcoming limitations that have hampered previous FLT3-targeted therapies.

References

Comprehensive Application Notes and Protocols for Colony-Forming Unit (CFU) Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the CFU Assay

The colony-forming unit (CFU) assay is a fundamental in vitro technique used to quantify the functional potency and differentiation potential of hematopoietic stem and progenitor cells (HSPCs). This semi-solid culture system allows single cells to proliferate and differentiate into discrete colonies, each derived from a single progenitor cell. The assay serves as a critical bridge between simple cell counting and complex in vivo models, providing crucial data on cell functionality, lineage potential, and the biological activity of cellular products. Its robustness and correlation with in vivo engraftment models make it indispensable in both basic research and pre-clinical drug development for hematological disorders and stem cell therapies [1].

Principle and Applications

Core Principle

The CFU assay is predicated on the ability of viable HSPCs to proliferate and differentiate into clonal colonies when cultured in a semi-solid medium supplemented with specific cytokines and growth factors. Methylcellulose-based media serve a dual purpose: they provide essential nutrients and create a viscous matrix that restricts cell movement, ensuring that daughter cells remain in close proximity, thus forming a distinguishable colony. Each colony represents the progeny of a single progenitor cell, and the morphological identification of different colony types reveals the lineage commitment and differentiation potential of the original cell population [2] [1].

Key Applications in Research and Drug Development
  • Stem Cell Potency Assessment: Quantifying the functional capacity of HSPCs from bone marrow, cord blood, or mobilized peripheral blood prior to transplantation.
  • Toxicology Studies: Evaluating the myelotoxic or myeloprotective effects of novel pharmaceutical compounds on hematopoietic progenitors.
  • Lineage Specification Studies: Investigating the effects of cytokines, small molecules, or genetic modifications on the differentiation bias of progenitor cells.
  • Quality Control: Serving as a critical release test for cellular therapy products, including gene-modified hematopoietic stem cells.

Materials and Reagent Preparation

Essential Materials and Equipment
  • Semi-solid media: MethoCult formulations (e.g., H4034 Optimum for human cells) [1]
  • Low-adherence culture dishes: 35 mm dishes are standard to prevent fibroblast overgrowth and colony obscurement [1]
  • Dispensing tools: 3 mL or 6 mL syringes with 16-gauge blunt-end needles for accurate handling of viscous media [1]
  • Humidified incubator: Maintained at 37°C, 5% CO₂, and ≥95% humidity [1]
Recommended MethoCult Media Formulations

Table 1: Selection Guide for MethoCult Media Formulations

Cell Source Recommended Formulation Key Characteristics
Human Bone Marrow (BM), Cord Blood (CB), Peripheral Blood MNCs MethoCult H4034 Optimum Optimized for myeloid and erythroid progenitors [1]
Mouse Hematopoietic Cells Species-specific formulations available Tailored to murine cytokine requirements
Serum-Free Applications SF-specific formulations Defined composition for specialized research needs
Reagent Preparation Protocol
  • Thawing MethoCult Media:

    • Thaw frozen MethoCult media at room temperature (for 2-3 hours) or overnight in a refrigerator. Avoid thawing at 37°C as this can cause methylcellulose to form irreversible lumps [1].
    • If inadvertently thawed at 37°C, place the bottle on ice for 1-2 hours to dissolve lumps before use [1].
  • Mixing and Aliquoting:

    • After thawing, mix the bottle vigorously for 1-2 minutes to ensure a homogeneous solution [1].
    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles. For triplicate cultures, dispense 4 mL per tube using a syringe and blunt-end needle. Do not use serological pipettes due to inaccurate volume dispensing of viscous solutions [1].
  • Quality Check:

    • A yellow or violet color post-thawing indicates a pH shift but does not affect performance if the media were stored correctly at -25°C to -15°C and used before expiry. The pH will normalize in the incubator under 5% CO₂ conditions [1].

Experimental Workflow

The following diagram outlines the complete, end-to-end workflow for performing a CFU assay.

CFU_Workflow Start Start CFU Assay PrepMedia Prepare MethoCult Media Start->PrepMedia PrepCells Prepare Cell Sample PrepMedia->PrepCells RBCdep Deplete Red Blood Cells PrepCells->RBCdep Mix Mix Cells and MethoCult RBCdep->Mix Plate Plate Mixture Mix->Plate Incubate Incubate (14-16 days) Plate->Incubate Score Score Colonies Incubate->Score Analyze Analyze Data Score->Analyze End End Analyze->End

Cell Sample Preparation
  • Cell Source: Obtain mononuclear cells (MNCs) from bone marrow, cord blood, or peripheral blood.
  • RBC Depletion: It is essential to deplete red blood cells from the sample. A high RBC count creates a grainy background that interferes with both manual and automated colony enumeration (e.g., using the STEMvision system) [1].
  • Viability Assessment: Prepare a 10x concentrated suspension of viable cells. While trypan blue is commonly used, note that it can be subjective and often overestimates viability compared to more sensitive nuclear dyes like 7-AAD. The choice of viability stain should be validated with functional assays [1].
Assay Setup and Plating
  • Cell Seeding:

    • Add the 10x cell suspension to the pre-aliquoted MethoCult medium.
    • Vortex the tube for at least 4 seconds to ensure equal cell distribution. Incorrect vortexing is a common cause of uneven colony counts between replicates [1].
    • Allow the mixture to stand for about 5 minutes to let large bubbles rise to the top.
  • Dispensing:

    • Using a syringe and 16-gauge blunt-end needle, dispense 1.1 mL of the cell-medium mixture into each 35 mm low-adherence dish [1].
    • Gently tilt and rotate the dish to distribute the mixture evenly across the bottom. The methylcellulose will form a dome and not immediately flow to cover the surface [1].
  • Incubation:

    • Place two prepared dishes into a larger 100 mm dish along with a third, open dish filled with sterile water to maintain high humidity.
    • Incubate the cultures at 37°C, 5% CO₂, and ≥95% humidity for 14-16 days for human cells. Avoid frequent disturbance of the incubator [1].

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for CFU Assays

Problem Potential Cause Solution
Runny medium and smeared colonies [1] Media not mixed thoroughly before aliquoting; excessive volume of cells/components added. Mix media vigorously after thawing; ensure cell suspension does not exceed a 1:10 dilution factor.
Culture dehydration [1] Low incubator humidity; no water dish used. Always use open water dishes inside the culture container; ensure incubator humidity is ≥95%.
Uneven colony counts in replicates [1] Inadequate vortexing after adding cells to MethoCult. Vortex the cell-medium mix for a minimum of 4 seconds.
Contaminated cultures [1] Non-aseptic technique. Maintain sterile technique. Contaminated cultures cannot be rescued. Antibiotics can be added prophylactically.
No colonies or very low counts Overplating; non-viable cells; incorrect cytokine formulation. Plate cells within the recommended linear range; confirm cell viability and use the correct MethoCult formulation.
Too many colonies to count (>100 per dish) [1] Overplating (too many cells seeded). Plate a lower concentration of cells, potentially below the recommended range.

Colony Identification and Enumeration

Colony Scoring Criteria

After the incubation period, colonies are identified and enumerated based on morphological characteristics using an inverted microscope. Scoring is a skilled process that can be subjective, particularly when colonies have multiple foci or clusters that may be mistakenly counted as separate colonies, leading to an overestimation of potency [1].

The following diagram illustrates the logical process for identifying and distinguishing the main colony types.

Colony_Identification Start Observe Colony Compact Compact and dense cell mass? Start->Compact Diffused Diffused, scattered cells? Compact->Diffused No CFU_E Identify as CFU-E (Small, compact) Compact->CFU_E Yes CFU_GM Identify as CFU-GM (Diffused, large) Diffused->CFU_GM Yes Other Refer to reference images for other types Diffused->Other No

Table 3: Standard Colony Types and Identification Features

Colony Type Description Lineage Commitment
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte) Large, complex colonies containing multiple cell lineages. Multipotent progenitor
BFU-E (Burst-Forming Unit-Erythroid) Very large, dense colonies consisting of multiple sub-clusters of erythroid cells. Early erythroid progenitor
CFU-E (Colony-Forming Unit-Erythroid) Small, compact colonies consisting of a single cluster of erythroid cells. Late erythroid progenitor
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage) Large, dispersed colonies containing a mix of granulocytes and/or macrophages. Myeloid progenitor
CFU-G (Colony-Forming Unit-Granulocyte) Colonies consisting primarily of granulocytes. Granulocyte progenitor
CFU-M (Colony-Forming Unit-Macrophage) Colonies consisting primarily of macrophages. Macrophage progenitor
Best Practices for Enumeration
  • Linearity Range: Ensure the number of colonies per dish is within a countable range (typically 20-100 colonies). Overplating (>100 colonies) leads to nutrient depletion, pH changes, and difficulty in identifying individual colonies, while underplating provides poor statistical accuracy [1].
  • Automation: Consider automated colony enumeration systems like the STEMvision to standardize scoring and reduce subjectivity and operator bias [2].
  • Validation: New users should undergo training, such as online CFU assay courses, and validate their scoring proficiency against reference images or expert counts [3].

Conclusion

The colony-forming unit assay remains a cornerstone technique for evaluating hematopoietic stem and progenitor cell functionality. Its successful execution relies on careful attention to detail at every stage—from proper reagent preparation and precise cell plating to controlled incubation conditions and accurate colony identification. By adhering to the protocols and guidelines outlined in this document, researchers can generate robust, reproducible, and meaningful data to advance their research and development projects in hematopoiesis, cellular therapies, and drug discovery.

References

TTT-3002: Preclinical Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a novel, potent indolocarbazole-class tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 35% of acute myeloid leukemia (AML) cases [1] [2]. Its exceptional picomolar-level potency and activity against a broad spectrum of resistance-conferring mutations make it a promising candidate for overcoming limitations of current FLT3 TKIs [1] [2].

Key In Vitro & In Vivo Findings
  • Potency: TTT-3002 demonstrated half-maximal inhibitory concentrations (IC₅₀) in the picomolar range (100-250 pM for FLT3 autophosphorylation and 490-920 pM for cell proliferation) in FLT3/ITD-dependent human leukemia cell lines [1].
  • Resistance Overcoming: The inhibitor is effective against various FLT3 activating point mutations (FLT3/PMs) and resistance mutations (e.g., F691L gatekeeper mutation and D835Y/V mutations) that confer resistance to other TKIs like quizartinib and sorafenib [2].
  • In Vivo Efficacy: Oral administration of TTT-3002 (6 mg/kg, twice daily) significantly improved survival and reduced tumor burden in several mouse models of FLT3/ITD-associated AML [1] [2].
Experimental Models and Rationale
  • Ba/F3 Cell Model: Murine pro-B Ba/F3 cells are interleukin-3 (IL-3) dependent. Transfection with constitutively active mutant FLT3 (e.g., FLT3/ITD, FLT3/ITD+F691L) renders them factor-independent, creating a robust system for evaluating FLT3-specific inhibitor efficacy and resistance mechanisms [1] [2].
  • Resistance Models: Ba/F3 cells expressing FLT3/ITD+F691L luciferase represent a validated model for studying TKI resistance. This mutation confers strong resistance to multiple FLT3 inhibitors, but remains sensitive to TTT-3002 [2].

Detailed Protocol: TTT-3002 In Vivo Efficacy Study in Ba/F3-FLT3/ITD Mouse Models

Materials
  • Cells: Luciferase-expressing Ba/F3 cells engineered to express FLT3/ITD or FLT3/ITD with resistance mutations (e.g., F691L) [2].
  • Mice: Female BALB/c mice (6-8 weeks old) [1] [2].
  • Compound: TTT-3002 hydrochloride [1] [2].
  • Vehicle: 1 mM HCl, sonicated briefly before dosing [1] [2].
  • Equipment: IVIS Spectrum imager (or similar in vivo imaging system), oral gavage needles.
Methods
  • Cell Injection and Engraftment: On Day 0, inject 2 x 10⁶ Ba/F3-FLT3/ITD-Luc cells via the tail vein into each mouse [1] [2].
  • Confirmation of Engraftment: On Day 7 post-inoculation, confirm engraftment using bioluminescence imaging after intraperitoneal injection of D-luciferin (3 mg) [2].
  • Drug Administration: Begin treatment on Day 7.
    • Dosing: Administer TTT-3002 at 6 mg/kg, prepared in 1 mM HCl, via oral gavage twice daily.
    • Treatment Duration: Continue dosing for 2 to 4 weeks [1] [2].
  • Monitoring and Analysis:
    • Tumor Burden: Monitor weekly via bioluminescence imaging.
    • Disease Progression: Assessed by white blood cell counts, spleen weight, and histopathological examination of tissues [1].

Summary of Quantitative Data

The table below consolidates key quantitative findings from TTT-3002 studies.

Experimental Model / Parameter Results and IC₅₀ Values Context and Comparison

| In Vitro Potency (FLT3/ITD mutant cell lines) | FLT3 Autophosphorylation IC₅₀: 100-250 pM Proliferation IC₅₀: 490-920 pM [1] | Most potent FLT3 inhibitor reported to date [1]. | | Activity Against Resistance Mutations | Effective against F691L and D835Y/V mutations [2]. | Overcomes common resistance mutations that render other TKIs (e.g., quizartinib, sorafenib) ineffective [2]. | | In Vivo Dosing (Mouse models) | 6 mg/kg, orally, twice daily [1] [2]. | Significant improvement in survival and reduction in tumor burden compared to controls [1]. | | Plasma Protein Binding | Moderate binding in human plasma [2]. | Suggests a lower risk of reduced in vivo efficacy due to protein binding compared to other TKIs like lestaurtinib [2]. |

Experimental Workflow and Signaling Pathway

The following diagram illustrates the core experimental workflow for assessing TTT-3002 efficacy in vivo, from model generation to final analysis.

start Start: Establish FLT3-Driven Model A Engineer Ba/F3 Cells: Express FLT3/ITD +/- Resistance Mutations (e.g., F691L) start->A B Validate Factor-Independent Growth In Vitro A->B C In Vivo Transplantation: Inject 2x10^6 Cells (Tail Vein) B->C D Confirm Engraftment (Day 7 via Bioluminescence) C->D E Initiate TTT-3002 Treatment (6 mg/kg, BID, Oral Gavage) D->E F Monitor Efficacy: - Weekly Bioluminescence - Survival - Tumor Burden E->F end Endpoint Analysis: Histopathology & Flow Cytometry F->end

The diagram below summarizes the targeted FLT3 signaling pathway and the mechanism of action of TTT-3002.

MutantFLT3 Mutant FLT3 (ITD, D835Y, F691L) Downstream Downstream Signaling MutantFLT3->Downstream Constitutive Activation TTT3002 TTT-3002 Inhibition TTT3002->MutantFLT3 Binds and Inhibits Apoptosis Induction of Apoptosis TTT3002->Apoptosis Leads to Survival Cell Survival & Proliferation Downstream->Survival

Key Considerations for Implementation

  • Model Validation: Always confirm that transfected Ba/F3 cells exhibit factor-independent growth and high levels of phosphorylated FLT3 before initiating in vivo studies.
  • Dosing Preparation: TTT-3002 hydrochloride should be suspended in 1 mM HCl and sonicated briefly immediately before dosing to ensure proper suspension [1] [2].
  • Resistance Monitoring: This protocol is adaptable for evaluating resistance. Consider generating or sourcing Ba/F3 cells with various FLT3 resistance mutations (N676K, D835V, Y842C) to benchmark TTT-3002 against other inhibitors [3].

References

Comprehensive Application Notes & Protocols: TTT-3002 Tumor Monitoring via Bioluminescence Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioluminescence Imaging in Cancer Therapeutic Development

Bioluminescence imaging (BLI) has emerged as an indispensable non-invasive modality for longitudinal monitoring of tumor burden and therapeutic response in preclinical oncology research. This technology provides valuable means for monitoring different biological processes in immunology, oncology, virology, and neuroscience, with significant contributions to core conceptual advances in biomedical research over the past decade. [1] BLI relies on the detection of photons emitted from cells or tissues in living organisms expressing luciferase enzymes that catalyze light-producing chemical reactions with specific substrates. Unlike fluorescence, BLI does not require light absorption to emit light at longer wavelengths, making it particularly suitable for in vivo applications. [1]

The application of BLI in cancer therapeutic development enables real-time assessment of tumor dynamics, metastasis, and treatment efficacy, significantly enhancing the quality and efficiency of preclinical drug evaluation. For targeted therapies like TTT-3002, a novel FLT3 tyrosine kinase inhibitor, BLI provides a sensitive method for monitoring tumor response at the molecular and cellular levels, allowing researchers to correlate drug exposure with biological effect throughout the treatment course. [2] This protocol details the standardized methodologies for implementing BLI in tumor monitoring studies for TTT-3002, with emphasis on quantitative approaches that ensure reproducibility and statistical significance across experiments.

Fundamentals of Bioluminescence Imaging Technology

Principles of Bioluminescence

Bioluminescence is a biological process that requires an enzyme known as luciferase, a substrate (luciferin), and oxygen. Some luciferases require additional cofactors such as ATP and Mg²⁺ for full activity. [1] The technology simply relies on the detection of photons emitted from cells or tissues in a living organism when the luciferase enzyme catalyzes the oxidation of its substrate, resulting in light emission. The number of emitted photons correlates with the number of viable luciferase-expressing cells, enabling quantitative assessment of tumor burden. [3]

Luciferase Systems for Biomedical Research

Although many luminescent species exist in nature, three luciferases have been studied thoroughly and are used in biomedical research:

  • Firefly luciferase (Fluc): Derived from Photinus pyralis, requires D-luciferin substrate, ATP, and Mg²⁺, emits green light (562 nm peak)
  • Renilla luciferase (Rluc): Derived from sea pansy Renilla reniformis, uses coelenterazine substrate, does not require ATP
  • Gaussia luciferase (Gluc): Derived from marine copepod Gaussia princeps, naturally secreted, uses coelenterazine, does not require ATP [1]

Table 1: Comparison of Major Luciferase Systems for BLI

Parameter Firefly Luciferase Renilla Luciferase Gaussia Luciferase
Organism Photinus pyralis (firefly) Renilla reniformis (sea pansy) Gaussia princeps (copepod)
Substrate D-luciferin Coelenterazine Coelenterazine
Cofactors ATP, Mg²⁺, O₂ O₂ O₂
Emission Peak 562 nm (green) 480 nm (blue) 480 nm (blue)
Reaction Kinetics Glow-type (stable) Flash-type (rapid decay) Flash-type (rapid decay)
Cellular Localization Intracellular Intracellular Secreted
Tissue Penetrance Excellent (red-shifted) Limited (blue, highly scattered) Limited (blue, highly scattered)

For in vivo imaging, Flux is generally preferred due to its longer wavelength emission (green light, 562 nm peak), which experiences less absorption by hemoglobin and melanin compared to the blue bioluminescence (480 nm peak) of Gluc and Rluc. [1] The discovery of red-emitting luciferases from other species such as the Jamaican click beetle and railroad worm has further enhanced the sensitivity of BLI in deep tissues. [1]

TTT-3002 Therapeutic Context and Mechanism

FLT3 Mutations in Acute Myeloid Leukemia

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that normally functions in hematopoietic cell survival, proliferation, and differentiation. Constitutively activating mutations of FLT3 occur in about one-third of de novo acute myeloid leukemia (AML) patients and represent a critical therapeutic target. [4] The most common mutation type is the internal tandem duplication (ITD) in the juxtamembrane domain, which confers poor prognosis. Additionally, 7-10% of patients harbor point mutations in the kinase domain activation loop, with D835Y being the most frequent. [4]

TTT-3002 Potency and Inhibitory Profile

TTT-3002 is a novel tyrosine kinase inhibitor (TKI) demonstrating exceptional potency against FLT3 mutations. Preclinical studies reveal its half maximal inhibitory concentration (IC₅₀) for inhibiting FLT3 autophosphorylation ranges from 100 to 250 pM in human FLT3/ITD mutant leukemia cell lines. The proliferation IC₅₀ for TTT-3002 in these same cells ranges from 490 to 920 pM. [2] Importantly, TTT-3002 maintains potent activity against the FLT3/D835Y mutation, which confers resistance to many current TKIs. [2] [4]

Table 2: TTT-3002 Inhibitory Profile Against FLT3 Mutations

FLT3 Mutation Type Proliferation IC₅₀ (nM) Inhibition Relative to ITD Clinical Significance
ITD <1.0 Reference Most common, poor prognosis
D835Y 4.1 ~4-fold less potent Common resistance mutation
D835A 1.3 Similar potency Less common point mutation
D835G <1.0 Similar potency Less common point mutation
D835N <1.0 Similar potency Less common point mutation
Wild-type FLT3 <1.0 Similar potency Important for on-target toxicity

In comparative studies with 13 FLT3 TKIs, TTT-3002 was one of only three inhibitors (along with lestaurtinib and midostaurin) that effectively inhibited proliferation across all FLT3 activation loop mutants tested. [4] This broad efficacy profile makes TTT-3002 a promising candidate for personalized treatment approaches in FLT3-mutant AML.

BLI Experimental Design for TTT-3002 Evaluation

Luciferase Reporter System Selection

For monitoring TTT-3002 therapeutic response in AML models, firefly luciferase (Fluc) is recommended as the primary reporter system due to its favorable emission wavelength (562 nm), which penetrates tissues more effectively than blue-emitting luciferases. The glow-type kinetics of Fluc reactions (signal stable for 30+ minutes) provides practical flexibility in image acquisition compared to flash-type reactions that decay within seconds. [1]

Cell Line Engineering

Stable luciferase expression in FLT3-mutant leukemia cell lines is critical for consistent BLI signal detection:

  • Transduction method: Utilize lentiviral vectors for stable genomic integration of luciferase genes
  • Promoter selection: Employ constitutive promoters (e.g., EF1α, PGK) rather than CMV, which can be subject to non-specific regulation by various stimuli, including cancer treatments that induce NFκB, potentially leading to erroneous quantification [1]
  • Selection criteria: Isolate clones with homogeneous, high-level luciferase expression via antibiotic selection and single-cell cloning
  • Validation: Correlate BLI signal with cell number in vitro to establish quantitative relationship before in vivo use
Animal Models for FLT3-Mutant Leukemia

For TTT-3002 evaluation, transplantation models of FLT3-associated AML are employed:

  • Host strain: Immunodeficient mice (e.g., NSG, BALB/c) for human xenograft models; syngeneic models for murine cell lines
  • Cell inoculation: Intravenous injection for systemic disease models; subcutaneous injection for localized tumor monitoring [2] [3]
  • Model characterization: Establish baseline disease burden before treatment initiation via BLI

G cluster_0 Preclinical Study Design cluster_1 Cell Engineering Phase FLT3 Mutation\nIdentification FLT3 Mutation Identification Luciferase\nReporter Design Luciferase Reporter Design FLT3 Mutation\nIdentification->Luciferase\nReporter Design Stable Cell Line\nDevelopment Stable Cell Line Development Luciferase\nReporter Design->Stable Cell Line\nDevelopment In Vitro BLI\nValidation In Vitro BLI Validation Stable Cell Line\nDevelopment->In Vitro BLI\nValidation Animal Model\nEstablishment Animal Model Establishment In Vitro BLI\nValidation->Animal Model\nEstablishment Baseline BLI\nImaging Baseline BLI Imaging Animal Model\nEstablishment->Baseline BLI\nImaging TTT-3002\nTreatment TTT-3002 Treatment Baseline BLI\nImaging->TTT-3002\nTreatment Longitudinal BLI\nMonitoring Longitudinal BLI Monitoring TTT-3002\nTreatment->Longitudinal BLI\nMonitoring Data Analysis &\nInterpretation Data Analysis & Interpretation Longitudinal BLI\nMonitoring->Data Analysis &\nInterpretation Therapeutic Efficacy\nAssessment Therapeutic Efficacy Assessment Data Analysis &\nInterpretation->Therapeutic Efficacy\nAssessment

Diagram 1: BLI Experimental Workflow for TTT-3002 - This diagram illustrates the comprehensive workflow from initial cell engineering through in vivo therapeutic assessment, highlighting the critical phases of experimental design.

Quantitative BLI Methodology for Tumor Monitoring

Image Acquisition Protocol

Standardized image acquisition is essential for quantitative comparison across treatment groups and longitudinal time points:

  • Luciferin administration: Intraperitoneal injection of D-luciferin potassium salt at 150 mg/kg body weight (e.g., 100 μl of 15 mg/ml solution for a 20g mouse) [3]
  • Image timing: Acquire images 10-30 minutes post-luciferin injection for Fluc to ensure signal stability [1]
  • Anesthesia: Utilize ketamine/xylazine mixture (120 mg/kg and 6 mg/kg, respectively) administered intraperitoneally to ensure animal immobilization during imaging [3]
  • Imaging parameters: Use auto-exposure settings or standardized acquisition times; capture both dorsal and ventral views for comprehensive assessment
  • Quality control: Include background subtraction and reference standards when possible
Image Processing and Quantification

Robust quantification methods are critical for accurate tumor burden assessment:

  • Region of Interest (ROI) definition: Manual markup around the animal or specific signal regions
  • Quantification metric: Calculate total flux (photons per second) rather than peak intensity to represent overall tumor burden [3]
  • Background subtraction: Subtract background signal from non-animal regions
  • Luminoscore calculation: Implement semi-quantitative analysis that combines front and back acquisitions for more comprehensive assessment [3]

For advanced quantification, particularly in deep tissues, bioluminescence tomography (BLT) approaches can be employed. These methods reconstruct the 3D distribution of bioluminescent sources within the animal, providing more accurate quantification than surface measurements alone. [5] Automated tools like InVivoPLOT utilize body-conforming animal molds (BCAM) to ensure data congruency across animals of different sizes and enable operator-independent analysis. [5]

Data Analysis and Interpretation

Longitudinal data normalization is essential for accurate interpretation of treatment response:

  • Baseline normalization: Express BLI signals as fold-change relative to pre-treatment baseline for each animal
  • Treatment response criteria: Define significant response as specific signal reduction thresholds (e.g., >50% reduction from baseline)
  • Statistical analysis: Employ appropriate longitudinal statistical models to account for repeated measures
  • Correlation with survival: When possible, correlate BLI metrics with overall survival to validate prognostic value

BLI Protocol for Monitoring TTT-3002 Therapeutic Response

In Vivo Treatment Protocol

The following protocol details the comprehensive methodology for evaluating TTT-3002 efficacy using BLI in FLT3-mutant leukemia models:

  • Treatment initiation: Begin TTT-3002 administration when BLI signal confirms established disease (typically 7-14 days post-inoculation)
  • Dosing regimen: Administer TTT-3002 via oral gavage; optimal dosing schedules vary by model but typically range from daily to 5×/week
  • Control groups: Include vehicle-treated controls and appropriate positive controls (e.g., other FLT3 inhibitors with known activity)
  • Monitoring schedule: Perform BLI 2-3 times weekly during treatment to capture dynamic response patterns
  • Endpoint criteria: Establish humane endpoints based on BLI signal intensity, clinical signs, or predetermined study duration
BLI Acquisition Procedure

Day of Imaging Protocol:

  • Preparation (15 minutes before imaging)

    • Thaw luciferin aliquots protected from light
    • Prepare anesthesia cocktail (ketamine/xylazine in PBS)
    • Calibrate imaging system according to manufacturer specifications
  • Animal Preparation (Time: T-10 minutes)

    • Weigh animals to calculate precise luciferin dosage
    • Administer anesthetic intraperitoneally (60-80 μl based on weight)
    • Confirm surgical plane of anesthesia by absence of pedal reflex
  • Luciferin Administration (Time: T-5 minutes)

    • Inject D-luciferin intraperitoneally (150 mg/kg)
    • Gently mix by abdominal massage to ensure distribution
    • Return animals to clean cage during incubation period
  • Image Acquisition (Time: T=10-30 minutes post-luciferin)

    • Position animals in imaging chamber in standardized orientation
    • Acquire both dorsal and ventral views with appropriate exposure settings
    • Include background image for signal correction
  • Post-Imaging Recovery

    • Place animals in warmed recovery cage until ambulatory
    • Monitor until fully recovered from anesthesia
    • Return to housing facility
Data Processing and Analysis

Quantitative Analysis Workflow:

  • Image Processing

    • Open images in analysis software (e.g., Living Image, ImageJ)
    • Define ROIs for each animal using consistent methodology
    • Calculate total flux (photons/second) for each ROI
    • Export numerical data for statistical analysis
  • Data Normalization

    • Normalize signals to baseline pre-treatment values for each animal
    • Calculate fold-change in tumor burden for each time point
    • Apply background correction if necessary
  • Response Assessment

    • Categorize treatment response based on predefined thresholds
    • Compare treatment groups using appropriate statistical tests
    • Generate longitudinal response curves for visualization

G cluster_0 In Vivo Procedures cluster_1 Data Analysis Anesthesia\nAdministration Anesthesia Administration Luciferin Injection\n(150 mg/kg IP) Luciferin Injection (150 mg/kg IP) Anesthesia\nAdministration->Luciferin Injection\n(150 mg/kg IP) Incubation Period\n(10 min) Incubation Period (10 min) Luciferin Injection\n(150 mg/kg IP)->Incubation Period\n(10 min) Animal Positioning\nin Imaging Chamber Animal Positioning in Imaging Chamber Incubation Period\n(10 min)->Animal Positioning\nin Imaging Chamber BLI Acquisition\n(Dorsal/Ventral Views) BLI Acquisition (Dorsal/Ventral Views) Animal Positioning\nin Imaging Chamber->BLI Acquisition\n(Dorsal/Ventral Views) Image Processing &\nROI Definition Image Processing & ROI Definition BLI Acquisition\n(Dorsal/Ventral Views)->Image Processing &\nROI Definition Signal Quantification\n(Total Flux) Signal Quantification (Total Flux) Image Processing &\nROI Definition->Signal Quantification\n(Total Flux) Data Normalization to\nBaseline Data Normalization to Baseline Signal Quantification\n(Total Flux)->Data Normalization to\nBaseline Response Assessment &\nStatistical Analysis Response Assessment & Statistical Analysis Data Normalization to\nBaseline->Response Assessment &\nStatistical Analysis

Diagram 2: BLI Acquisition & Analysis Workflow - This diagram details the sequential steps from animal preparation through data analysis, highlighting the transition from in vivo procedures to computational analysis.

Technical Considerations and Validation

Limitations and Challenges

While BLI provides valuable quantitative data for TTT-3002 evaluation, several technical limitations must be considered:

  • Signal attenuation: Bioluminescence signals from deep tissues are significantly attenuated, potentially underestimating tumor burden in locations like bone marrow [1] [6]
  • Substrate pharmacokinetics: Luciferin delivery to tumor sites can vary based on tumor size, vascularization, and location, affecting signal intensity [1]
  • Spatial resolution: BLI provides limited spatial information compared to modalities like CT or MRI, making precise tumor localization challenging
  • Linearity range: CCD cameras have limited linear ranges; signal saturation can occur with high tumor burdens, necessitating adjustment of acquisition parameters [1]
Validation Strategies

Correlative validation strengthens the interpretation of BLI data:

  • Ex vivo validation: Compare BLI signals with traditional methods like histology, Alu-qPCR, or colony-forming assays [6]
  • Multimodal imaging: Combine BLI with anatomical imaging (CT, MRI) for improved spatial context
  • Pharmacodynamic correlation: Correlate BLI signal reduction with direct measures of FLT3 inhibition (e.g., phospho-FLT3 Western blotting)

Table 3: Validation Methods for BLI-Based Tumor Quantification

Validation Method Application Advantages Limitations
Histology Tissue-specific tumor burden Gold standard, cellular detail Endpoint only, sampling bias
Alu-qPCR Human cell quantification in xenografts Highly sensitive, quantitative Does not distinguish viable vs. dead cells
Flow Cytometry Immune cell profiling Single-cell resolution, multiparameter Requires tissue processing, endpoint only
Colony Formation Clonogenic potential assessment Functional readout of viability Time-consuming, not all cells clonogenic
BLT 3D source reconstruction Improved quantification accuracy Computationally intensive, requires specialized equipment

Protocol Adaptations for Specific Applications

Bone Marrow Disease Monitoring

For monitoring FLT3-mutant leukemia in bone marrow compartments, specific adaptations enhance detection sensitivity:

  • Ex vivo BLI: Isolate bones after in vivo imaging to detect micro-metastases not visible through tissue [6]
  • Signal normalization: Account for differential absorption in bony versus soft tissue compartments
  • Validation: Correlate with bone marrow aspiration or histology to establish quantitative relationships
Drug Resistance Monitoring

BLI can be adapted to monitor the emergence of resistance to TTT-3002:

  • Dual reporters: Employ multiple luciferases with different substrates to track different cell populations
  • Treatment interruption: Monitor signal recurrence after treatment cessation to identify residual disease
  • Combination therapies: Evaluate TTT-3002 in combination with other agents to prevent or overcome resistance

Conclusion

Bioluminescence imaging represents a powerful toolset for evaluating the efficacy of TTT-3002 against FLT3-mutant cancers in preclinical models. The standardized protocols outlined in these application notes provide researchers with robust methodologies for quantitative tumor monitoring, enabling accurate assessment of therapeutic response and resistance patterns. Through careful implementation of these approaches, accounting for technical limitations and incorporating appropriate validation strategies, BLI can significantly enhance the preclinical development of TTT-3002 and ultimately contribute to its successful translation to clinical application for AML patients with FLT3 mutations.

References

Comprehensive Application Notes and Protocols: TTT-3002 Combination Therapy for FLT3-Mutated Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FLT3 Mutations and Targeted Therapy in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase predominantly expressed on hematopoietic stem and progenitor cells that plays crucial roles in cell survival, proliferation, and differentiation. FLT3 mutations represent one of the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30-35% of adult patients. The most prevalent mutation type is the internal tandem duplication (ITD) in the juxtamembrane domain, found in about 25% of AML cases, while point mutations (PM) in the tyrosine kinase domain (most commonly at D835) occur in 7-10% of patients. These mutations result in constitutive, ligand-independent activation of FLT3, leading to continuous stimulation of downstream signaling pathways including STAT5, PI3K/AKT, and RAS/MAPK, which drive leukemogenesis through suppression of apoptosis and dysregulation of cellular proliferation.

The presence of FLT3-ITD mutations is associated with poor clinical prognosis, including increased relapse rates and reduced overall survival. While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their efficacy has been limited by various resistance mechanisms, including inadequate FLT3 inhibition, high plasma protein binding, and the emergence of resistance-conferring point mutations such as F691L and D835Y. TTT-3002 represents a novel therapeutic candidate designed to overcome these limitations through enhanced potency and a broader mutation coverage profile.

TTT-3002 Profile and Key Advantages

TTT-3002 is a novel small molecule tyrosine kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol. It demonstrates exceptional potency against FLT3, with studies characterizing it as "one of the most potent FLT3 inhibitors discovered to date". TTT-3002 exhibits several key advantages over earlier generation FLT3 inhibitors that make it a promising candidate for combination therapy approaches.

Key Pharmacological Advantages
  • Picomolar Potency: TTT-3002 demonstrates half maximal inhibitory concentration (IC50) values for inhibiting FLT3 autophosphorylation in the range of 100-250 pM in human FLT3/ITD mutant leukemia cell lines, with proliferation IC50 values of 490-920 pM in the same cells. This represents a 6-7 fold increase in potency compared to the most potent FLT3 inhibitors currently in clinical trials. [1] [2]

  • Broad Mutation Coverage: Unlike many first-generation FLT3 inhibitors that show limited activity against activation loop mutations, TTT-3002 maintains potent activity against the D835Y point mutation, which is the most frequently occurring FLT3 activation loop mutation and confers resistance to several other TKIs. Additionally, it shows activity against the gatekeeper mutation F691L, which often emerges following treatment with other FLT3 inhibitors and confers pan-resistance. [3] [4]

  • Favorable Protein Binding Properties: TTT-3002 demonstrates only moderate binding to human plasma proteins compared to other FLT3 TKIs. This characteristic is crucial as high plasma protein binding has been identified as a key limitation of previous FLT3 inhibitors (e.g., lestaurtinib), which significantly reduces their free fraction and bioavailable concentration in clinical settings. [3]

  • Selective Cytotoxicity: TTT-3002 demonstrates potent cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients while showing minimal toxicity to normal hematopoietic stem/progenitor cells from healthy blood and bone marrow donors at biochemically relevant doses, suggesting a potentially favorable therapeutic window. [1]

Preclinical Efficacy Data

Monotherapy Efficacy

Table 1: In Vitro Potency of TTT-3002 Against FLT3 Mutations

Mutation Type Autophosphorylation IC50 (pM) Proliferation IC50 (pM) Cellular Model
FLT3/ITD 100-250 490-920 MV4-11 cells
FLT3/D835Y Not reported 4,100 Ba/F3 cells
FLT3/D835A Not reported 1,300 Ba/F3 cells
FLT3/F691L/ITD Not reported <10,000* Ba/F3 cells

*Value estimated from graphical data; maintains potency despite resistance mutation. [1] [5]

In vivo studies have demonstrated that TTT-3002 administration at 6 mg/kg twice daily via oral gavage significantly improved survival and reduced tumor burden in multiple mouse models of FLT3-associated AML. In one study using Ba/F3-ITD luciferase-expressing cell transplantation models, TTT-3002 treatment eliminated leukemia cells within 10 days and extended average survival to more than 100 days compared to 18 days in placebo-treated controls. The drug was well-tolerated with minimal observed toxicity, and treated mice resumed normal bone marrow activity. [1] [2]

Table 2: Comparative Efficacy of FLT3 Inhibitors Against Various Mutations

FLT3 Inhibitor FLT3/ITD IC50 (nM) D835Y IC50 (nM) F691L/ITD Activity Clinical Status
TTT-3002 <1.0 4.1 Yes Preclinical
Quizartinib 1.2 >100 Limited Phase 2 completed
Sorafenib 18.5 >2000 Limited Approved for other indications
Midostaurin 9.3 10.0 Yes Approved for FLT3-mutated AML
Crenolanib 57.0 58.0 Limited Phase 2 trials
Gilteritinib Not reported Not reported Yes Approved for R/R FLT3-mutated AML

Data compiled from comparative studies. [5] [6]

Combination Therapy Potential

While direct studies of TTT-3002 combination therapies are limited in the available literature, its mechanism of action and pharmacological properties support potential synergies with conventional and novel AML therapies. The strong inhibition of FLT3 signaling pathways suggests potential complementary activity with cytarabine and anthracycline-based chemotherapy, similar to what has been observed with other FLT3 inhibitors. Additionally, the ability to maintain potency against resistance mutations suggests potential utility in sequential or rotating TKI strategies to prevent or overcome resistance.

Experimental Protocols

In Vitro Combination Sensitivity Assay

Purpose: To evaluate the combined effects of TTT-3002 with conventional chemotherapeutic agents on FLT3-mutated leukemia cell proliferation and viability.

Materials:

  • FLT3-mutated cell lines (e.g., MV4-11, MOLM-13)
  • TTT-3002 stock solution (10 mM in DMSO)
  • Chemotherapeutic agents (cytarabine, daunorubicin, idarubicin)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent or alternative cell viability assay kit

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 μL complete media and incubate for 24 hours.
  • Drug Preparation: Prepare serial dilutions of TTT-3002 and chemotherapeutic agents alone and in combination at fixed ratios. Include DMSO vehicle controls.
  • Drug Exposure: Add 100 μL of each drug dilution to appropriate wells (final volume 200 μL). Use triplicate wells for each concentration.
  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
  • Viability Assessment: Add 20 μL MTT solution (5 mg/mL) per well and incubate for 4 hours. Solubilize formed formazan crystals with 150 μL DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate combination indices using the Chou-Talalay method with CalcuSyn software to determine synergistic, additive, or antagonistic effects.
FLT3 Phosphorylation Inhibition Assay

Purpose: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways by TTT-3002 alone and in combination.

Materials:

  • FLT3-mutated cell lines
  • TTT-3002 and combination agents
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • FLT3 antibody (S-18) for immunoprecipitation
  • Phosphotyrosine antibody (4G10)
  • STAT5, AKT, MAPK antibodies and corresponding phospho-specific antibodies
  • Protein A/G agarose beads
  • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Treatment: Culture cells in the presence of TTT-3002, combination agents, or vehicle control for 1-4 hours at 37°C.
  • Protein Extraction: Lyse cells in ice-cold lysis buffer and clarify by centrifugation at 14,000 × g for 15 minutes.
  • Immunoprecipitation: Incubate whole-cell extracts with FLT3 antibody (S-18) overnight at 4°C, then with protein A/G agarose beads for 2 hours.
  • Western Blotting: Resolve immunoprecipitates or whole-cell lysates by SDS-PAGE, transfer to PVDF membranes, and probe with phosphotyrosine, FLT3, and signaling pathway antibodies.
  • Signal Detection: Detect using fluorescent secondary antibodies and a LI-COR Odyssey imaging system or enhanced chemiluminescence.
  • Quantification: Quantify band intensities using ImageJ software and normalize to total protein levels.
In Vivo Efficacy Study in Mouse Models

Purpose: To evaluate the antitumor efficacy of TTT-3002 combination therapy in FLT3-mutated AML xenograft models.

Materials:

  • Immunocompromised mice (e.g., NOD-scid IL2Rγnull or BALB/c)
  • FLT3/ITD luciferase-expressing cells (Ba/F3-ITD-Luc or primary patient-derived xenograft cells)
  • TTT-3002 hydrochloride formulation (1 mM HCl vehicle)
  • Chemotherapeutic agents
  • In vivo imaging system (IVIS) with d-luciferin substrate

Procedure:

  • Model Establishment: Inject 2 × 10^6 luciferase-expressing FLT3/ITD cells via tail vein into recipient mice.
  • Engraftment Confirmation: Monitor engraftment by bioluminescence imaging 7 days post-injection.
  • Treatment Protocol: Randomize mice into treatment groups (n=8-10):
    • Vehicle control
    • TTT-3002 monotherapy (6 mg/kg, twice daily by oral gavage)
    • Chemotherapy alone
    • TTT-3002 combination therapy
  • Treatment Duration: Administer treatments for 2-4 weeks.
  • Disease Monitoring: Perform bioluminescence imaging weekly to monitor tumor burden.
  • Endpoint Analysis: Assess survival, peripheral blood counts, spleen weight, bone marrow engraftment, and histopathology at study endpoint.
  • Statistical Analysis: Compare survival using log-rank test and tumor burden using Student's t-test.

G FLT3 Signaling Pathway and TTT-3002 Mechanism FLT3_Ligand FLT3_Ligand FLT3_WT FLT3 Wild-Type Receptor FLT3_Ligand->FLT3_WT Activation Downstream Downstream Signaling PATHWAYS FLT3_WT->Downstream Transient Activation FLT3_Mutant FLT3 Mutant (ITD or D835Y) FLT3_Mutant->Downstream Constitutive Activation Cellular_Effects Cellular Effects: Proliferation ↑ Differentiation ↓ Apoptosis ↓ Downstream->Cellular_Effects TTT_3002 TTT-3002 Inhibition TTT_3002->FLT3_Mutant Potent Inhibition

Figure 1: FLT3 Signaling Pathway and TTT-3002 Mechanism of Action. TTT-3002 potently inhibits both wild-type and constitutively active mutant FLT3 receptors, particularly ITD and D835Y mutations, blocking downstream signaling pathways that drive leukemic proliferation and survival.

Research Applications and Considerations

Rational Combination Strategies

Based on the mechanism of action and resistance patterns of FLT3 inhibitors, several rational combination approaches should be considered for TTT-3002:

  • TTT-3002 + Conventional Chemotherapy: Building on the established paradigm of midostaurin combined with 7+3 induction chemotherapy, explore TTT-3002 with cytarabine and anthracyclines in preclinical models, with particular attention to sequencing strategies to maximize leukemic cell kill while minimizing toxicity to normal hematopoietic cells.

  • TTT-3002 + Hypomethylating Agents: Given the clinical success of azacitidine/sorafenib combinations in FLT3-ITD mutated AML, investigate TTT-3002 with azacitidine or decitabine, with a focus on effects on leukemia stem cells and the bone marrow microenvironment.

  • TTT-3002 + BCL-2 Inhibitors: Explore synergistic opportunities with venetoclax based on evidence that FLT3 inhibition can sensitize leukemia cells to BCL-2 inhibition through modulation of MCL-1 and other pro-survival proteins.

Resistance Modeling and Monitoring

To comprehensively evaluate TTT-3002's resistance profile, implement the following approaches:

  • In Vitro Resistance Generation: Continuously culture FLT3-mutated cell lines with increasing concentrations of TTT-3002 to model acquired resistance. Sequence FLT3 and other relevant genes periodically to identify resistance mutations.

  • Plasma Inhibitory Activity (PIA) Assay: As described by Levis et al., measure the ability of plasma from TTT-3002-treated animals or future patients to inhibit FLT3 phosphorylation in FLT3-mutated cell lines, accounting for protein binding effects.

  • Comprehensive Mutation Screening: Establish screening protocols for all known FLT3 resistance mutations (F691L, D835V/Y/F, N676K, etc.) using allele-specific PCR or next-generation sequencing panels when evaluating response to therapy.

Biomarker Development Strategy

Develop companion biomarkers to guide patient selection and response monitoring:

  • FLT3 Mutation Status: Establish highly sensitive assays for detecting FLT3-ITD and tyrosine kinase domain mutations with quantification of mutant allele burden.

  • Pharmacodynamic Markers: Monitor phosphorylation status of FLT3 and downstream effectors (STAT5, ERK, AKT) in peripheral blood or bone marrow samples during treatment.

  • Therapeutic Drug Monitoring: Develop LC-MS/MS methods for quantifying TTT-3002 plasma concentrations, particularly free drug levels, to ensure target exposure is achieved.

Conclusion and Future Directions

TTT-3002 represents a promising next-generation FLT3 inhibitor with exceptional potency and a broad spectrum of activity against resistance-conferring mutations. Its moderate plasma protein binding and favorable preclinical toxicity profile suggest potential for improved clinical efficacy compared to earlier generation FLT3 inhibitors. The application notes and protocols provided herein offer a framework for comprehensive preclinical evaluation of TTT-3002 combination therapies, with particular emphasis on mechanistic studies, rational combination strategies, and resistance monitoring.

Future research directions should include:

  • Systematic evaluation of TTT-3002 combined with conventional and novel AML therapies
  • Detailed pharmacokinetic/pharmacodynamic modeling to inform clinical dosing regimens
  • Investigation of TTT-3002 efficacy in leukemia stem cell populations and microenvironmental niches
  • Development of predictive biomarkers for patient stratification and response monitoring

As the field moves toward increasingly personalized approaches to AML therapy, TTT-3002 represents a valuable addition to the therapeutic arsenal against FLT3-mutated AML, particularly for patients who develop resistance to first-generation FLT3 inhibitors.

References

Comprehensive Application Notes and Protocols: TTT-3002 Human Plasma Protein Binding Assays for FLT3-Mutant AML Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

FLT3 mutations represent one of the most common genetic alterations in acute myeloid leukemia (AML), with approximately 23% of patients harboring constitutively activating FLT3/ITD mutations that confer poor prognosis [1]. The tyrosine kinase domain point mutations (FLT3/PMs) occur in an additional 7-10% of AML cases, making mutant FLT3 an attractive therapeutic target for tyrosine kinase inhibitors (TKI) in AML treatment [1]. Despite numerous clinical trials testing FLT3 TKIs, therapeutic efficacy has been limited by multiple mechanisms, including inadequate FLT3 inhibition in vivo often related to substantial plasma protein binding that reduces drug bioavailability [1] [2].

TTT-3002 represents a novel FLT3 inhibitor with exceptional potency against FLT3/ITD mutations and a broad spectrum of FLT3 activating point mutations, including the frequently occurring D835 mutations and the problematic F691L gatekeeper mutation that confers resistance to other TKIs [1]. Critically, TTT-3002 demonstrates only moderate plasma protein binding compared to other FLT3 TKIs, which may translate to superior target inhibition in clinical settings [1] [2]. Accurate assessment of TTT-3002 plasma protein binding is therefore essential for predicting in vivo efficacy and optimizing dosing regimens for FLT3-mutant AML patients.

Experimental Principles and Theoretical Framework

Plasma Protein Binding Theory

Plasma protein binding follows the law of mass action, where the interaction between a drug (L) and plasma protein (P) can be described by the equilibrium:

L + P ⇌ LP

The equilibrium dissociation constant (Kd) is defined as Kd = [L][P]/[LP], where lower Kd values indicate tighter binding [3]. At equilibrium, the fraction of drug bound (f) relates to Kd according to the equation:

f = [P]/(Kd + [P])

When 50% of the drug is bound, Kd equals the free protein concentration [3]. For TTT-3002, the relatively weak binding affinity for plasma proteins, particularly α-1-acid glycoprotein (AGP), explains its superior maintenance of inhibitory activity in human plasma compared to other FLT3 inhibitors [2].

Competitive Binding Interactions

The competitive displacement approach utilizes high-affinity binders like mifepristone to displace TKIs from plasma protein binding sites. The competitive relationship can be visualized as:

G AGP AGP TTT3002 TTT3002 AGP->TTT3002  Binds TTT-3002 Mifepristone Mifepristone AGP->Mifepristone  Higher Affinity Free_TTT3002 Free_TTT3002 TTT3002->Free_TTT3002  Displacement

Figure 1: Competitive Displacement of TTT-3002 from AGP Binding Sites. Mifepristone binds AGP with higher affinity, displacing TTT-3002 and increasing free drug concentration.

This mechanism explains how mifepristone co-treatment (10 μM) can restore the IC50 of TTT-3002 from 12 nM with AGP to <0.1 nM, effectively overcoming plasma protein-mediated inhibition [2]. Similar disinhibition occurs for lestaurtinib and midostaurin, though to a lesser extent due to their stronger protein binding characteristics [2].

Methodology and Experimental Protocols

Equilibrium Dialysis Protocol for TTT-3002 Binding Characterization

Equilibrium dialysis is the preferred method for quantifying TTT-3002 plasma protein binding due to its physical simplicity, low cost, and high accuracy [4]. The procedure involves the following steps:

  • Equipment Preparation: Use a multi-well equilibrium dialysis apparatus with semi-permeable membranes (molecular weight cutoff: 12-14 kDa). Pre-soak membranes in dialysis buffer for 30 minutes prior to assembly [4].

  • Sample Preparation: Dilute TTT-3002 in DMSO to create a 100 μM stock solution. Spike this stock into human plasma (preferably from healthy donors and AML patients) to achieve final concentrations ranging from 1 nM to 10 μM. Use phosphate-buffered saline (PBS, pH 7.4) as the buffer compartment solution [1] [2].

  • Dialysis Procedure: Load 200 μL of plasma sample into the donor chamber and 350 μL of PBS into the receiver chamber. Seal the dialysis unit and incubate at 37°C with gentle shaking (50 rpm) for 6 hours to reach equilibrium [4].

  • Sample Collection: Post-incubation, collect 50 μL aliquots from both chambers. Precipitate proteins in plasma samples by adding 100 μL of acetonitrile containing internal standard, vortex for 1 minute, and centrifuge at 15,000 × g for 10 minutes [2].

  • Analysis: Transfer supernatants to HPLC vials and quantify TTT-3002 concentrations using LC-MS/MS with multiple reaction monitoring (MRM). Calculate the fraction unbound (fu) using the formula:

    fu = [Receiver chamber concentration] / [Donor chamber concentration] [2].

Plasma Inhibitory Activity (PIA) Assay

The PIA assay evaluates the functional consequences of plasma protein binding by measuring FLT3 inhibition in cell-based systems:

  • Cell Culture: Maintain FLT3-ITD-dependent MOLM-14 cells in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO2 [1] [2].

  • Plasma Preparation: Collect plasma from healthy donors and AML patients. Incubate TTT-3002 (0.1-100 nM) with 100% human plasma for 1 hour at 37°C [1].

  • Cell Treatment: Add plasma-drug mixtures to MOLM-14 cells (10,000 cells/well in 96-well plates) and incubate for 72 hours [2].

  • Viability Assessment: Measure cell viability using MTT or CellTiter-Glo assays. Calculate percentage inhibition relative to vehicle-treated controls [1].

  • Data Analysis: Generate dose-response curves and determine IC50 values. Compare IC50 values in plasma versus culture medium to assess the impact of plasma protein binding [1] [2].

Competitive Displacement Assay

This assay evaluates the potential of mifepristone to displace TTT-3002 from plasma protein binding sites:

  • Prepare plasma samples containing TTT-3002 (10 nM) with increasing concentrations of mifepristone (0.1-100 μM).
  • Conduct equilibrium dialysis as described in section 3.1.
  • Measure free TTT-3002 concentrations and calculate fold-changes in the free fraction compared to samples without mifepristone [2].

The experimental workflow for comprehensive TTT-3002 protein binding assessment is summarized below:

G SamplePrep Sample Preparation TTT-3002 in human plasma EquilibriumDialysis Equilibrium Dialysis 6h at 37°C SamplePrep->EquilibriumDialysis PIAAssay Plasma Inhibitory Activity MOLM-14 cell viability SamplePrep->PIAAssay CompetitiveAssay Competitive Displacement With mifepristone SamplePrep->CompetitiveAssay Analysis LC-MS/MS Analysis Free fraction calculation EquilibriumDialysis->Analysis DataIntegration Data Integration Report generation PIAAssay->DataIntegration CompetitiveAssay->DataIntegration Analysis->DataIntegration

Figure 2: Comprehensive Workflow for TTT-3002 Plasma Protein Binding Assessment. Three complementary methods provide complete binding characterization.

Data Analysis and Interpretation

Quantitative Protein Binding Parameters

Table 1: Plasma Protein Binding Characteristics of FLT3 Inhibitors

FLT3 Inhibitor Binding Constant (μM⁻¹) Fold Change in IC50 in Plasma Primary Binding Protein Free Fraction in Human Plasma
TTT-3002 1.41 0.33-fold per mg/dL AGP AGP ~65% (predicted)
Lestaurtinib 49.2 11.73-fold per mg/dL AGP AGP <5%
Midostaurin 12.6 3.00-fold per mg/dL AGP AGP ~15%
Sorafenib Not reported Significant (exact fold not reported) Albumin and AGP <10%

Data compiled from [1] [2]

Plasma Inhibitory Activity Assessment

Table 2: Functional Activity of TTT-3002 in Plasma Environments

Assessment Parameter Value in Culture Medium Value in 100% Human Plasma Fold Change Clinical Significance
FLT3/ITD IC50 Picomolar range [1] ~34 nM [2] Minimal Maintains target coverage at clinically achievable concentrations
F691L Mutant IC50 Low nanomolar [1] ~2-3 fold higher than in medium Moderate Potential efficacy against gatekeeper mutation
D835Y Mutant IC50 Low nanomolar [1] ~2-3 fold higher than in medium Moderate Potential efficacy against activation loop mutation
Data Interpretation Guidelines
  • Free Drug Hypothesis: The pharmacologically active fraction of TTT-3002 corresponds to the unbound drug concentration. Calculate the free drug concentration using:

    [Free TTT-3002] = [Total TTT-3002] × fu

    where fu represents the fraction unbound determined from equilibrium dialysis studies [2].

  • Target Engagement Assessment: Compare free TTT-3002 concentrations with cellular IC50 values. For robust FLT3 inhibition, maintain free drug concentrations above the cellular IC50 throughout the dosing interval [1].

  • Cross-Species Comparison: Note that bovine and murine plasma do not demonstrate similar TTT-3002 inhibition as human plasma due to differences in AGP binding characteristics [2]. This has important implications for translating preclinical efficacy to clinical settings.

Technical Considerations and Troubleshooting

Critical Assay Parameters
  • Equilibrium Time: For TTT-3002 with its relatively low protein binding, 6 hours is sufficient to reach equilibrium. Confirm equilibrium by measuring concentrations at both 4 and 6 hours; consistent values indicate equilibrium attainment [3].

  • Ligand Depletion: Maintain TTT-3002 concentrations below plasma protein concentrations to avoid ligand depletion effects. For AGP (typical concentration: 0.5-1.0 mg/mL), keep TTT-3002 concentrations below 10 μM [3].

  • Plasma Quality: Use freshly collected plasma from healthy donors and AML patients. Multiple donors should be screened as AGP concentrations can vary significantly between individuals (normal range: 0.5-1.0 mg/mL) and may be elevated in AML patients due to acute phase response [2].

Troubleshooting Guidance
  • High Variation Between Replicates: Ensure consistent temperature control during dialysis, as small fluctuations significantly impact equilibrium. Use a calibrated thermal shaker and verify temperature uniformity across the dialysis unit [4].

  • Non-Linear Displacement: In competitive assays, if mifepristone displacement shows non-linear patterns, consider potential allosteric effects or multiple binding sites. Conduct full concentration-response curves with mifepristone (0.1-100 μM) to characterize the displacement profile [2].

  • Incomplete Recovery: If TTT-3002 recovery from plasma samples is suboptimal, include a protein precipitation step with acetonitrile (2:1 acetonitrile:plasma ratio) and add a stable isotope-labeled internal standard to correct for matrix effects [2].

Conclusion

Comprehensive assessment of TTT-3002 plasma protein binding is essential for predicting clinical efficacy in FLT3-mutant AML patients. The methodologies described herein enable accurate quantification of TTT-3002 binding parameters and provide insights into potential strategies to overcome protein binding limitations. TTT-3002 demonstrates favorable binding characteristics compared to other FLT3 inhibitors, with only moderate affinity for AGP and minimal loss of potency in human plasma. The integration of equilibrium dialysis, functional plasma inhibitory activity assays, and competitive displacement studies provides a robust framework for optimizing TTT-3002 dosing regimens in clinical trials for FLT3-mutant AML.

References

Comprehensive Application Notes and Protocols for TTT-3002 in FLT3-Mutant AML Research

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a novel, potent indolocarbazole-class FLT3 tyrosine kinase inhibitor with picomolar half-maximal inhibitory concentration (IC₅₀) values against FLT3 internal tandem duplication (FLT3-ITD) and activation loop point mutations (FLT3/PM), demonstrating significant preclinical efficacy in mouse models of acute myeloid leukemia (AML) [1] [2]. These notes provide detailed methodologies for its use in biochemical and cellular assays.

Chemical Preparation and Storage

Proper preparation and storage are critical for maintaining TTT-3002 stability and experimental reproducibility.

Master Stock Solution Preparation

The established method for preparing a concentrated master stock solution of TTT-3002 is as follows [1]:

  • Solvent: 100% dimethyl sulfoxide (DMSO).
  • Stock Concentration: 10 mM.
  • Storage: Aliquot and store at -80°C.
Working Solution and Assay Preparation

To prevent compound precipitation and ensure accurate dosing in biological assays, follow this dilution workflow [1] [3]:

  • Intermediate Dilutions: Perform serial dilutions of the master stock in 100% DMSO to achieve intermediate concentrations.
  • Final Assay Concentration: Dilute the intermediate DMSO solution into the cell culture medium or assay buffer. The final DMSO concentration in cell-based assays should typically be ≤ 0.1% v/v to minimize solvent toxicity and off-target effects [4] [3].
  • Control: Always include a vehicle control containing the same final concentration of DMSO.

> Critical Note: DMSO can have broad and heterogeneous effects on cellular signaling pathways, even at low concentrations (e.g., 0.002% - 0.004%) [4]. Meticulous vehicle controls are essential.

The diagram below illustrates the complete workflow for preparing and using TTT-3002 in experimental assays.

G A 1. Weigh TTT-3002 powder B 2. Dissolve in 100% DMSO A->B C 3. Prepare 10 mM Master Stock B->C D 4. Aliquot & Store at -80°C C->D E 5. Thaw Aliquot for Use D->E F 6. Serial Dilution in DMSO E->F G Prepare Working Stocks F->G H 7. Dilute into Assay Medium G->H I Final DMSO ≤ 0.1% H->I J 8. Apply to Cells/Assay I->J

Key Experimental Protocols

Here are detailed methodologies for key experiments demonstrating TTT-3002's efficacy, as cited in the literature.

Inhibition of FLT3 Autophosphorylation

This protocol assesses the direct target engagement of TTT-3002 by measuring phosphorylation inhibition [1] [2].

  • Cell Lines: Use FLT3-mutant human leukemia cell lines (e.g., MOLM-14, MV4-11).
  • Treatment: Culture cells with a range of TTT-3002 concentrations for 1 hour at 37°C.
  • Lysis and Immunoprecipitation: Lyse cells and perform immunoprecipitation of whole-cell extracts using an anti-FLT3 antibody (e.g., S-18).
  • Analysis: Conduct SDS-PAGE and Western blotting.
  • Detection:
    • Probe for phosphorylated FLT3 using a phosphotyrosine antibody (e.g., 4G10).
    • Re-probe for total FLT3 to confirm equal loading.
    • Detect using fluorescent secondary antibodies and a LI-COR Odyssey imager or similar.
Cell Proliferation and Viability Assays (MTT)

This protocol measures the anti-proliferative and cytotoxic effects of TTT-3002 [1] [5].

  • Cell Seeding: Seed FLT3-dependent cells at a density of 1–2.5 × 10⁵ cells per milliliter in culture medium.
  • Treatment: Add TTT-3002 across a concentration range and incubate for 48–72 hours.
  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent according to the manufacturer's instructions (e.g., Roche Applied Science).
  • Analysis: Measure optical density at 570 nm. Calculate IC₅₀ values using linear regression analysis (e.g., with CalcuSyn software) relative to the DMSO control.
In Vivo Efficacy in Mouse Models

The following protocol has been used to demonstrate TTT-3002 efficacy in vivo [1].

  • Model Establishment: Inject 2 × 10⁶ Ba/F3 cells expressing FLT3/ITD-luciferase via tail vein into BALB/C mice.
  • Treatment Initiation: Start treatment 7 days post-inoculation.
  • Dosing Formulation: Suspend TTT-3002 hydrochloride in 1 mM HCl and briefly sonicate before dosing.
  • Dosage and Route: Administer 6 mg/kg TTT-3002 via oral gavage, twice daily for 2–4 weeks.
  • Disease Monitoring: Monitor tumor burden weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.

Quantitative Profiling of TTT-3002

The table below summarizes key quantitative data on TTT-3002's activity from preclinical studies.

Parameter Value / Result Experimental Context Source
Anti-Proliferation IC₅₀ 490 - 920 pM FLT3/ITD mutant cell lines [1]
FLT3 Autophosphorylation IC₅₀ 100 - 250 pM FLT3/ITD mutant cell lines [1]
In Vivo Oral Dose 6 mg/kg (BID) Mouse xenograft models (Ba/F3-ITD, NHD13/ITD) [1] [2]
Plasma Protein Binding Shift ~9-fold IC₅₀ increase In 50% human plasma vs. 10% FBS [5]
Key Resistance Mutations Targeted FLT3/ITD-D835Y, FLT3/ITD-F691L Overcomes mutations resistant to sorafenib, quizartinib [2]

Critical Considerations for Research Applications

Mechanisms of Action and Resistance

TTT-3002 overcomes a significant limitation of earlier FLT3 inhibitors by maintaining potency against various resistance mutations. The following diagram illustrates its mechanism and key advantages.

G MutantFLT3 Mutant FLT3 (ITD/D835) TTT3002 TTT-3002 Binding MutantFLT3->TTT3002 InhibPhos Inhibition of Autophosphorylation TTT3002->InhibPhos D835Y D835Y Mutation TTT3002->D835Y Potent against F691L F691L Gatekeeper Mutation TTT3002->F691L Potent against Downstream Blocked Downstream Signaling (STAT5, AKT, ERK) InhibPhos->Downstream Apop Apoptosis & Reduced Proliferation Downstream->Apop ResistantMutations Common Resistance Mutations ResistantMutations->D835Y ResistantMutations->F691L

Plasma Protein Binding Consideration

A critical factor for translating in vitro results to clinical efficacy is human plasma protein binding. TTT-3002 is only moderately bound by human plasma proteins compared to other FLT3 TKIs like midostaurin and lestaurtinib, which experience >100-fold IC₅₀ shifts. This characteristic, primarily mediated by Alpha-1-acid glycoprotein (AGP), may contribute to its more favorable in vivo activity profile [2] [5].

References

TTT-3002 cell proliferation MTT assay

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Protocol for Cell Vability

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The core principle involves the reduction of a yellow tetrazolium salt (MTT) to purple, insoluble formazan crystals by metabolically active cells [1] [2]. The amount of formazan produced, quantified by measuring its absorbance, is proportional to the number of viable cells [3].

The table below outlines a generalized, detailed protocol suitable for most cell types, synthesizing steps from several established sources [1] [2] [4].

Step Procedure Key Parameters & Notes
1. Cell Seeding Seed cells in a 96-well plate. For proliferation, use 2,000-5,000 cells/well; for cytotoxicity, use 10,000-50,000 cells/well in culture medium [1]. Include background control (medium only), negative control (cells, no treatment), and positive control (cells with cytotoxic compound).
2. Treatment Incubate cells with experimental compounds (e.g., TTT-3002) for desired duration. Use a CO₂ incubator at 37°C; optimize treatment time (e.g., 24-72 hours) [5].
3. MTT Application Add 10-50 µL of MTT reagent (5 mg/mL stock) to each well. Final MTT concentration should be 0.2-0.5 mg/mL [1] [3]. Use serum-free medium during incubation to prevent background interference [2].
4. Formazan Formation Incubate plate for 3-4 hours at 37°C [1] [4]. Metabolically active cells reduce MTT to insoluble purple formazan crystals.
5. Solubilization Add solubilization solution (e.g., 100-150 µL of SDS-HCl in water or acidified isopropanol) [1] [4]. Solution dissolves formazan crystals. Wrap plate in foil and shake for 15 minutes to ensure full dissolution [2].
6. Absorbance Measurement Measure absorbance with a microplate reader. Primary wavelength: 570 nm. Reference wavelength (for background subtraction): 630-690 nm [1] [3].

TTT-3002 Experimental Data from MTT Assays

TTT-3002 is a potent and orally active tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 35% of acute myeloid leukemia (AML) cases [5]. The following table summarizes its activity as measured by MTT assays in preclinical studies.

Assay Type / Cell Line Result (IC₅₀) Experimental Context & Protocol

| Antiproliferative Activity (MTT Assay) | | Protocol Summary [5] [6]:

  • Cell Line: FLT3/ITD-dependent human leukemia cells (e.g., MV4-11, Molm-14).
  • Seeding Density: 1-2.5 x 10⁵ cells/mL.
  • TTT-3002 Treatment: 24 hours incubation.
  • MTT Assay: Performed per manufacturer's instructions (Roche).
  • Analysis: IC₅₀ calculated by linear regression of absorbance at 570 nm relative to DMSO control. | |   • MV4-11 cells | < 0.25 nM [6] | Measured as a reduction in cell proliferation after 24 hrs. | |   • MOLM-14 cells | 0.49 nM [5] | Measured as a reduction in cell proliferation. | |   • Ba/F3-ITD cells | 0.92 nM [5] | Measured as a reduction in cell proliferation. | | FLT3 Phosphorylation Inhibition | | Protocol Summary [6]:
  • Cell Line: Molm14 and MV4-11 cells.
  • TTT-3002 Treatment: 1-hour incubation at concentrations of 0, 0.25, 0.5, 1, 2 nM.
  • Analysis: FLT3 and phospho-FLT3 (pFLT3) expression analyzed by immunoprecipitation and Western blotting. | |   • MV4-11 & MOLM-14 cells | ~0.2 nM [6] | IC₅₀ for inhibiting FLT3 autophosphorylation. |

Critical Assay Optimization and Troubleshooting

To ensure reliable and reproducible results, consider the following key points:

  • Cell Density and Incubation Time: The assay signal is highly dependent on the number of viable cells and their metabolic activity. The incubation time with MTT is limited because the reagent itself can be cytotoxic to cells over extended periods [3]. A cell titration experiment should be performed to establish a standard curve and ensure the signal is within the linear range [4].
  • Interference and Controls: Chemical interference can be a significant issue. Reducing agents such as ascorbic acid can non-enzymatically reduce MTT, leading to false high signals [3]. Always include control wells containing culture medium with MTT and the test compound (but no cells) to account for this non-cellular reduction [3].
  • Solubilization: Complete dissolution of the formazan crystals is critical for accurate absorbance readings. If crystals remain, gently pipette the solution up and down or extend the shaking time [2].
  • Limitations: The MTT assay is an endpoint assay and does not allow for continuous monitoring of the same cells over time. The formazan product is insoluble, requiring a solubilization step that adds time and complexity compared to newer assays like XTT, which produce a water-soluble formazan [7] [8].

Workflow Diagram: MTT Assay Procedure

The diagram below visualizes the core workflow of the MTT assay.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat cells with compound (e.g., TTT-3002) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Formazan Incubate for formazan formation (3-4h) Add_MTT->Formazan Solubilize Add solubilization solution Formazan->Solubilize Shake Shake plate to dissolve crystals Solubilize->Shake Measure Measure absorbance at 570 nm Shake->Measure Analyze Analyze data Measure->Analyze

Key Conclusions for Researchers

The MTT assay is a robust and widely accepted method for assessing cell viability and compound cytotoxicity. When applied to the study of TTT-3002, the data unequivocally demonstrates its picomolar potency against FLT3-mutant AML cell lines, inhibiting both kinase phosphorylation and cellular proliferation [5] [6]. Its activity against resistance-conferring mutations like FLT3/F691L further highlights its potential as a promising therapeutic agent [9].

For researchers, adhering to optimized protocols, rigorously controlling for interference, and understanding the assay's limitations are paramount for generating high-quality, reliable data in drug development projects.

References

Mechanisms of Resistance to FLT3 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to FLT3 inhibitors like TTT-3002 can be categorized into several mechanisms. The table below outlines the primary types and the specific profile of TTT-3002.

Mechanism of Resistance Description TTT-3002's Activity Profile
Secondary FLT3 Mutations Point mutations in the FLT3 kinase domain (e.g., F691L, D835Y, N676K) that impair drug binding [1] [2] [3]. Active against a broad spectrum, including F691L (gatekeeper), D835Y, and N676K mutations [1] [4] [5]. Shows a >1000-fold potency advantage over other TKIs for F691L in some models [1].
Plasma Protein Binding Binding of the drug to proteins like Alpha-1-acid glycoprotein (AGP) in human plasma, reducing free drug available to reach cellular targets [1] [6] [7]. Moderately affected. While still inhibited by human plasma, it shows significantly less protein binding (9-fold IC50 shift) than midostaurin or lestaurtinib (>100-fold shift) [6].
Bone Marrow Microenvironment Protection Soluble/stromal factors (e.g., FGF2, FLT3 ligand) in the bone marrow niche activate bypass survival pathways (e.g., MAPK) [2]. Preclinical data shows efficacy in reducing bone marrow tumor burden in mouse models [1] [5]. Combinatorial strategies may be needed to fully overcome stromal protection.
Activation of Bypass Pathways Mutations in parallel signaling pathways, such as the Ras/MAPK pathway, can provide alternative survival signals, rendering FLT3 inhibition ineffective [2] [8]. This is a non-FLT3 specific mechanism. Resistance is not linked to TTT-3002's structure but to broader clonal evolution, requiring alternative therapeutic strategies [8].

Troubleshooting Experimental Issues

For researchers encountering potential resistance in their models, the following experimental approaches are recommended.

FAQ: My TTT-3002 experiment shows reduced potency in my primary patient sample. What should I check?
  • Confirm FLT3 Mutation Status: At relapse, re-sequence the FLT3 gene to check for the emergence of novel, secondary mutations. While TTT-3002 is active against many common resistance mutations, it has shown reduced potency against the G697R mutation in vitro (IC50 = 11 nM) [4].
  • Account for Plasma Protein Binding: The inhibitory effect of human plasma proteins is a major cause of discrepant results between standard culture conditions (e.g., with FBS) and clinical efficacy [6].
    • Experimental Protocol - Modified Plasma Inhibitory Assay (PIA):
      • Purpose: To simulate the in vivo effect of plasma protein binding on TTT-3002 activity.
      • Method: Culture FLT3-ITD mutant cells (e.g., MOLM-14) with a range of TTT-3002 concentrations in the presence of either:
        • Standard culture medium (e.g., with 10% FBS as a control).
        • Test medium with 50% fresh human plasma from healthy donors or a physiologically relevant concentration (e.g., 1 mg/mL) of purified human Alpha-1-acid glycoprotein (AGP) [6].
      • Assay Endpoints: After 48 hours, measure cell viability using an MTT assay or similar. After 24 hours, assay for apoptosis (Annexin V staining) and analyze FLT3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) via Western blot [6].
      • Expected Outcome: A rightward shift in the IC50 curve in the presence of human plasma/AGP indicates protein-binding-related inhibition.
  • Investigate Bypass Pathways: If FLT3 is fully inhibited but cells survive, perform genomic profiling (e.g., NGS) to look for mutations in Ras/MAPK pathway genes (NRAS, KRAS, etc.) or other parallel signaling nodes [2] [8].
FAQ: How can I overcome plasma protein inhibition of TTT-3002 in experiments?

Research suggests a combinatorial approach to displace TTT-3002 from plasma proteins.

  • Strategy: Co-treatment with a drug that has higher affinity for AGP.
  • Candidate Drug: Mifepristone has been shown to bind AGP more strongly than staurosporine-derived TKIs like TTT-3002 [7].
  • Experimental Protocol:
    • Repeat the Modified PIA in the presence of 50% human plasma or AGP.
    • Add a fixed concentration of Mifepristone (e.g., 10 µM) alongside the TTT-3002 dose response.
    • Expected Outcome: Co-treatment should restore the IC50 of TTT-3002 to a level closer to that observed in standard culture conditions, demonstrating "disinhibition" [7].

The following diagram illustrates the decision-making workflow for troubleshooting resistance.

G Start Observed Resistance to TTT-3002 Seq Re-sequence FLT3 in patient sample Start->Seq NGS Perform NGS for bypass pathway mutations Seq->NGS Mech1 Secondary FLT3 Mutation? Seq->Mech1 Check for known & novel mutations PIA Perform Modified Plasma Inhibitory Assay (PIA) Mech2 Plasma Protein Binding Issue? PIA->Mech2 Mech3 Bypass Pathway Activation? NGS->Mech3 Mech1->PIA Yes Act1 TTT-3002 is likely effective. Investigate other causes. Mech1->Act1 No Mech2->Act1 No Act2 Test combinatorial approach with Mifepristone Mech2->Act2 Yes Mech3->Act1 No Act3 Target bypass pathway (e.g., MEK inhibitors) or use combination therapy Mech3->Act3 Yes

References

Understanding Protein Binding Interference with TTT-3002

Author: Smolecule Technical Support Team. Date: February 2026

What is protein binding interference and why is it a problem for FLT3 inhibitors?

In the context of FLT3 inhibitors, protein binding interference refers to the phenomenon where a drug binds to proteins in the blood plasma (such as albumin), reducing the fraction of "free" drug available to reach and inhibit its target, the FLT3 kinase. This can drastically reduce the drug's efficacy in patients, even if it is highly potent in laboratory assays conducted with low protein concentrations [1].

A key example is the FLT3 inhibitor lestaurtinib (CEP-701). While its IC50 is 2-3 nM in standard cell culture media, this value shifted to 700 nM in 100% human plasma due to extensive protein binding, which was a major factor in its failure to achieve widespread FLT3 inhibition in a Phase 3 clinical trial [1].

How does TTT-3002 overcome this limitation?

Research indicates that TTT-3002 is only moderately protein bound compared to several other tyrosine kinase inhibitors (TKIs) that were in clinical trials. Studies using human plasma from both healthy donors and AML patients showed that this characteristic allows TTT-3002 to maintain its potent inhibitory activity in a physiologically relevant environment [1] [2].

The data suggests that the moderate protein binding of TTT-3002 helps it overcome a key limitation that has hampered the clinical success of other FLT3 inhibitors, contributing to its promising preclinical profile [1].

Experimental Data on TTT-3002 Potency and Binding

The table below summarizes key quantitative data that demonstrates the activity of TTT-3002 against various FLT3 mutations and its performance in plasma.

Assessment Parameter Experimental Context Key Finding
FLT3/ITD Phosphorylation Inhibition In vitro kinase assays Picomolar IC50 values (most potent FLT3 inhibitor discovered at the time) [1]
Activity Against FLT3 Point Mutations Proliferation assays using mutant cell lines Active against a broad spectrum of activating point mutations (e.g., D835) and resistance mutations (e.g., F691L) [1]
Activity in Human Plasma Plasma Inhibitory Activity (PIA) assay Maintained activity against FLT3-ITD and FLT3-TKD mutants in plasma from healthy donors and AML patients [1]
Activity Against Resistant Samples Ex vivo treatment of primary AML blasts Maintained activity against relapsed AML patient samples resistant to sorafenib and AC220 (quizartinib) [1]

Protocol: Assessing Protein Binding & Target Inhibition

This protocol outlines a key method for evaluating the effectiveness of TTT-3002 in a protein-rich environment, using the Plasma Inhibitory Activity (PIA) assay as a reference.

Objective: To determine the potency of TTT-3002 against FLT3 phosphorylation in the context of 100% human plasma and compare it to other inhibitors.

Materials and Reagents:

  • TTT-3002 and comparator FLT3 inhibitors (e.g., CEP-701, sorafenib, AC220)
  • Human plasma (from healthy donors or AML patients)
  • FLT3-ITD mutant cell line (e.g., MV4-11)
  • Phospho-specific FLT3 antibody (e.g., anti-phospho-FLT3) for Western blot or flow cytometry
  • Cell culture media (e.g., RPMI)
  • DMSO (vehicle control)

Procedure:

  • Preparation of Drug-Plasma Mixtures: Serially dilute TTT-3002 and other inhibitors in 100% human plasma. Include a vehicle control (DMSO in plasma).
  • Cell Incubation: Aliquot the drug-plasma mixtures. Add FLT3-ITD mutant cells and incubate for a predetermined period (e.g., 1-2 hours) at 37°C.
  • Cell Lysis and Analysis: After incubation, pellet the cells and lyse them.
    • Perform immunoprecipitation of FLT3 from the whole cell lysates.
    • Conduct SDS-PAGE and Western blotting to detect levels of phospho-FLT3 and total FLT3.
  • Data Quantification: Quantify the band intensity from Western blots to generate dose-response curves and calculate the IC50 value—the concentration of drug that causes a 50% reduction in FLT3 phosphorylation—in the plasma environment [1].

Troubleshooting Tip: A significant rightward shift in the IC50 value in plasma compared to standard culture media (which typically contains 10% FBS) indicates substantial protein binding interference. A minimal shift is desirable and indicates a compound like TTT-3002 is less affected.

FAQ on TTT-3002 Mechanisms

What makes TTT-3002 a promising FLT3 inhibitor despite other drugs failing?

TTT-3002 addresses multiple failure mechanisms of earlier FLT3 TKIs simultaneously:

  • Overcomes Protein Binding: Its moderate plasma protein binding ensures more free drug is available for target engagement in patients [1].
  • Broad Mutant Coverage: It is active against a wide range of common FLT3 activation loop mutations (like D835) that confer resistance to first-generation inhibitors like sorafenib and quizartinib [1].
  • Targets Gatekeeper Mutation: It retains potent activity against the challenging F691L gatekeeper mutation, a common resistance mechanism that also confers resistance to other next-generation inhibitors like crenolanib [1].

FLT3-ITD Signaling & TTT-3002 Inhibition Pathway

The following diagram illustrates the FLT3-ITD driven signaling pathway and the points where TTT-3002 exerts its inhibitory effect.

G FLT3ITD FLT3-ITD Mutation ProSurvival Proliferation & Survival (Downstream Pathways) FLT3ITD->ProSurvival Constitutive Activation DrugBinding Protein Binding (e.g., Albumin) TTT3002 TTT3002 DrugBinding->TTT3002 Sequesters Drug FreeDrug Free TTT-3002 FreeDrug->FLT3ITD Potent Inhibition TTT3002->FreeDrug Moderate Binding

References

Toxicity Profile on Normal Hematopoietic Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings regarding the effect of TTT-3002 on normal hematopoietic cells.

Experimental Model Findings on Normal Hematopoietic Cells Citation
Normal bone marrow mononuclear cells & CD34+ progenitors from healthy donors Minimal toxicity at biochemically relevant doses [1]
Normal bone marrow cells from healthy donors Not affected by TTT-3002 [2]
Normal hematopoietic stem/progenitor cells from healthy blood and bone marrow Minimal toxicity demonstrated [1] [3]

Researchers concluded that TTT-3002 is cytotoxic to leukemic blasts isolated from FLT3/ITD-expressing AML patients while displaying minimal toxicity to normal hematopoietic stem/progenitor cells from healthy donors, making it a promising candidate for further development [1] [3].

Experimental Protocols for Assessing Hematopoietic Toxicity

Here are detailed methodologies from the cited literature that you can adapt for your own experiments to evaluate the selectivity and toxicity of FLT3 inhibitors.

Protocol 1: Primary Cell Isolation and Toxicity Assay

This method is used to compare the drug's effects on patient-derived leukemic cells versus normal healthy cells [1].

  • Step 1: Sample Collection. Human AML and normal bone marrow (BM) samples are collected under an institutionally approved protocol with informed patient consent. Mononuclear cells are isolated by Ficoll centrifugation and cryopreserved until use.
  • Step 2: CD34+ Cell Isolation. CD34+ stem/progenitor cells are isolated from human cord blood using a CD34 MicroBead Kit (e.g., from Miltenyi Biotech) following the manufacturer's instructions.
  • Step 3: Cell Culture and Treatment. Freshly thawed primary mononuclear cells or isolated CD34+ cells are cultured in the presence or absence of the inhibitor (TTT-3002).
  • Step 4: Assessment of Viability and Toxicity.
    • CFU (Colony-Forming Unit) Assay: Plate cells at a density of 5 x 10² to 2 x 10⁴ cells/mL in methylcellulose (e.g., MethoCult H4230 or M3434). Incubate at 37°C and count colonies (e.g., burst-forming unit erythroid, CFU-granulocyte-macrophage) 7 to 14 days after plating. A significant reduction in colony numbers in treated groups indicates toxicity to progenitors.
    • Cytotoxicity Assay: Use the Trypan blue exclusion assay to measure viable cell counts every 24 hours. Alternatively, employ the MTT assay to measure cell proliferation and metabolic activity, calculating IC50 values relative to a DMSO control.
Protocol 2: In Vivo Transplantation Model

This protocol assesses the compound's efficacy and toxicity in a live animal model, providing a systems-level view of its effects [1] [4].

  • Step 1: Engraftment. For engraftment, inject 2 x 10⁶ luciferase-expressing FLT3/ITD mutant cells (e.g., Ba/F3-ITD Luc) via tail vein into recipient mice (Day 0).
  • Step 2: Drug Treatment. After confirming engraftment (e.g., on day 7 via bioluminescence imaging), begin treatment. Prepare TTT-3002 hydrochloride by suspending it in 1 mM HCl and brief sonication 1 hour prior to dosing. Administer via oral gavage (e.g., 6 mg/kg) twice daily for 2-4 weeks.
  • Step 3: Monitoring Tumor Burden and Toxicity.
    • Tumor Burden: Monitor weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
    • Hematological Toxicity:
      • Perform complete peripheral blood counts every 2 weeks.
      • For histopathologic analysis, isolate bone marrow from femur, tibia, hips, and spine. Prepare cytospin preparations and stain with Wright-Giemsa stain to examine cellularity and differentiation.
      • Isolate BM cells by crushing and stain with antibodies for flow cytometry analysis (e.g., using anti-mouse CD135-PE to analyze hematopoietic stem/progenitor populations).

The experimental workflow for these combined approaches can be visualized as follows:

G start Experimental Setup proto1 Protocol 1: In Vitro Primary Cell Assay start->proto1 proto2 Protocol 2: In Vivo Transplantation Model start->proto2 p1_step1 1. Isolate primary cells (Ficoll centrifugation, CD34+ beads) proto1->p1_step1 p2_step1 1. Engraft mice with FLT3/ITD mutant cells proto2->p2_step1 p1_step2 2. Culture & treat cells with TTT-3002 p1_step1->p1_step2 p1_step3 3. Assess toxicity (CFU assay, MTT assay, Trypan blue) p1_step2->p1_step3 result Result: Selective Toxicity to Leukemic Cells, Minimal Effect on Normal HSCs p1_step3->result p2_step2 2. Administer TTT-3002 (Oral gavage, 6 mg/kg, BID) p2_step1->p2_step2 p2_step3 3. Monitor outcomes (Bioluminescence, Blood counts, FACS, Histology) p2_step2->p2_step3 p2_step3->result

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind TTT-3002's selective toxicity? While the exact mechanism is an area of ongoing research, its high potency and specificity for mutant FLT3 receptors are key. TTT-3002 is a very potent inhibitor that targets the constitutively active FLT3 signaling pathway, which is essential for the survival and proliferation of leukemic cells but not for healthy cells [1] [2]. Furthermore, studies indicate that TTT-3002 is only moderately bound by human plasma proteins compared to some other TKIs. This means a higher proportion of the administered drug remains free and active, potentially allowing effective FLT3 inhibition at lower, less toxic doses [4] [3].

Q2: How does TTT-3002 compare to other FLT3 inhibitors regarding hematological toxicity? Preclinical data suggests an advantage. For example, the drug lestaurtinib (CEP-701) showed high plasma protein binding, drastically reducing its free, active concentration in the blood and contributing to its failure in a phase 3 trial [4]. In contrast, TTT-3002's moderate protein binding and high potency are hypothesized to enable more effective target inhibition with less off-target impact on normal blood-forming cells [4] [3]. However, direct head-to-head clinical comparisons are not available as TTT-3002 remains in preclinical development.

Q3: What are the critical controls for in vitro hematopoietic toxicity assays? It is crucial to include:

  • Healthy donor cells: Use normal bone marrow mononuclear cells or isolated CD34+ progenitors from multiple healthy donors as a baseline.
  • DMSO vehicle control: Treat cells with the solvent (e.g., 0.1% DMSO) used to dissolve the inhibitor.
  • Cytotoxic positive control: Use a known cytotoxic agent (e.g., a high concentration of a non-selective kinase inhibitor) to confirm assay sensitivity.
  • FLT3-mutant positive control: Include FLT3/ITD-mutant cell lines (e.g., MV4-11) to verify the drug's activity in the same experimental system.

References

TTT-3002 & Cremophor EL: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data and specific formulations for TTT-3002 and Cremophor EL from the research literature.

Aspect Reported Data / Methodology Citation / Source
TTT-3002 In Vivo Formulation 6 mg/kg TTT-3002 HCl suspended in 1 mM HCl, sonicated 1 hour pre-dosing, administered via oral gavage [1]. Le et al., Blood 2014 [1].
Control Compound Formulation (Sorafenib) 10 mg/kg sorafenib suspended in 30% (w/v) Cremophor EL, 30% (w/v) PEG 400, 10% absolute ethanol, and 10% glucose [1]. Le et al., Blood 2014 [1].
Cremophor EL Vehicle for IV/PO Dosing Ethanol/Cremophor EL/water mixture (10:5:85, % v/v/v) administered at a standard dose volume of 5 mL/kg [2]. Vijaya Bhaskar et al., J Anal Bioanal Tech 2013 [2].
Cremophor EL Plasma Concentration Up to 0.50-1.0 mg/mL in initial plasma samples post-IV administration, causing significant ion suppression in LC-MS/MS [2]. Vijaya Bhaskar et al., J Anal Bioanal Tech 2013 [2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for suspending TTT-3002 in animal studies? While a direct formulation for TTT-3002 in Cremophor EL is not published, the original study used a simple suspension in 1 mM HCl [1]. For poorly water-soluble compounds like TTT-3002, a common approach is a vehicle containing Cremophor EL. A standard, well-tolerated mixture for oral (PO) or intravenous (IV) administration is Ethanol/Cremophor EL/water (10:5:85, % v/v/v) [2].

Q2: How does Cremophor EL interfere with bioanalysis, and how can I mitigate this? Cremophor EL causes significant ion suppression in Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS), especially in electrospray ionization (ESI) mode. This can lead to underestimating drug concentrations [2].

  • Problem: Plasma concentrations of CrEL >0.5 mg/mL can cause 2 to 10-fold signal suppression [2].
  • Solutions:
    • Sample Preparation: Use Liquid-Liquid Extraction (LLE) with hexane or tert-butyl methyl ether (TBME) to effectively remove CrEL from samples [2].
    • Ionization Method: Switch from ESI to Atmospheric Pressure Chemical Ionisation (APCI), which is largely free from suppression effects caused by CrEL [2].
    • Chromatography: Optimize LC gradients to achieve better separation of the analyte from CrEL oligomers.

Q3: What are the critical non-clinical safety concerns associated with Cremophor EL? Cremophor EL is not a biologically inert substance. Be aware of its potential effects, which can complicate the interpretation of study results [3]:

  • Hypersensitivity Reactions: It can cause severe anaphylactoid reactions.
  • Cytotoxicity: It can decrease cell viability and increase epithelial cell death in vitro, particularly at concentrations of 10-50 mg/mL over 24 hours.
  • Haematological Effects: It can cause aggregation of erythrocytes and hyperlipidaemia.
  • Neurotoxicity: Its use is associated with peripheral neuropathy.
  • Pharmacokinetic Effects: It can alter the disposition of co-administered drugs by forming micelles that change the unbound drug concentration [3].

Troubleshooting Guides

Issue: Inconsistent PK results or low analyte recovery in LC-MS/MS analysis.

  • Possible Cause: Ion suppression from Cremophor EL in the dosing vehicle [2].
  • Steps for Resolution:
    • Confirm Interference: Analyze a blank plasma sample from a dosed animal (without the drug) to check for the presence of CrEL.
    • Revise Sample Prep: Implement LLE as a sample clean-up step. Using TBME or hexane can effectively remove CrEL and reduce matrix effects [2].
    • Modify LC-MS Method: If LLE is insufficient, switch your ionization source from ESI to APCI for a more robust analysis in the presence of CrEL [2].

Issue: Poor solubility or precipitation of TTT-3002 in the vehicle.

  • Possible Cause: The compound may not be fully solubilized, or the vehicle may be inappropriate.
  • Steps for Resolution:
    • Follow Proven Protocol: For initial studies, use the published suspension method for TTT-3002 in 1 mM HCl [1].
    • Use Standard Vehicle: If a solubilizing agent is necessary, prepare the standard Ethanol/Cremophor EL/water (10:5:85) vehicle [2]. Ensure the compound is added to the organic phase (Ethanol/CrEL) first before dilution with the aqueous phase.
    • Sonication: Briefly sonicate the final suspension to ensure homogeneity immediately before dosing.

Experimental Workflow: Formulating with Cremophor EL

The diagram below outlines the key decision points and steps for formulating a drug like TTT-3002 using Cremophor EL, and the subsequent bioanalytical considerations.

G Start Start: Formulate Drug Soluble Is drug sufficiently soluble in simple aqueous solution? Start->Soluble UseSimple Use simple solution/suspension (e.g., 1 mM HCl for TTT-3002) Soluble->UseSimple Yes UseCrEL Use Cremophor EL-based vehicle Soluble->UseCrEL No Administer Administer to model system (e.g., oral gavage in mice) UseSimple->Administer PrepareVehicle Prepare standard vehicle: Ethanol (10%) + CrEL (5%) + Water (85%) UseCrEL->PrepareVehicle PrepareVehicle->Administer Analyze Proceed to Bioanalysis Administer->Analyze CheckInterference Check for CrEL interference in analytical assay Analyze->CheckInterference Mitigate Mitigate interference: - Use LLE (Hexane/TBME) - Switch to APCI-MS CheckInterference->Mitigate Interference detected Proceed Proceed with accurate quantification CheckInterference->Proceed No interference Mitigate->Proceed

Critical Notes on Cremophor EL

When designing your experiments, it is crucial to remember that Cremophor EL is pharmacologically active and not an inert excipient.

  • Toxicity Profile: Its use has been linked to severe anaphylactoid hypersensitivity reactions, abnormal lipoprotein patterns, aggregation of erythrocytes, and peripheral neuropathy [3].
  • Impact on Results: The vehicle itself can induce cytotoxicity and affect cell membrane integrity in vitro [3]. Furthermore, it can alter the pharmacokinetics of the active drug by forming micelles, potentially changing the free drug concentration and tissue distribution [3].
  • Recommendation: Always include appropriate vehicle control groups in your studies. If significant toxicity or unexpected PK is observed, consider that the vehicle may be a contributing factor.

References

TTT-3002 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 Technical Support Guide

FAQ 1: What are the known properties of TTT-3002? TTT-3002 is a novel, highly potent FLT3 tyrosine kinase inhibitor (TKI). Its key characteristics from preclinical studies are summarized below [1].

Property Description
Target FLT3 (FMS-like tyrosine kinase-3)
Primary Indication Acute Myeloid Leukemia (AML) with FLT3 mutations (ITD and point mutations)
Key Advantage Overcomes resistance to other FLT3 inhibitors (e.g., Sorafenib, AC220), including the F691L gatekeeper mutation
Protein Binding Moderate human plasma protein binding (maintains potency better than some other TKIs like CEP-701)
Handling Note Supplied as TTT-3002 hydrochloride salt for in vivo studies

FAQ 2: What are the specified storage conditions for TTT-3002? The search results do not disclose the manufacturer's recommended storage conditions for TTT-3002. As a small molecule drug candidate, its stability is influenced by temperature, light, humidity, and the solvent it is dissolved in.

FAQ 3: How should I handle TTT-3002 if no manufacturer data is available? In the absence of specific data, you should adhere to the best practices for handling small molecule inhibitors. The following protocol outlines the general handling and a procedure to establish your own storage conditions.


Experimental Protocol: Determining Stock Solution Stability

This protocol provides a methodology to establish the stability of your TTT-3002 stock solutions under different storage conditions.

1. Principle The stability of TTT-3002 will be assessed by comparing the potency of aliquots stored under different conditions against a freshly prepared standard. A significant loss of potency in cell-based assays will indicate compound degradation.

2. Materials

  • TTT-3002 powder
  • High-Grade Dimethyl Sulfoxide (DMSO)
  • Cryogenic vials
  • -20°C non-frost-free freezer
  • -80°C freezer
  • Cell line expressing a relevant FLT3 mutation (e.g., Ba/F3-FLT3/ITD, MV4-11)
  • Cell culture reagents
  • Phospho-FLT3 (Tyr591) Antibody for Western Blot (optional)

3. Workflow for Stock Solution Stability Testing

The following diagram illustrates the experimental workflow to test the stability of TTT-3002 stock solutions.

cluster_storage Storage Conditions Start Prepare TTT-3002 Master Stock (10 mM in DMSO) Aliquoting Aliquot into cryogenic vials Start->Aliquoting Storage Store Aliquots Under Conditions Aliquoting->Storage Testing Monthly Potency Testing Storage->Testing Cond1 Condition A: -80°C, wrapped in foil Storage->Cond1 Cond2 Condition B: -20°C, frost-free freezer Storage->Cond2 Cond3 Condition C: -20°C, non-frost-free freezer Storage->Cond3 Cond4 Condition D: 4°C, for 1 week (short-term) Storage->Cond4

4. Procedure

  • Preparation of Master Stock: In a controlled, low-humidity environment, dissolve TTT-3002 powder in high-quality, anhydrous DMSO to create a 10 mM master stock solution.
  • Aliquoting: Immediately aliquot the master stock into small, single-use cryogenic vials to prevent repeated freeze-thaw cycles.
  • Storage Conditions: Store the aliquots under the following conditions:
    • Primary Long-Term Storage: -80°C in a non-frost-free freezer, protected from light.
    • Working Stock: -20°C in a non-frost-free freezer, protected from light (for use within 1-2 months).
    • Stability Testing: Also store test aliquots in less ideal conditions (e.g., -20°C frost-free freezer, 4°C) to profile degradation.
  • Stability Testing:
    • Monthly Potency Assay: Thaw a test aliquot from each storage condition and a freshly prepared control. Dilute the compound in culture medium to the desired working concentration (e.g., 1-10 nM).
    • Cell-Based Assay: Treat your FLT3-mutant cell line (e.g., MV4-11) with the compound dilutions for 1-2 hours. Assess inhibition of FLT3 signaling via:
      • Viability Assay: Measure IC50 values using a cell viability assay (e.g., MTT, CellTiter-Glo). A rightward shift in the IC50 curve indicates loss of potency.
      • Western Blot: Analyze cell lysates for phospho-FLT3 (Tyr591) and total FLT3. Increased p-FLT3 signal suggests compound degradation.
  • Data Interpretation: Compare the results from stored aliquots to the fresh control. The storage condition that shows no significant change in IC50 or p-FLT3 inhibition over at least 3-6 months can be considered stable for your purposes.

Troubleshooting Guide

Issue Possible Cause Solution
Loss of potency Compound degradation due to inappropriate storage, moisture, or frequent freeze-thaw cycles. Ensure single-use aliquots, use anhydrous DMSO, and store at -80°C. Verify freezer temperature stability.
Precipitation in stock solution The solution has exceeded its solubility limit or has been stored too cold. Warm the vial to room temperature and vortex. If precipitate remains, sonicate briefly.
High background in cell assays Solvent (DMSO) toxicity from improper dilution. Ensure the final DMSO concentration is ≤0.1% in cell culture. Always pre-dilute the stock in medium.

Key Recommendations

  • Default Storage: Until specific data is available, store TTT-3002 powder and stock solutions at -80°C in a non-frost-free freezer, protected from light (e.g., wrapped in foil).
  • Avoid Frost-Free Freezers: The defrost cycles in these freezers cause temperature fluctuations that can degrade the compound.
  • Master Stock Solution: For long-term stability, refer to the general guidance for small molecules in the table below.
Form Recommended Storage Beyond-Use Date (Conservative Estimate)
Powder -20°C or -80°C, desiccated, protected from light Manufacturer's expiry date
Stock Solution (100% DMSO) -80°C in single-use aliquots 6 months (stability should be verified)

References

TTT-3002 off-target effects kinase profiling

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 Profile & Known Off-Targets

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its primary targets and the available data on its selectivity.

Aspect Details
Primary Target & Potency FLT3 (FMS-like tyrosine kinase 3); inhibits autophosphorylation in FLT3/ITD mutant cell lines with an IC₅₀ of 100-250 pM [1] [2].
Other Key Targets LRRK2 (leucine-rich repeat kinase 2); inhibits wild-type and mutant forms with IC₅₀ values of 0.7-1.2 nM [3].
Selectivity Profile Profiled against 140 kinases [3]. At 1 nM, it showed good selectivity, inhibiting only a few kinases to >70%. Selectivity decreases significantly at higher concentrations (above 10 and 100 nM) [3].

Experimental Protocol: Kinase Selectivity Profiling

The most detailed information on off-target effects comes from a broad kinase profiling assay [3]. Here is a generalized methodology you can adapt:

  • 1. Assay Type: In vitro kinase activity assay.
  • 2. Kinase Panel: A diverse panel of 140 protein kinases to cover multiple families.
  • 3. Key Reagents:
    • Purified kinase enzymes.
    • TTT-3002 (dissolved in DMSO, with a final concentration of 0.1% DMSO in all reactions).
    • Appropriate substrate for each kinase (e.g., the peptide substrate "LRRKtide" for LRRK2).
    • ATP (at the Km concentration for each kinase).
    • Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotropic [γ-³²P]ATP).
  • 4. Procedure:
    • Incubate each kinase with a range of TTT-3002 concentrations (e.g., from 1 nM to 1000 nM) in a reaction buffer.
    • Start the reaction by adding a mixture of ATP and the specific substrate.
    • Allow the phosphorylation reaction to proceed for a predetermined time.
    • Stop the reaction and measure the amount of phosphorylated substrate produced.
  • 5. Data Analysis:
    • Calculate the percentage of kinase activity remaining for each TTT-3002 concentration relative to a vehicle (DMSO) control.
    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for each kinase.
    • A kinase is typically considered a potential off-target if the IC₅₀ is within a certain range (e.g., within 10- to 100-fold) of the IC₅₀ for the primary target.

This experimental workflow can be visualized as follows:

Start Start Kinase Profiling Prep Prepare Kinase Panel (140 kinases) Start->Prep Reaction Set Up Kinase Reaction (Kinase + TTT-3002 + ATP/Substrate) Prep->Reaction Inhibitor Prepare TTT-3002 Dose Series Inhibitor->Reaction Measure Measure Phosphorylation Reaction->Measure Analyze Analyze Data & Calculate IC₅₀ Measure->Analyze Result Identify Off-targets (IC₅₀ < 10-100x primary target IC₅₀) Analyze->Result

Troubleshooting Guide & FAQs

FAQ: The activity of TTT-3002 seems much lower in my cellular assays than in biochemical kinase assays. Why?

Answer: This is a common issue that may be related to plasma protein binding [4]. Alpha-1-acid glycoprotein (AGP) in human plasma can bind and sequester certain TKIs, including staurosporine-derived inhibitors, significantly reducing their effective concentration and activity in cell-based systems [4].

  • Recommended Action:
    • Perform a Modified Plasma Inhibitory Assay (PIA): Culture your target cells in the presence of 50% human plasma (from healthy donors) or a physiologically equivalent concentration of purified human AGP (1 mg/mL) alongside your standard culture conditions (e.g., 10% FBS) [4].
    • Measure the IC₅₀ Shift: Determine the inhibitory concentration (IC₅₀) of TTT-3002 for a relevant endpoint (e.g., cell proliferation, FLT3 autophosphorylation) under both conditions. A significant increase (shift) in IC₅₀ in the presence of human plasma/AGP confirms this issue [4].
    • Potential Solution: Research suggests that co-treatment with drugs that have higher affinity for AGP, such as mifepristone, can displace the TKI and restore its antileukemic activity [4].

FAQ: The kinase profiling data suggests selectivity is concentration-dependent. How should I interpret this for my experiments?

Answer: This is a critical observation from the literature [3]. TTT-3002 shows high selectivity at 1 nM but inhibits a wider range of kinases at concentrations above 10 nM.

  • Recommended Action:
    • Use the lowest effective concentration of TTT-3002 in your cellular and in vivo experiments to minimize off-target effects.
    • When interpreting results, especially from experiments using higher concentrations (>>10 nM), always consider the potential contribution of off-target kinases identified in the broad profiling screen.
    • Use targeted genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotypic effects are truly due to inhibition of your primary target (FLT3 or LRRK2) and not an off-target kinase.

Signaling Pathways & Experimental Workflows

To further aid in your experimental design and interpretation, here is a diagram illustrating the core signaling pathway targeted by TTT-3002 in the context of FLT3-mutant AML, which is its primary researched application.

FLT3_ITD FLT3/ITD Mutation Downstream Downstream Signaling FLT3_ITD->Downstream Constitutive Activation TTT3002 TTT-3002 Inhibition TTT3002->FLT3_ITD Potent Inhibition Outcomes Proliferation ↑ Survival ↑ Differentiation Block Downstream->Outcomes Stimulates

References

TTT-3002 plasma concentration monitoring

Author: Smolecule Technical Support Team. Date: February 2026

About TTT-3002

TTT-3002 is a novel, highly potent tyrosine kinase inhibitor (TKI) discovered as a potential treatment for Acute Myeloid Leukemia (AML) that harbors FLT3 mutations, such as the Internal Tandem Duplication (ITD) or various point mutations (e.g., D835Y) [1] [2].

The quantitative data from these preclinical studies is summarized in the table below.

Parameter Description / Value Context / Cell Line
Molecular Weight 465 g/mol [1] Small molecule of the indolocarbazole class.
Target FLT3 (FMS-like tyrosine kinase-3) [1] Receptor tyrosine kinase.
IC₅₀ (Autophosphorylation) 100 - 250 pM (picomolar) [1] Inhibition of FLT3 autophosphorylation in human FLT3/ITD mutant cell lines.
IC₅₀ (Proliferation) 490 - 920 pM [1] Inhibition of cell proliferation in human FLT3/ITD mutant cell lines.
In Vivo Efficacy (Mouse Models) 6 mg/kg, twice daily [1] Administered via oral gavage; significantly improved survival and reduced tumor burden.
Protein Binding Moderate [2] Less bound to proteins like human serum albumin compared to other TKIs, suggesting more drug is freely active.
Key Advantage Active against mutations that confer resistance to other FLT3 inhibitors (e.g., F691L "gatekeeper" mutation) [2] May overcome a common mechanism of drug resistance in AML.

Principles of Plasma Concentration Monitoring

For any drug, monitoring its plasma concentration over time is crucial for understanding its pharmacokinetics (PK)—Absorption, Distribution, Metabolism, and Excretion. The following workflow outlines the general process for establishing a PK profile [3].

Start Start PK Study Dosing Administer Drug (Dose, Route, Frequency) Start->Dosing Sampling Collect Plasma Samples at Multiple Time Points Dosing->Sampling Analysis Analyze Samples (Bioanalytical Method) Sampling->Analysis Data Generate Concentration-Time Data Analysis->Data Modeling Model PK Parameters (Cmax, Tmax, AUC, Half-life) Data->Modeling

The primary output of this process is a Plasma Concentration-Time Curve. Key pharmacokinetic parameters derived from this curve are essential for dose optimization [3].

Cp Plasma Concentration-Time Curve        Key PK Parameters:        - Cmax: Peak plasma concentration        - Tmax: Time to reach Cmax        - AUC: Area Under the Curve        - Half-life (t½): Time for concentration to reduce by half        - Css: Steady-State concentration Curve Concentration-Time Profile Cp->Curve IVInfusion IV Infusion (Zero-Order Input) IVInfusion->Cp FirstOrder First-Order Input (e.g., Oral) FirstOrder->Cp

Frequently Asked Questions

  • What is the therapeutic window for TTT-3002? The specific therapeutic range (the range between the minimum effective concentration and the toxic concentration) for TTT-3002 has not been publicly defined in the search results. Establishing this is a key goal of early-phase clinical trials.

  • What bioanalytical method should I use to measure TTT-3002? The search results do not specify the recommended method. For small molecule drugs like TTT-3002, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically the gold standard due to its high sensitivity and specificity for quantifying drugs in complex biological matrices like plasma.

  • Why is TTT-3002's low protein binding significant? Only the unbound (free) fraction of a drug is pharmacologically active. The finding that TTT-3002 is only moderately bound to plasma proteins like albumin [2] suggests that a higher proportion of the administered dose remains active compared to highly protein-bound drugs. This could lead to enhanced efficacy and must be considered when determining therapeutic doses.

  • How can I model the PK of TTT-3002? Pharmacokinetic modeling for a drug administered orally, like TTT-3002, often uses a multi-compartment model to describe its complex journey: absorption into the bloodstream, distribution to body tissues, and eventual elimination [3].

Dose Oral Dose (GI Tract) Central Central Compartment (Bloodstream) C₁, V₁ Dose->Central kₐ (Absorption) Peripheral Peripheral Compartment (Tissues) C₂, V₂ Central->Peripheral k₁₂ (Distribution) Elimination Elimination Central->Elimination k₁₀ (Elimination) Peripheral->Central k₂₁ (Redistribution)

References

TTT-3002 combination therapy resistance prevention

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 Profile and Combination Strategies

The table below summarizes the core characteristics of TTT-3002 and potential combination strategies to overcome or prevent resistance, as identified in the scientific literature.

Aspect Details on TTT-3002 Rationale for Combination / Mechanism to Overcome Resistance
Drug Class Indolocarbazole; tyrosine kinase inhibitor (TKI) [1] Staurosporine-derived TKI (STS-TKI) [2].
Primary Target Mutant FLT3 (FLT3/ITD and FLT3/TKD, e.g., D835Y) [1] [3] High potency against common resistance-conferring point mutations [4] [3].
Key Mechanism Inhibits FLT3 autophosphorylation and downstream signaling (STAT5, AKT, MAPK/ERK) [1] Induces apoptosis and cell cycle arrest in FLT3-dependent cells [1].
Reported Potency IC50 for FLT3/ITD autophosphorylation: 100-250 pM; for cell proliferation: 490-920 pM [1] One of the most potent FLT3 inhibitors discovered preclinically [1].
Combination Strategy 1 With Mifepristone [2] Overcomes Plasma Protein Binding: Mifepristone acts as a "decoy" for Alpha-1-acid glycoprotein (AGP), restoring TKI activity sequestered by this plasma protein [2].
Combination Strategy 2 With Other Pathway Inhibitors Overcomes Bypass Signaling: Combining FLT3 inhibitors with agents that target survival signals from the bone marrow microenvironment (e.g., MAPK pathway inhibitors) can counteract stromal protection [4].

Experimental Protocols for Key Assays

Here are detailed methodologies for experiments critical to investigating the issues outlined above.

Protocol 1: Modified Plasma Inhibitory Assay (PIA)

This assay evaluates how human plasma proteins impact TKI efficacy [2].

  • Cell Culture: Use FLT3/ITD-dependent leukemia cell lines (e.g., MOLM-14). Maintain cells in standard medium with 10% FBS.
  • Preparation of Test Conditions:
    • Experimental Condition: Culture cells in medium containing 50% human plasma from healthy donors.
    • Control Condition: Culture cells in standard medium with 10% FBS.
    • Optional Specificity Condition: To pinpoint AGP's role, use a physiologic concentration of purified human AGP (1 mg/mL) instead of whole plasma.
  • Drug Treatment: Treat cells with a range of concentrations of TTT-3002 (and the combination of TTT-3002 with mifepristone). Use a DMSO vehicle control.
  • Incubation and Analysis: Incubate for 48 hours. Measure cell viability/proliferation using a colorimetric MTT assay.
  • Data Interpretation: Calculate the IC50 for TTT-3002 under each condition. A significant increase in IC50 in the presence of human plasma or AGP indicates plasma protein inhibition. Successful restoration of potency by mifepristone confirms the strategy's effectiveness [2].
Protocol 2: Assessing Apoptosis and Signaling in Co-culture

This protocol tests whether the bone marrow stroma protects cells from TKI-induced death [4].

  • Stromal Co-culture: Seed bone marrow-derived mesenchymal stromal cells and allow them to adhere and form a monolayer.
  • Leukemia Cell Addition: Add FLT3/ITD-mutant leukemia cells (e.g., MOLM-14) to the stromal layer. Use a transwell system if contact-dependent vs. contact-independent effects need to be distinguished.
  • Drug Treatment: Treat the co-culture with TTT-3002 at its predetermined IC50 and higher concentrations.
  • Analysis:
    • Apoptosis: After 24 hours, harvest the non-adherent/suspended leukemia cells and analyze for apoptosis using Annexin V/propidium iodide staining and flow cytometry.
    • Signaling: After 1-2 hours of drug treatment, harvest leukemia cells and analyze cell lysates by Western blotting. Probe for phospho-FLT3, phospho-STAT5, phospho-AKT, and phospho-ERK, along with total protein and cleavage of PARP to confirm apoptosis.

TTT-3002 Sensitivity Profile Against FLT3 Mutants

The high potency of TTT-3002 is evident in its activity across a panel of FLT3 mutations. The table below compares its profile with other inhibitors, which is crucial for selecting the right TKI based on the mutation present.

FLT3 Mutation TTT-3002 Sensitivity Comparative Notes on Other TKIs
FLT3/ITD Highly sensitive (IC50 in pM range) [1] [3] This is the primary target for most FLT3 TKIs.
FLT3/D835Y Highly sensitive [1] [3] Many TKIs (e.g., Sorafenib, Quizartinib) show reduced or no activity against this common TKD mutation [3].
FLT3/D835G/N Sensitive [3] Midostaurin and Lestaurtinib also show activity against these AL mutants [3].
FLT3/I836T Sensitive [3] Multiple TKIs are effective against this mutant [3].
FLT3/F691L Information not explicitly in results The "gatekeeper" mutation; often confers resistance to many type II TKIs. Crenolanib (a type I inhibitor) is typically active [4].

Resistance Mechanisms & Workflow

Resistance to FLT3 inhibitors like TTT-3002 can arise through several key mechanisms. The following diagram outlines the primary pathways and potential investigative approaches.

G Start FLT3/ITD AML Cell Sensitive to TTT-3002 Resistance Emergence of Resistance Start->Resistance Mech1 Plasma Protein Binding (Alpha-1-acid glycoprotein) Resistance->Mech1 Mech2 Bone Marrow Stromal Protection Resistance->Mech2 Mech3 On-Target FLT3 Mutation (e.g., F691L, D835V) Resistance->Mech3 Mech4 Off-Target Bypass Signaling Activation Resistance->Mech4 Solution1 Strategy: Combine with Mifepristone (Decoy) Mech1->Solution1 Assay1 Assay: Modified Plasma Inhibitory Assay (PIA) Solution1->Assay1 Solution2 Strategy: Combine with Microenvironment Inhibitors Mech2->Solution2 Assay2 Assay: Stroma Co-culture + Apoptosis/Signaling Solution2->Assay2 Solution3 Strategy: Switch TKI Class (e.g., Type I Inhibitor) Mech3->Solution3 Assay3 Assay: Mutation Screening (Biopsy, NGS) Solution3->Assay3 Solution4 Strategy: Combine with Pathway-Targeted Agents Mech4->Solution4 Assay4 Assay: Phospho-Protein Western Blot Array Solution4->Assay4

Key Considerations for Your Research

  • Preclinical Status is Key: All data for TTT-3002 is from preclinical studies [1] [3]. Its efficacy and safety in humans are not yet established.
  • Test Combinations Systematically: When exploring combinations, use systematic approaches like the DiaMOND method to efficiently measure drug interactions and avoid testing non-promising combinations [5].
  • Context Matters: Be aware that the protection offered by the bone marrow stroma can vary significantly between different FLT3 inhibitors [4]. The results from one TKI may not directly translate to another.

References

TTT-3002 minimizing normal bone marrow toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Selective Toxicity

The following table summarizes key preclinical findings on TTT-3002's selectivity and potency.

Evidence Type Experimental Model/Condition Key Finding on TTT-3002 Comparison/Context
Cytotoxicity (Primary Cells) FLT3/ITD+ AML patient blasts Cytotoxic to leukemic blasts [1] ---
Normal hematopoietic stem/progenitor cells (healthy donors) Minimal toxicity at biochemically relevant doses [1] ---
In Vitro Potency FLT3/ITD mutant cell lines (autophosphorylation) IC~50~: 100 - 250 pM [1] 6-7 fold lower than most potent inhibitors in clinical trials at the time [2]
FLT3/ITD mutant cell lines (proliferation) IC~50~: 490 - 920 pM [1] [3] ---
In Vivo Efficacy & Safety Mouse xenograft models (oral dosing, 6 mg/kg) Significant improvement in survival and tumor burden; well-tolerated [1] Mice resumed normal bone marrow activity [2]

Experimental Protocols for Assessing Toxicity

Here are detailed methodologies for key experiments that can be used to evaluate the selectivity of FLT3 inhibitors like TTT-3002.

Primary Cell Toxicity and Selectivity Assay

This protocol assesses the compound's differential effect on malignant versus normal hematopoietic cells [1].

  • 1. Sample Collection & Preparation:
    • AML Blasts: Obtain bone marrow or peripheral blood samples from FLT3-mutant AML patients under an IRB-approved protocol. Isolate mononuclear cells via Ficoll density gradient centrifugation [1].
    • Normal HSCs/HPCs: Use healthy donor bone marrow or cord blood. Isulate CD34+ stem/progenitor cells using a commercial CD34 MicroBead kit [1].
  • 2. Cell Culture & Drug Treatment:
    • Culture freshly thawed primary cells in appropriate media.
    • Treat cells with a range of TTT-3002 concentrations (e.g., from low pM to nM range). Use a vehicle control (e.g., 0.1% DMSO).
    • Incubate for 24-72 hours.
  • 3. Endpoint Analysis:
    • Cell Viability/Proliferation: Use the MTT assay or Trypan blue exclusion to measure viable cell counts [1].
    • Apoptosis: Use flow cytometry with Annexin V-APC and 7-AAD staining to quantify apoptotic cells [4].
    • Clonogenic Potential: Plate cells in methylcellulose-based media (e.g., MethoCult) for Colony-Forming Unit (CFU) assays. Count colonies (BFU-E, CFU-GM, etc.) after 7-14 days to assess the impact on the proliferative capacity of normal HSCs/HPCs [1].
  • 4. Data Interpretation:
    • Calculate IC~50~ values for AML blasts and normal cells. A significantly higher IC~50~ for normal cells indicates a favorable therapeutic window.
In Vivo Tolerability in Murine Models

This protocol evaluates toxicity and efficacy in a live animal model [1] [4].

  • 1. Model Generation:
    • Use immunodeficient mice transplanted with FLT3/ITD-driven human leukemia cell lines (e.g., MV4-11) or primary patient-derived xenografts.
  • 2. Drug Administration:
    • Formulate TTT-3002 hydrochloride in 1 mM HCl and administer via oral gavage (e.g., 6 mg/kg, twice daily) once engraftment is confirmed [1] [4].
  • 3. Monitoring & Analysis:
    • Tumor Burden: Monitor weekly via bioluminescence imaging if using luciferase-expressing cells [1].
    • Toxicity Indicators: Regularly track mouse body weight, behavior, and overall health.
    • Hematological Toxicity: Perform complete blood counts (CBC) on peripheral blood to check for cytopenias.
    • Terminal Analysis: At endpoint, analyze bone marrow from femurs and tibia. Perform histopathology on BM, spleen, and liver. Compare cellularity and blast count in treated vs. control animals to confirm tumor reduction without ablation of normal marrow [1].

Mechanisms Underlying Selective Toxicity

The selective toxicity of TTT-3002 is attributed to two primary mechanisms, illustrated in the pathway below.

G TTT3002 TTT-3002 FLT3_WT FLT3 (Wild-Type) Normal HSC TTT3002->FLT3_WT Minimal Inhibition at relevant doses FLT3_Mut FLT3 (Mutant: ITD/D835Y/F691L) AML Blast TTT3002->FLT3_Mut Potent Inhibition (IC₅₀: pM range) Survival Cell Survival & Proliferation FLT3_WT->Survival Ligand-Dependent Activation FLT3_Mut->Survival Constitutive Activation Apoptosis Apoptosis Survival->Apoptosis Blocked by TTT-3002 in AML blasts

  • On-Target Selectivity: Normal hematopoietic stem and progenitor cells (HSCs/HPCs) express wild-type FLT3, which relies on ligand binding for activation. TTT-3002's exceptional potency at picomolar concentrations is required to effectively inhibit the constitutively active, mutated FLT3 receptors found in AML blasts. At these doses, the signaling from wild-type FLT3 in normal cells is less affected, sparing them from significant toxicity [1] [5].
  • Favorable Drug Distribution: A key factor for in vivo efficacy is low plasma protein binding. Some early FLT3 inhibitors showed drastically reduced potency in 100% human plasma. TTT-3002 is only moderately protein bound, which helps maintain free, active drug concentrations in the plasma and bone marrow microenvironment sufficient to inhibit mutant FLT3 without requiring doses that would be toxic to normal cells [4].

Frequently Asked Questions (FAQs)

Q1: How does TTT-3002's toxicity profile compare to other FLT3 inhibitors like sorafenib or quizartinib? While direct head-to-head clinical toxicity data is not available, preclinical studies highlight TTT-3002's key advantages: its picomolar potency and activity against common resistance mutations (e.g., D835Y, F691L) [1] [4] [6]. This high potency may allow for lower effective doses, potentially reducing off-target effects. Furthermore, its ability to overcome resistance could prevent disease relapse, a common scenario requiring further toxic chemotherapy.

Q2: What is the evidence that TTT-3002 does not damage the normal hematopoietic stem cell compartment? The primary evidence comes from ex vivo CFU assays. In these experiments, TTT-3002 demonstrated minimal toxicity to normal CD34+ hematopoietic stem/progenitor cells from healthy donors, preserving their ability to form colonies in culture. In contrast, it was cytotoxic to leukemic blasts from FLT3/ITD-positive AML patients [1].

Q3: Could you provide the DOT code for the pathway diagram? The DOT code used to generate the "Mechanism of Selective Toxicity" diagram is provided below for your own use and modification.

Click to view the DOT code

G TTT3002 TTT-3002 FLT3_WT FLT3 (Wild-Type) Normal HSC TTT3002->FLT3_WT Minimal Inhibition at relevant doses FLT3_Mut FLT3 (Mutant: ITD/D835Y/F691L) AML Blast TTT3002->FLT3_Mut Potent Inhibition (IC₅₀: pM range) Survival Cell Survival & Proliferation FLT3_WT->Survival Ligand-Dependent Activation FLT3_Mut->Survival Constitutive Activation Apoptosis Apoptosis Survival->Apoptosis Blocked by TTT-3002 in AML blasts

References

TTT-3002 overcoming drug-resistant AML patient samples

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 Technical Support Center

This guide consolidates key preclinical data and methodologies for using the FLT3 tyrosine kinase inhibitor TTT-3002 in studies focused on overcoming drug resistance in Acute Myeloid Leukemia (AML).


Compound Profile & Key Advantages

What is the core profile of TTT-3002? TTT-3002 is a novel, small-molecule FLT3 tyrosine kinase inhibitor (TKI) of the indolocarbazole class with a molecular weight of 465 g/mol [1]. Its key advantages for research on drug-resistant AML are summarized below:

  • Potency: It is one of the most potent FLT3 inhibitors discovered, with half-maximal inhibitory concentration (IC50) values in the picomolar range for inhibiting FLT3 autophosphorylation in FLT3/ITD mutant cell lines (100-250 pM) [2] [1].
  • Broad Mutant Coverage: It demonstrates potent activity against a broad spectrum of FLT3-activating mutations, including internal tandem duplication (FLT3/ITD) and activating point mutations (FLT3/PMs) like D835Y, against which many other TKIs (e.g., sorafenib, quizartinib) are ineffective [3] [4] [2].
  • Activity Against Resistance Mutations: It effectively inhibits FLT3/ITD alleles with additional point mutations that confer resistance to other TKIs, most notably the F691L gatekeeper mutation and mutations at N676K and G697R [3] [4] [5].
  • Moderate Plasma Protein Binding: Unlike some other FLT3 TKIs (e.g., lestaurtinib), TTT-3002 is only moderately bound by human plasma proteins. This characteristic suggests a lower shift in its effective IC50 in a physiological environment, potentially leading to better target inhibition in vivo [3] [4].

Experimental Data & Protocols

This section provides quantitative data and detailed methodologies for key experiments.

Table 1: Potency of TTT-3002 Against TKI-Resistant Mutants This table summarizes the activity of TTT-3002 compared to other inhibitors across various resistance-conferring mutations in Ba/F3 cell models [5].

FLT3 Mutation TTT-3002 (Viability IC50) Sorafenib Quizartinib (AC220) Midostaurin (PKC412) Crenolanib
ITD only < 1 nM Active Active Active Active
ITD + F691L < 1 nM Resistant Resistant Resistant Resistant
ITD + D835Y < 1 nM Resistant Resistant N/A Active
ITD + N676K < 1 nM Resistant N/A Resistant N/A
ITD + G697R 11 nM Resistant Resistant Resistant N/A

Table 2: Ex Vivo Activity on Relapsed/Refractory Patient Samples This table shows the response of primary AML blasts from patients who developed resistance to other TKIs [5].

Patient Sample Profile TTT-3002 Sorafenib Quizartinib (AC220)
Diagnostic FLT3/ITD+ Active (proliferation, apoptosis) Active Moderately Active
Relapse (D835/ITD mutation) Active (proliferation, apoptosis) Resistant Moderately Active (in one sample)
Relapse (D835 point mutation) Active (proliferation, apoptosis) Resistant Resistant

Experimental Protocol: In Vitro FLT3 Inhibition & Cell Viability

This is a standard protocol for assessing the compound's effects in cell lines, derived from the methods sections of the research articles [4] [1].

  • 1. Cell Culture & Seeding:

    • Use FLT3-dependent leukemia cell lines (e.g., Ba/F3 cells engineered to express FLT3/ITD or resistant mutants like F691L/ITD).
    • Seed cells at a density of 1-2.5 x 10⁵ cells per milliliter in culture medium.
  • 2. Compound Treatment:

    • Prepare a 10 µM stock solution of TTT-3002 in RPMI with 0.1% DMSO. Serial dilute to achieve a range of concentrations.
    • Treat cells with TTT-3002 or a comparator TKI (e.g., sorafenib, AC220) for the desired duration (e.g., 1 hour for signaling studies, 24-48 hours for viability assays).
  • 3. Immunoprecipitation and Western Blotting (for Target Engagement):

    • After a 1-hour treatment, lyse the cells.
    • Perform immunoprecipitation on whole-cell extracts using an anti-FLT3 antibody (e.g., S-18).
    • Analyze the immunoprecipitates by SDS-PAGE and Western blotting.
    • Probe for phosphorylated FLT3 (using an anti-phosphotyrosine antibody like 4G10) and total FLT3 to confirm inhibition of autophosphorylation.
  • 4. Cell Viability/Proliferation Assessment (for Functional Effect):

    • MTT Assay: After 48-72 hours of treatment, measure cell proliferation using the MTT assay according to the manufacturer's instructions. Calculate IC50 values using linear regression analysis relative to DMSO-treated controls.
    • Trypan Blue Exclusion: Measure viable cell counts every 24 hours by trypan blue exclusion.
  • 5. Apoptosis Analysis (by Flow Cytometry):

    • After treatment with TTT-3002, harvest cells and stain with Annexin V-APC and 7-AAD.
    • Analyze stained cells using a flow cytometer to quantify the percentage of cells in early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptosis.

Experimental Protocol: In Vivo Mouse Tumor Model

This protocol describes a standard mouse model used to evaluate the efficacy of TTT-3002 against a TKI-resistant AML [4] [1].

  • 1. Cell Line and Transplant:

    • Use Ba/F3 cells expressing a TKI-resistant FLT3 mutant (e.g., F691L/ITD) transduced with a luciferase (Luc) gene for bioluminescent imaging.
    • Inject 2 x 10⁶ cells via the tail vein into female BALB/C mice (Day 0).
  • 2. Confirmation of Engraftment:

    • Seven days post-injection, confirm engraftment by bioluminescence imaging. Inject mice with D-luciferin (3 mg, intraperitoneally) and image using an IVIS Spectrum or similar system.
  • 3. Drug Treatment:

    • Formulate TTT-3002 hydrochloride for oral gavage: suspend at 6 mg/kg in 1mM HCl by brief sonication shortly before dosing.
    • Begin treatment on day 7. Administer the compound via oral gavage twice daily for 2-4 weeks.
    • Include a control group treated with vehicle or a comparator drug (e.g., sorafenib at 10 mg/kg in 30% Cremophor EL, 30% PEG 400, 10% ethanol, and 10% glucose).
  • 4. Monitoring and Endpoints:

    • Tumor Burden: Image mice weekly to monitor bioluminescence as a measure of tumor burden.
    • Disease Progression: In secondary or alternative models (e.g., NUP98-HOXD13/ITD BM transplant), monitor disease via white blood cell (WBC) counts, spleen weight, and engraftment of donor cells (e.g., CD45.2) in peripheral blood.
    • Histopathology: For terminal analysis, examine blood, bone marrow, and spleen smears stained with Wright-Giemsa for histopathologic assessment.

The following diagram illustrates the workflow for the in vivo efficacy experiment.

Start Start In Vivo Experiment Prep Cell Preparation Ba/F3 F691L/ITD Luc+ cells Start->Prep Transplant Tail Vein Injection (2x10^6 cells/mouse) Prep->Transplant Engraftment Engraftment Phase (7 days) Transplant->Engraftment Imaging1 Bioluminescence Imaging (Confirm Engraftment) Engraftment->Imaging1 Randomize Randomize into Groups Imaging1->Randomize Treatment Oral Gavage Treatment (Twice daily, 2-4 weeks) TTT-3002: 6 mg/kg Control: Vehicle/Comparator Randomize->Treatment Monitoring Weekly Monitoring Bioluminescence Imaging WBC Counts Treatment->Monitoring Endpoints Terminal Analysis Spleen Weight Flow Cytometry Histopathology Monitoring->Endpoints

In Vivo Efficacy Experiment Workflow


FAQs & Troubleshooting

Q1: Why is TTT-3002 active against the F691L gatekeeper mutation while other inhibitors fail? A: Molecular modeling suggests that the binding mode of TTT-3002, a staurosporine-like inhibitor, differs from that of quizartinib and sorafenib. The F691 residue is predicted to form a stabilizing interaction with quizartinib (AC220), so a mutation to leucine (F691L) disrupts this binding. In contrast, TTT-3002 is predicted to bind FLT3 without making direct contact with F691, making it less susceptible to mutations at this site [5].

Q2: My patient-derived samples are resistant to sorafenib. Will TTT-3002 be effective? A: Preclinical evidence is promising. TTT-3002 has demonstrated activity in ex vivo assays using primary AML blasts from patients who relapsed with sorafenib or quizartinib resistance. It effectively inhibited proliferation and induced apoptosis in samples that had developed D835 or dual D835/ITD mutations at relapse, which were resistant to the original TKIs [4] [5]. The diagram below summarizes the resistance mechanisms TTT-3002 can overcome.

Resistance FLT3 TKI Resistance Mechanisms Mech1 Activating Point Mutations (e.g., D835Y in TKD) Resistance->Mech1 Mech2 Secondary Resistance Mutations (e.g., F691L, N676K, G697R) Resistance->Mech2 Mech3 High Plasma Protein Binding (Reduces free drug concentration) Resistance->Mech3 Sol1 Broad PM Coverage Active against D835 mutations Mech1->Sol1 Sol2 Potent against key resistance mutations Mech2->Sol2 Sol3 Moderate Plasma Protein Binding Predicts better in vivo availability Mech3->Sol3 Solution TTT-3002 Solution

TTT-3002 Activity Against Common Resistance Mechanisms

Q3: What is the recommended formulation for in vivo administration of TTT-3002? A: For oral gavage in mouse studies, TTT-3002 hydrochloride was suspended at a concentration of 6 mg/kg in 1mM HCl. The suspension was prepared by brief sonication 1 hour prior to dosing to ensure a consistent formulation [4] [1].

Important Note on Information Currency

The search results providing all information on TTT-3002 are from 2014. The drug's development status, optimal dosing, and clinical efficacy in humans may have advanced significantly since then. It is strongly recommended to search for recent clinical trials and the latest scientific literature to obtain up-to-date information on this compound.

References

Direct Comparison of TTT-3002 and Midostaurin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key preclinical efficacy data for TTT-3002 and midostaurin.

Inhibitor Characteristic TTT-3002 Midostaurin (PKC412)
Reported Potency (IC₅₀) vs. FLT3-ITD Autophosphorylation 100 - 250 pM (picomolar) [1] [2] ~10-30 nM (nanomolar) [3]
Activity Against FLT3-TKD (D835) Point Mutations Potent activity demonstrated [4] [5] Moderately active against some, but inactive against others like D835Y [4]
Activity Against Resistance Mutations (e.g., F691L) Retains activity against the gatekeeper mutation F691L [4] Ineffective; the N676K mutation confers resistance to midostaurin [4]
Activity in Resistant Patient Samples Active against sorafenib- and quizartinib-resistant patient samples [4] Resistance develops, leading to treatment failure [4]
Human Plasma Protein Binding Moderate (suggesting more free, active drug available in vivo) [4] High (leading to a significant reduction in free, active drug in vivo) [4]
FDA Approval Status for AML No (Preclinical stage) [1] [4] Yes (Approved for newly diagnosed FLT3-mutant AML) [3] [6]

Detailed Experimental Data and Protocols

In Vitro Potency and Specificity Assays
  • FLT3 Autophosphorylation Inhibition (IC₅₀): Cells expressing mutant FLT3 (e.g., FLT3-ITD) were treated with serial dilutions of the inhibitors. After a short incubation (e.g., 1 hour), cells were lysed, and FLT3 protein was immunoprecipitated. Phosphorylation levels were analyzed via Western blot using a phospho-specific antibody, with IC₅₀ values calculated from the dose-response curves [1] [4].
  • Cellular Proliferation Inhibition (IC₅₀): FLT3-dependent leukemia cell lines (e.g., MV4-11) were cultured with inhibitors for several days. Cell viability was measured using assays like MTT or Trypan blue exclusion, and IC₅₀ values for proliferation were determined [1].
  • Activity Against Resistance Mutations: Ba/F3 cells engineered to express specific FLT3 mutations (e.g., ITD-F691L or ITD-D835Y) were treated with inhibitors. FLT3 phosphorylation or cell proliferation was then assessed as above to determine if the inhibitor remained effective [4].
Ex Vivo and In Vivo Efficacy Models
  • Primary Patient Sample Cytotoxicity: Mononuclear cells from FLT3-mutant AML patients were isolated and cultured with inhibitors. Cell death was measured using assays like Annexin V/7-AAD staining and flow cytometry, demonstrating TTT-3002's cytotoxicity against patient blasts [1] [4].
  • Mouse Xenograft Models: Mice were transplanted with FLT3-mutant leukemia cells. After engraftment was confirmed, mice were treated with the inhibitor (e.g., 6 mg/kg TTT-3002 orally, twice daily) versus a control. Key outcomes like tumor burden (often measured via bioluminescent imaging), spleen weight, and overall survival were significantly improved in TTT-3002-treated groups [1] [4].

FLT3 Signaling and Inhibitor Testing Workflow

The diagram below illustrates the logical flow of experiments used to evaluate the inhibitors, from cellular mechanisms to in vivo validation.

G Start FLT3 Mutation (ITD or TKD) A Constitutive FLT3 Activation Start->A B Oncogenic Signaling (STAT5, PI3K/AKT, RAS/MAPK) A->B C Uncontrolled Cell Proliferation & Survival B->C D Inhibitor Application (TTT-3002, Midostaurin) E In Vitro Analysis D->E Cell Lines & Primary Blasts F In Vivo Validation D->F Mouse Models E->A Measures: - pFLT3 Inhibition (IC₅₀) - Proliferation (IC₅₀) - Apoptosis F->C Measures: - Tumor Burden - Survival - Spleen Weight

Key Implications for Research and Development

The data indicates that TTT-3002 is a promising preclinical candidate with potential advantages over midostaurin:

  • Overcoming Clinical Limitations: TTT-3002's picomolar potency and moderate plasma protein binding may help overcome the insufficient FLT3 inhibition that limited earlier TKIs like lestaurtinib in clinical trials [4].
  • Addressing Resistance: Its activity against the F691L gatekeeper mutation and D835 point mutations positions TTT-3002 as a potential therapeutic option for patients who develop resistance to other FLT3 inhibitors [4] [5].
  • Therapeutic Window: TTT-3002 showed minimal toxicity to normal hematopoietic stem/progenitor cells at biochemically relevant doses, suggesting a favorable therapeutic window [1].

It is crucial to remember that midostaurin has demonstrated clinical efficacy and gained FDA approval, while TTT-3002 remains an investigational agent in the preclinical stage [6]. The superior preclinical profile of TTT-3002 warrants further investigation to determine if it translates into improved clinical outcomes for patients with FLT3-mutant AML.

References

TTT-3002 comparative IC50 values FLT3 mutants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative IC₅₀ Data of FLT3 Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for TTT-3002 and other tyrosine kinase inhibitors (TKIs) against various FLT3 mutants. A lower IC₅₀ value indicates greater potency. Data is primarily derived from proliferation assays (e.g., MTT) using engineered Ba/F3 cell lines [1] [2].

Comparison of Inhibitory Potency (IC₅₀) against FLT3 Mutants [1] [2]

FLT3 Mutant TTT-3002 Lestaurtinib (CEP-701) Midostaurin (PKC412) Quizartinib (AC220) Sorafenib Gilteritinib Crenolanib Ponatinib
FLT3/ITD 0.49 - 0.92 nM ~20 nM ~30 nM ~5 nM ~40 nM Information Missing Information Missing Information Missing
D835Y Active (Low nM) Active ~100 nM Inactive / Resistant Inactive / Resistant Information Missing Active [2] ~200 nM
D835V Active (Low nM) Active Active Inactive / Resistant Inactive / Resistant Information Missing Active [2] Information Missing
F691L (in ITD) < 10 nM ~200 nM ~600 nM ~200 nM ~1500 nM Information Missing Inactive / Resistant [2] ~20 nM
  • Key Findings: The data highlights that TTT-3002 is notable for its picomolar to low nanomolar potency against the primary FLT3/ITD mutation [3]. It also maintains strong activity against several challenging mutations, including the D835Y/V activation loop mutations and the F691L gatekeeper mutation, against which many other TKIs (like quizartinib and sorafenib) are ineffective [1] [2].

Detailed Experimental Protocols

The comparative data was generated using standardized, widely accepted experimental methods in leukemia research. Here are the detailed protocols for the key assays cited:

  • Cell Proliferation Assay (MTT Assay)

    • Purpose: To determine the IC₅₀ for inhibition of cell growth/survival.
    • Method: FLT3-dependent cells (e.g., Ba/F3 cells transfected with FLT3 mutants or human leukemia cell lines like MV4;11) are seeded in 96-well plates. Cells are cultured in the presence of a concentration gradient of the TKI for 48-72 hours. MTT reagent is added, which is metabolized by viable cells to a colored formazan product. The optical density (OD) is measured at 570 nm, and the IC₅₀ is calculated by linear regression analysis relative to dimethyl sulfoxide (DMSO)-treated control cells [3] [1] [4].
  • FLT3 Autophosphorylation Inhibition Assay

    • Purpose: To directly measure the inhibition of FLT3 kinase activity by assessing its phosphorylation status.
    • Method: Cells are treated with the TKI for a short period (e.g., 1-2 hours). Whole-cell extracts are prepared, and FLT3 protein is immunoprecipitated using a FLT3-specific antibody (e.g., S-18). The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated FLT3. The same membrane is often re-probed for total FLT3 to confirm equal loading. Inhibition is quantified by the reduction in the phospho-FLT3 signal [3] [2].
  • In Vivo Efficacy Studies (Mouse Models)

    • Purpose: To evaluate the anti-leukemic effect and toxicity of TTT-3002 in a live animal.
    • Method: Immunocompromised mice are transplanted with luciferase-expressing leukemia cells (e.g., Ba/F3-F691L/ITD Luc+ cells) via tail vein injection. After engraftment is confirmed (via bioluminescence imaging), mice are treated with the drug (e.g., 6 mg/kg TTT-3002) or vehicle control via oral gavage. Tumor burden is monitored periodically by imaging, and survival is tracked. At endpoint, blood, bone marrow, and organs are analyzed for leukemia burden and histopathology [3] [2].

FLT3 Signaling and TTT-3002 Mechanism

The following diagram illustrates the role of FLT3 mutations in leukemia and the point of inhibition by TTT-3002.

G FL FLT3 Ligand (FL) FLT3_WT Wild-Type FLT3 Receptor FL->FLT3_WT Dimer Ligand-Independent Dimerization & Activation FLT3_WT->Dimer Normal Activation FLT3_ITD Mutant FLT3 (ITD/AL) FLT3_ITD->Dimer Constitutive Activation AutoP Autophosphorylation Dimer->AutoP STAT5 STAT5 Pathway AutoP->STAT5 PI3K PI3K/AKT Pathway AutoP->PI3K MAPK RAS/MAPK Pathway AutoP->MAPK Outcome Uncontrolled Cell Proliferation Reduced Apoptosis Leukemia Maintenance STAT5->Outcome PI3K->Outcome MAPK->Outcome TTT3002 TTT-3002 Inhibition TTT3002->AutoP Blocks

This diagram shows that constitutive activation of mutant FLT3 drives pro-survival and proliferation signaling. TTT-3002 acts by competitively inhibiting the ATP-binding pocket of FLT3, preventing its autophosphorylation and activation, regardless of whether the mutation is an ITD or a point mutation in the activation loop [3] [2].

Key Considerations for Researchers

  • Overcoming Resistance: TTT-3002's ability to potently inhibit the F691L gatekeeper and D835 activation loop mutations makes it a promising candidate for overcoming acquired resistance to first- and second-generation FLT3 TKIs like quizartinib and sorafenib [2].
  • Moderate Plasma Protein Binding: A significant advantage of TTT-3002 is its only moderate binding to human plasma proteins. This is a critical pharmacokinetic property, as high plasma protein binding (seen with lestaurtinib) can drastically reduce the fraction of free, active drug available in patients, leading to clinical failure despite potent in vitro activity [2].
  • Potential for Combination Therapy: Preclinical evidence suggests that FLT3 TKIs can synergize with other agents. For example, combining a FLT3 TKI with the BCL-2 inhibitor venetoclax has been shown to enhance apoptosis in FLT3/ITD leukemia cells through mechanisms involving the pro-apoptotic protein BIM [4]. This represents a promising strategy to enhance efficacy and prevent resistance.

References

Comparison of Plasma Protein Binding Impact on FLT3 TKIs

Author: Smolecule Technical Support Team. Date: February 2026

TKI Name IC50 Shift in 50% Human Plasma (Fold Increase) IC50 Shift with Purified AGP (1 mg/mL) Key Finding
TTT-3002 ~9-fold [1] Comparable to plasma inhibition [1] Minimal inhibition by plasma; activity is significantly less affected than other tested TKIs [1].
Quizartinib ~37-fold [1] Not significant [1] Moderately inhibited by plasma, but not significantly by AGP alone [1].
Sorafenib >100-fold [1] Not significant [1] Highly inhibited by plasma, but not by AGP alone, suggesting other plasma components are responsible [1].
Midostaurin >100-fold [1] Inhibited [1] Activity was strongly abolished by human plasma and purified AGP [1].
Lestaurtinib >100-fold [1] Inhibited [1] Activity was strongly abolished by human plasma and purified AGP [1].

The experimental data indicates a key advantage of TTT-3002: its antileukemic activity remains more potent in a physiologically relevant environment containing human plasma proteins.

Experimental Protocol for Plasma Protein Binding Assessment

The comparative data was generated using a modified Plasma Inhibitory Assay (PIA) [1]. Here is the detailed methodology:

  • Cell Line: FLT3/ITD-dependent MOLM-14 leukemia cells [1].
  • Experimental Conditions:
    • Test Condition: Cells were cultured in medium containing 50% plasma from healthy human donors.
    • Control Condition: Cells were cultured in standard medium with 10% Fetal Bovine Serum (FBS).
  • Drug Treatment: Cells were treated with a range of concentrations of each TKI (including TTT-3002, midostaurin, lestaurtinib, etc.) [1].
  • Endpoint Measurement:
    • Cell Viability: Measured after 48 hours using a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) [1].
    • Target Inhibition: In parallel experiments, cells were treated with TKIs at set concentrations, and inhibition of FLT3 autophosphorylation and downstream signaling (STAT5, AKT, ERK1/2) was analyzed by Western blot [1].
  • Data Analysis: The IC50 value under human plasma was compared to the IC50 under control (FBS) conditions. The fold-increase in IC50 represents the extent to which plasma proteins inhibit the drug's potency [1].
  • Identification of Binding Protein: To confirm the specific plasma protein responsible, the experiment was repeated by replacing whole human plasma with a physiological concentration (1 mg/mL) of purified human Alpha-1-Acid Glycoprotein (AGP) [1].

The following diagram illustrates the core workflow and finding of this key experiment.

Start Start Experiment Cond1 Control Condition: TKI + 10% FBS Start->Cond1 Cond2 Test Condition: TKI + 50% Human Plasma Start->Cond2 Measure Measure Outcome: • Cell Viability (IC50) • FLT3 Phosphorylation Cond1->Measure Cond2->Measure Comp Compare IC50 Shifts Measure->Comp Result Result: TTT-3002 shows smallest IC50 shift (<10-fold) Comp->Result Fold Change

The Role of Alpha-1-Acid Glycoprotein (AGP)

The search results highlight AGP as a critical factor in TKI inhibition [1] [2].

  • Mechanism: AGP binds to TKIs, particularly basic and lipophilic molecules, sequestering them and reducing the free fraction available to reach and inhibit cellular targets like FLT3 [1].
  • Species Specificity: The study found that human AGP strongly inhibited staurosporine-derived TKIs (midostaurin, lestaurtinib), while bovine AGP (often used in standard FBS culture) did not. This explains why preclinical models using bovine systems may overestimate a drug's clinical efficacy [1].
  • Discrepancy for TTT-3002: While TTT-3002's activity was inhibited by whole human plasma, purified AGP alone did not cause significant inhibition. This suggests that TTT-3002 is less susceptible to AGP binding but may be influenced by other plasma components [1].

Research Implications and Strategies

The observed resistance of TTT-3002 to plasma protein inhibition is a significant pharmacological advantage. High plasma protein binding is a known reason for the failure of some TKI clinical trials, as it leads to insufficient free drug concentrations at the tumor site [3] [1].

  • Optimizing Drug Design: Plasma protein binding should be considered a primary, optimizable parameter during drug design to achieve suitable effective half-lives and enhance efficacy [3].
  • Combination Strategy: One study proposed a method to overcome this inhibition by co-administering mifepristone, which has a higher affinity for AGP. This "decoy" drug displaces the TKI from AGP, restoring its antileukemic activity in vitro and in vivo [1].

References

TTT-3002 mouse model survival vs competitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of FLT3 Inhibitors

The table below summarizes available in vitro data on the activity of TTT-3002 and other inhibitors against FLT3-mutant cell lines, and their susceptibility to inhibition by human plasma protein.

FLT3 Inhibitor Type / Generation IC50 Shift in Human Plasma (vs. 10% FBS) Activity Against FLT3/ITD Activity Against FLT3-TKD (D835Y) mutant Key Characteristics and Notes
TTT-3002 Novel Staurosporine-derived ~9-fold increase [1] Active (IC50 in low nM range) [2] Active [2] Less susceptible to plasma protein inhibition than other STS-TKIs [1]
Midostaurin Type I, First-gen >100-fold increase [1] Active [2] Active [2] Activity severely inhibited by human AGP [1]
Lestaurtinib Type I, First-gen >100-fold increase [1] Active [2] Active [2] Activity severely inhibited by human AGP [1]
Quizartinib Type II, Second-gen 37-fold increase [1] Active [2] Not Active [2] Susceptible to plasma protein inhibition; inactive against common TKD mutants [1] [2]
Sorafenib Type II, First-gen >100-fold increase [1] Active [2] Not Active [2] Activity severely inhibited by human AGP; inactive against common TKD mutants [1] [2]
Crenolanib Type I Information Missing Active [2] Active [2] Potent against TKD mutants [2]

Experimental Context and Key Findings

The data in the table comes primarily from modified plasma inhibitory assays (PIA) and cell proliferation/survival assays. Here are the key experimental details and findings:

  • Experimental Model: Data was largely generated using MOLM-14 cells (a human FLT3/ITD-mutant AML cell line) and BaF3 cells engineered to express various FLT3 mutations [1] [2].
  • Key Finding - Plasma Protein Inhibition: A major factor differentiating TTT-3002 from competitors like midostaurin and lestaurtinib is its relative resistance to inhibition by Alpha-1-acid glycoprotein (AGP), a plasma protein that binds and sequesters many drugs, reducing their efficacy [1].
  • Key Finding - Mutation Coverage: Unlike type II inhibitors (e.g., quizartinib, sorafenib), TTT-3002, as a type I inhibitor, maintains activity against various FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y [2].
  • Combination Strategy to Overcome Inhibition: Research indicates that the drug mifepristone, which has high affinity for AGP, can be used as a "decoy" in combination with staurosporine-derived TKIs. This co-treatment restored the antileukemic activity of midostaurin in a mouse model of AGP-mediated drug inhibition [1].

Mechanistic and Experimental Workflow

The following diagram illustrates the core experimental workflow and mechanistic insight that underlies the comparative data.

G start Start: FLT3-mutant AML Cell Lines exp1 Modified Plasma Inhibitory Assay (PIA) start->exp1 exp3 Western Blot Analysis (FLT3 phosphorylation) exp1->exp3 Assess Target Inhibition in FLT3 Signaling mech1 Key Mechanism: Plasma Protein Binding exp1->mech1 Expose to Human Plasma or Purified AGP exp2 Cell Proliferation (MTT) Assay outcome Outcome: IC50 Determination and Efficacy Comparison exp2->outcome mech2 Key Finding: Differential Mutation Sensitivity exp3->mech2 Test Panel of FLT3 Mutants exp3->outcome exp4 Apoptosis & Cell Cycle Analysis exp4->outcome mech1->exp2 Measure Impact on Growth Inhibition mech2->exp4 Correlate with Biological Effects

References

TTT-3002 specificity kinase panel profiling

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 Kinase Specificity Profile

TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its published inhibitory activity (IC₅₀) against various kinases.

Table 1: Documented Kinase Inhibition Profile of TTT-3002

Kinase Target IC₅₀ Value Experimental Context / Notes
FLT3/ITD (autophosphorylation) 0.1 - 0.25 nM [1] Human FLT3/ITD mutant leukemia cell lines.
FLT3/ITD (cell proliferation) 0.49 - 0.92 nM [1] MTT assay in FLT3/ITD mutant cell lines.
FLT3/D835Y Potent activity [1] Active against this common activation loop mutation.
FLT3/F691L Potent activity [2] Active against this "gatekeeper" resistance mutation.
LRRK2 (Wild-Type) 0.70 nM [3] In vitro kinase assay using LRRKtide substrate.
LRRK2 (G2019S) 0.70 nM [3] PD-associated mutation in the kinase domain.
LRRK2 (R1441C) 1.2 nM [3] PD-associated mutation outside the kinase domain.

Key Findings on Specificity:

  • High Potency for FLT3: TTT-3002 was reported as one of the most potent FLT3 inhibitors discovered to date at the time of publication, with picomolar IC₅₀ values against FLT3/ITD autophosphorylation and cell proliferation [1].
  • Activity Against Resistance Mutations: It demonstrated activity against a broad spectrum of FLT3 activating point mutations (like D835Y) and mutations that confer resistance to other TKIs (like F691L), which are often ineffective against these variants [2].
  • Unexpected Potency for LRRK2: Profiling against a panel of 140 kinases revealed that TTT-3002 has high affinity for LRRK2, with sub-nanomolar IC₅₀ values. At a low concentration (1 nM), it inhibited only a few kinases to more than 70%, suggesting a degree of selectivity at very low concentrations, though this selectivity decreased at higher concentrations (above 10 and 100 nM) [3].

Comparison with Other Kinase Inhibitors

The following table compares TTT-3002 with other FLT3 inhibitors based on the studied preclinical data.

Table 2: Preclinical Comparison of TTT-3002 with Other FLT3 Inhibitors

Inhibitor Key FLT3 Targets Documented Resistance & Limitations (in studied models) Notable Preclinical Advantages of TTT-3002

| TTT-3002 | ITD, D835Y, F691L [2] | N/A (Investigational compound) | - Potent against key resistance mutations (F691L, D835) [2].

  • Only moderate human plasma protein binding [2]. | | Quizartinib (AC220) | ITD [2] | Inactive against D835Y and other TKD mutations [2]. | Superior activity against TKD mutations [2]. | | Sorafenib | ITD [2] | Inactive against D835Y and other TKD mutations [2]. | Superior activity against TKD mutations [2]. | | Midostaurin (PKC412) | ITD, some PMs [2] | Selection of N676K resistance mutation [2]. | Potent activity against N676K mutation [2]. | | Crenolanib | ITD, D835 mutations [2] | Inactive against F691L gatekeeper mutation [2]. | Active against F691L gatekeeper mutation [2]. | | Lestaurtinib (CEP-701) | ITD [2] | High human plasma protein binding, reducing free active drug [2]. | Lower plasma protein binding, potentially better bioavailability [2]. |

Key Experimental Protocols Cited

The data in this guide comes from standard preclinical methodologies:

  • In Vitro Kinase Inhibition: IC₅₀ values for FLT3 autophosphorylation were determined by treating FLT3/ITD mutant leukemia cell lines with TTT-3002, followed by immunoprecipitation of FLT3 and Western blotting with a phospho-tyrosine antibody [1]. LRRK2 IC₅₀ was measured using recombinant LRRK2 protein and the substrate LRRKtide in in vitro kinase assays [3].
  • Cell Proliferation Assays: The half-maximal inhibitory concentration for cell proliferation (IC₅₀) was measured using the MTT assay according to the manufacturer's instructions. Viable cell counts were also measured by Trypan blue exclusion [1].
  • Plasma Protein Binding Studies: Studies utilizing human plasma samples from healthy donors and AML patients indicated that TTT-3002 is only moderately protein bound compared to several other TKIs (e.g., CEP-701), which was assessed by comparing IC₅₀ shifts in 100% human plasma versus culture media [2].
  • In Vivo Efficacy Models: Tumor burden and survival were evaluated in mouse models of FLT3-associated AML, including Ba/F3-ITD and NUP98-HOXD13/ITD bone marrow transplantation models. Mice were treated with TTT-3002 (e.g., 6 mg/kg, twice daily by oral gavage), and disease progression was monitored [1].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary FLT3 signaling pathway targeted by TTT-3002, which is constitutively activated by mutations in AML.

FLT3_Signaling FLT3 Signaling Pathway in AML FLT3_Mutation FLT3 Mutation (ITD or TKD) FLT3_Activation FLT3 Dimerization & Autophosphorylation FLT3_Mutation->FLT3_Activation STAT5_Pathway STAT5 Pathway (Cell Survival) FLT3_Activation->STAT5_Pathway Activates PI3K_Pathway PI3K/AKT Pathway (Cell Growth & Survival) FLT3_Activation->PI3K_Pathway Activates MAPK_Pathway RAS/MAPK Pathway (Proliferation) FLT3_Activation->MAPK_Pathway Activates TTT3002_Inhibition TTT-3002 Inhibition TTT3002_Inhibition->FLT3_Activation Blocks

This diagram shows how FLT3 mutations lead to constitutive activation of downstream pathways promoting leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [1].

Interpretation Guide for Professionals

  • Data Context: The exceptional potency (picomolar IC₅₀) and promising activity against resistance mutations are from in vitro and animal models. Translation to human clinical efficacy can be influenced by factors like pharmacokinetics and toxicity not fully captured here.
  • Dual Kinase Activity: The high potency against both FLT3 and LRRK2 is a notable feature of TTT-3002. For FLT3-driven AML, off-target inhibition of LRRK2's physiological roles in the body would require careful investigation for potential side effects.
  • Plasma Protein Binding: The reported moderate plasma protein binding is a positive preclinical indicator, suggesting a potentially higher fraction of free, active drug in patients compared to highly bound inhibitors like lestaurtinib [2].

References

Quantitative Efficacy Data Against Resistant Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key experimental data from preclinical studies, demonstrating the activity of TTT-3002 against various FLT3 mutations, including those that confer resistance to other inhibitors [1] [2] [3].

Table 1: Inhibitory Activity in FLT3-Mutant Cell Lines

FLT3 Mutation Type Specific Mutations Tested Inhibition of FLT3 Phosphorylation (IC₅₀) Inhibition of Cell Proliferation (IC₅₀)
Activating Mutations FLT3/ITD 100 - 250 pM [2] [4] 490 - 920 pM [2] [4]
FLT3/D835Y Potent activity reported [2] Potent activity reported [2]
TKI-Resistance Mutations F691L/ITD (gatekeeper) Activity maintained [1] [3] < 1 nM [1] [3]
N676K/ITD Activity maintained [1] < 1 nM [1]
G697R/ITD Activity maintained [3] 11 nM [3]

Table 2: Ex Vivo Activity in Patient-Derived Samples

Sample Description Comparison FLT3 TKIs TTT-3002 Efficacy
Blasts from patients with relapsed/refractory AML resistant to sorafenib or quizartinib (AC220) [1] [3]. Sorafenib, Quizartinib (AC220) Active: Induced apoptosis and inhibited proliferation [1] [3].
Blasts from diagnostic FLT3/ITD+ AML patients [2] [5]. N/A Active: Cytotoxic to leukemic blasts, with minimal toxicity to normal hematopoietic cells [2] [5].

Detailed Experimental Protocols

The high potency of TTT-3002 was established through the following key methodologies:

  • Cell-Based Viability and Phosphorylation Assays [1] [2]: FLT3-internal tandem duplication (ITD) mutant human leukemia cell lines (e.g., MV4-11) were cultured with serially diluted TTT-3002.

    • Proliferation IC₅₀: Determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by Trypan blue exclusion to count viable cells after 48-72 hours of exposure.
    • FLT3 Autophosphorylation IC₅₀: Cells were treated with TTT-3002 for 1 hour. FLT3 protein was immunoprecipitated from whole-cell extracts, followed by Western blotting with anti-phosphotyrosine antibodies to detect inhibited phosphorylation.
  • Analysis of Primary Patient Samples [1] [2] [3]: Mononuclear cells were isolated via Ficoll centrifugation from the bone marrow or blood of AML patients, including those relapsed and resistant to other TKIs. Freshly thawed cells were treated with TTT-3002 ex vivo.

    • Apoptosis: Measured by flow cytometry using Annexin V/7-AAD staining.
    • Proliferation: Assessed via MTT assay or direct cell counting.
    • Downstream Signaling: Efficacy confirmed by Western blot showing inhibition of phospho-STAT5, phospho-AKT, and phospho-MAPK [5].
  • In Vivo Efficacy Models [1] [2]: Mouse models transplanted with FLT3/ITD-driven leukemia cells (e.g., Ba/F3-ITD luciferase+ cells) were used.

    • Dosing: Once engraftment was confirmed, mice received TTT-3002 (6 mg/kg, orally, twice daily) for 2-4 weeks.
    • Tumor Burden: Monitored via bioluminescence imaging. TTT-3002 treatment significantly reduced tumor burden and prolonged survival compared to placebo [2] [5].

Mechanism of Action and Signaling Pathway

TTT-3002 is an indolocarbazole-based tyrosine kinase inhibitor that overcomes resistance through its binding mechanism and moderate plasma protein binding [1] [2] [3]. The following diagram illustrates how it targets the FLT3 signaling pathway in AML.

G FLT3_Mutant Mutant FLT3 (ITD/TKD) Constitutive_Activation Constitutive Activation (Ligand-Independent) FLT3_Mutant->Constitutive_Activation Downstream_Signaling Downstream Pro-Survival Signaling Constitutive_Activation->Downstream_Signaling Autophosphorylation Cellular_Effects Cellular Effects: • Proliferation ↑ • Apoptosis ↓ • Survival ↑ Downstream_Signaling->Cellular_Effects TTT3002 TTT-3002 Inhibition TTT3002->FLT3_Mutant Binds active conformation Type I inhibitor TTT3002->Downstream_Signaling Inhibits: • STAT5 • AKT • MAPK

Interpretation and Context for Researchers

  • Overcoming Resistance: Its ability to maintain potency against the F691L gatekeeper mutation and various D835 point mutations is a key differentiator from other TKIs like sorafenib, quizartinib (type II inhibitors), and crenolanib [1] [3] [6]. This is attributed to its structure as a type I inhibitor that binds the active kinase conformation without steric clashes from F691 mutations [3].
  • Favorable Drug Properties: A critical factor for potential in vivo efficacy is its moderate human plasma protein binding, which results in a higher fraction of free, active drug compared to other inhibitors like lestaurtinib that showed high protein binding and reduced efficacy in patients [1].

References

TTT-3002 broad spectrum FLT3 mutations activity

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 at a Glance

TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) of the indolocarbazole class [1]. Preclinical research highlights its potential as a promising therapeutic candidate for Acute Myeloid Leukemia (AML) with FLT3 mutations due to two key features:

  • Exceptional Potency: It is one of the most potent FLT3 inhibitors discovered to date, with half-maximal inhibitory concentration (IC50) values in the picomolar (pM) range for inhibiting FLT3 autophosphorylation in FLT3/ITD mutant cell lines [1] [2].
  • Broad Mutation Coverage: It maintains activity against a spectrum of FLT3 activating point mutations (FLT3/PMs) and resistance-conferring mutations where other TKIs fail [3].

Comparison of FLT3 Inhibitor Profiles

The table below summarizes the activity of TTT-3002 against key FLT3 mutations compared to other FLT3 inhibitors, illustrating its potential to overcome common resistance mechanisms.

FLT3 Inhibitor Primary Targets / Class Activity against FLT3/ITD Activity against FLT3/D835 mutations Activity against FLT3/F691L mutation
TTT-3002 Novel, potent FLT3 inhibitor [3] Potent (IC50: 100-250 pM for autophosphorylation) [1] Active [3] [1] Active [3]
Quizartinib (AC220) Second-generation, selective FLT3 inhibitor [4] Potent [3] Inactive [3] Inactive / Confers Resistance [3] [5]
Sorafenib Multi-kinase inhibitor [3] Active [3] Inactive [3] Inactive / Confers Resistance [3]
Midostaurin (PKC412) First-generation, multi-target inhibitor [3] [4] Active [3] Moderately Active [3] Not fully active; selects for N676K resistance [3]
Crenolanib Next-generation FLT3 inhibitor [3] [4] Active [3] Active [3] Inactive [3]
Gilteritinib Second-generation FLT3 inhibitor [4] Active [4] Active against some [4] Information not in sources

Key Experimental Data and Methodologies

The promising profile of TTT-3002 is supported by the following key experiments:

  • Cellular Potency Assays: In human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, MOLM-13), TTT-3002 inhibited FLT3 autophosphorylation with an IC50 of 100-250 pM. The IC50 for inhibiting cell proliferation in these lines ranged from 490 to 920 pM, confirming its potent anti-leukemic effect [1].
  • Resistance Mutation Profiling: TTT-3002 was tested in Ba/F3 cells engineered to express FLT3/ITD along with specific resistance mutations. It maintained activity against the D835Y point mutation and the gatekeeper F691L mutation, which are known to confer resistance to sorafenib, quizartinib, and crenolanib [3].
  • Plasma Protein Binding Studies: A major limitation of some early FLT3 TKIs (e.g., lestaurtinib) is high binding to human plasma proteins, drastically reducing their free, active concentration in vivo. Studies showed TTT-3002 is only moderately protein-bound in human plasma, predicting better availability to inhibit FLT3 in patients [3].
  • In Vivo Efficacy Models: Oral administration of TTT-3002 (6 mg/kg, twice daily) significantly reduced tumor burden and improved survival in mouse transplantation models of FLT3/ITD-driven leukemia. This was effective even in models carrying FLT3 TKI-resistant mutations [3] [1].
  • Primary Patient Sample Testing: TTT-3002 demonstrated cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients, including samples resistant to sorafenib and AC220. Importantly, it showed minimal toxicity to normal hematopoietic stem and progenitor cells from healthy donors at biochemically relevant doses [3] [1].

FLT3 Signaling and Inhibitor Action

The diagram below illustrates the constitutive activation of mutant FLT3 and the mechanism of TTT-3002 action.

G FLT3_WT FLT3 Wild-Type Dimerization Constitutive Dimerization & Autophosphorylation FLT3_WT->Dimerization Induces FLT3_Mutant FLT3 Mutant (ITD/D835/etc.) FLT3_Mutant->Dimerization Spontaneous FL_Ligand FLT3 Ligand (FL) FL_Ligand->FLT3_WT Downstream Activation of Downstream Pathways (STAT5, PI3K/AKT, RAS/MAPK) Dimerization->Downstream Cell_Effect Cell Proliferation & Survival Downstream->Cell_Effect TTT3002 TTT-3002 Inhibition Competitive Inhibition at ATP-binding site TTT3002->Inhibition Inhibition->Dimerization Blocks

In normal signaling, FLT3 activation requires its ligand (FL). Mutations like ITD or D835 cause ligand-independent, constitutive activation, driving excessive cell proliferation and survival. TTT-3002 acts as a Type II TKI, competing with ATP and stabilizing the kinase in an inactive conformation, thereby blocking this oncogenic signaling [3] [6] [4].

Conclusion for Researchers

Preclinical data positions TTT-3002 as a compelling candidate for overcoming key clinical challenges in FLT3-mutated AML therapy:

  • Overcoming Resistance: Its broad activity against D835 and the gatekeeper F691L mutations addresses a critical weakness of several approved and investigational FLT3 inhibitors [3].
  • Favorable Drug Properties: Moderate plasma protein binding suggests a potentially superior pharmacokinetic profile compared to earlier inhibitors like lestaurtinib, which could translate to more consistent and thorough target inhibition in patients [3].

References

Summary of TTT-3002 from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor (TKI) from the indolocarbazole class, researched preclinically for treating Acute Myeloid Leukemia (AML) with FLT3 mutations [1] [2]. The key characteristics and findings are summarized below.

Table 1: Key Preclinical Characteristics of TTT-3002

Feature Description
Primary Target FMS-like tyrosine kinase 3 (FLT3) [1] [2].
Key Strength Potent activity against a broad spectrum of FLT3 mutations, including resistance-conferring mutations like F691L and D835Y, against which other TKIs are often ineffective [1].
Reported Potency (IC50) Inhibition of FLT3 autophosphorylation in cell lines: 100 - 250 pM (picomolar) [2].
Protein Binding Only moderately bound by human plasma proteins, a potential advantage for maintaining in vivo efficacy [1].
In Vivo Efficacy Oral dosing significantly reduced tumor burden in mouse models of FLT3/ITD-associated AML [1] [2].
Development Stage Preclinical (as of the 2014 studies). Its current status in clinical trials is unknown [1] [2].

Detailed Experimental Data & Protocols

The following tables summarize quantitative data and methodologies from key experiments cited in the search results.

Table 2: Comparative Potency of TTT-3002 Against FLT3 Mutations

This data is primarily derived from cell-based proliferation and immunoprecipitation/Western blot assays measuring the inhibition of FLT3 phosphorylation [1] [2].

FLT3 Mutation TTT-3002 Activity Comparator TKIs (e.g., Sorafenib, Quizartinib/AC220)
FLT3/ITD Highly potent (IC50: ~100-920 pM) [2]. Active against FLT3/ITD [1].
FLT3/D835Y Active [1] [2]. Largely inactive [1].
FLT3/ITD with F691L "gatekeeper" mutation Maintains activity [1]. Confers resistance to AC220 and Crenolanib [1].
Relapsed AML patient samples Active against samples resistant to sorafenib and AC220 [1]. -

Table 3: Key In Vivo Experiment Protocol and Findings

This experiment evaluated the efficacy of TTT-3002 in reducing tumor burden in a mouse model [1].

Aspect Protocol Details
Objective To assess the anti-tumor activity of TTT-3002 in a FLT3 TKI-resistant mouse model [1].
Model Mice transplanted with Ba/F3 cells expressing the FLT3/F691L/ITD mutation (conferring resistance to other TKIs) and a luciferase reporter [1].
Intervention Oral TTT-3002 (6 mg/kg, twice daily) for 2 weeks. Control group received sorafenib (10 mg/kg, once daily) [1].
Outcome Measurement Tumor burden was monitored and quantified using bioluminescence imaging (IVIS Spectrum) after injection of D-luciferin [1].
Key Finding Tumor burden was significantly improved in the TTT-3002 treated group compared to the control [1].

FLT3 Signaling and TTT-3002 Inhibition

The following diagram illustrates the role of FLT3 mutations in AML and the mechanism of TTT-3002.

FLT3_Ligand FLT3_Ligand WildType_FLT3 WildType_FLT3 FLT3_Ligand->WildType_FLT3 Binds Dimerization Dimerization WildType_FLT3->Dimerization Activated Mutant_FLT3 Mutant_FLT3 Mutant_FLT3->Dimerization Constitutive Downstream_Signaling Downstream_Signaling Dimerization->Downstream_Signaling Triggers Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Promotes TTT3002 TTT3002 TTT3002->Mutant_FLT3 Inhibits

References

TTT-3002 minimal normal cell toxicity evidence

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Minimal Normal Cell Toxicity

The following table summarizes the experimental evidence supporting TTT-3002's favorable toxicity profile toward normal cells.

Evidence Type Experimental Model/Cell Type Key Findings Source
Selective Cytotoxicity Primary patient AML blasts (FLT3/ITD+) vs. Normal BM mononuclear cells & CD34+ progenitors from healthy donors TTT-3002 was cytotoxic to leukemic blasts while displaying minimal toxicity to normal hematopoietic stem/progenitor cells at biochemically relevant doses. [1] [1]
In Vivo Tolerability Mouse models (BALB/C, C57BL/6) Administration of TTT-3002 via oral dosing was well tolerated and significantly improved survival and tumor burden in several FLT3/ITD transplantation models. [1] [1]
Favorable Protein Binding Human plasma from healthy donors and AML patients TTT-3002 was only moderately protein bound in human plasma compared to other TKIs (e.g., lestaurtinib), which is a key factor in maintaining potent FLT3 inhibition in vivo and predicts a lower required therapeutic dose. [2] [2]

Detailed Experimental Protocols

The evidence for TTT-3002's selectivity was generated using standard and robust experimental methods in cell biology. Here are the detailed protocols for the key assays cited:

  • Cell Viability and Proliferation (MTT Assay)

    • Purpose: To measure the metabolic activity of cells as a marker of viable cell number and proliferation inhibition [3].
    • Protocol Summary:
      • Cell Seeding: Cells are seeded at a density of 1-2.5 × 10⁵ cells per milliliter in multi-well plates [1].
      • Compound Incubation: Cells are cultured in the presence or absence of the inhibitor (TTT-3002) for a specified time.
      • MTT Addition: The yellow MTT tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells at a final concentration of 0.2 - 0.5 mg/mL and incubated for 1 to 4 hours. Metabolically active viable cells convert MTT into purple formazan crystals [3].
      • Solubilization: The insoluble formazan product is dissolved using a solubilization solution (e.g., containing SDS or DMSO) [3].
      • Quantification: The quantity of formazan is measured by recording the absorbance at 570 nm using a plate-reading spectrophotometer. The signal is proportional to the number of viable cells [1] [3].
      • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by linear regression analysis of the optical density relative to the control [1].
  • Primary Cell Handling and Analysis

    • Purpose: To test the compound's efficacy and selectivity on clinically relevant samples [1].
    • Protocol Summary:
      • Sample Collection: Human AML and normal bone marrow (BM) samples are collected with patient consent under an approved protocol [1].
      • Cell Isolation: Mononuclear cells are isolated from the samples by Ficoll density gradient centrifugation.
      • Cryopreservation: Cells are cryopreserved in liquid nitrogen until use.
      • Thawing and Assay: For experiments, cells are freshly thawed and used in viability assays (e.g., MTT) or cultured in methylcellulose for Colony-Forming Unit (CFU) assays.
      • CFU Assay: Cells are plated in methylcellulose medium and incubated at 37°C for 7 to 14 days. The number of colonies (e.g., burst-forming unit-erythroid, CFU-granulocyte-macrophage) is then counted to assess the toxicity to normal hematopoietic progenitors [1].

FLT3 Signaling and Therapeutic Targeting

The rationale for TTT-3002's development and its selective action is rooted in the biology of FLT3 mutations in Acute Myeloid Leukemia (AML). The diagram below illustrates the targeted signaling pathway and the therapeutic concept.

Diagram Title: FLT3-Targeted Therapy in AML

This diagram illustrates the therapeutic rationale for TTT-3002. In FLT3-mutated AML, mutations cause the FLT3 receptor to be constantly active without an external signal, driving uncontrolled cell survival and proliferation while blocking natural cell death (apoptosis) [1] [4]. TTT-3002 is a tyrosine kinase inhibitor (TKI) designed to specifically target and inhibit these mutated FLT3 receptors [1]. By blocking the aberrant signal, it restores apoptosis in leukemic cells. Because normal cells do not rely on this mutated signaling pathway for survival, they are largely unaffected by the drug, explaining the minimal toxicity observed in experiments with healthy bone marrow and CD34+ progenitor cells [1].

Interpretation for Drug Development

The available data, though not current, provides a compelling preclinical profile for TTT-3002. Its high potency against mutant FLT3, combined with low plasma protein binding and demonstrated selectivity in primary cell models, are strong positive indicators for a potentially wider therapeutic window compared to some earlier FLT3 inhibitors.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

465.18009

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ma H, Nguyen B, Li L, Greenblatt S, Williams A, Zhao M, Levis M, Rudek M, Duffield A, Small D. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Blood. 2014 Mar 6;123(10):1525-34. doi: 10.1182/blood-2013-08-523035. Epub 2014 Jan 9. PubMed PMID: 24408321; PubMed Central PMCID: PMC3945863.
2: Yao C, Johnson WM, Gao Y, Wang W, Zhang J, Deak M, Alessi DR, Zhu X, Mieyal JJ, Roder H, Wilson-Delfosse AL, Chen SG. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity. Hum Mol Genet. 2013 Jan 15;22(2):328-44. doi: 10.1093/hmg/dds431. Epub 2012 Oct 12. PubMed PMID: 23065705; PubMed Central PMCID: PMC3526163.

Explore Compound Types